Product packaging for Alacepril(Cat. No.:CAS No. 74258-86-9)

Alacepril

Cat. No.: B1666765
CAS No.: 74258-86-9
M. Wt: 406.5 g/mol
InChI Key: FHHHOYXPRDYHEZ-COXVUDFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alacepril is an orally active, long-lasting angiotensin-converting enzyme (ACE) inhibitor used in research . It functions as a prodrug, metabolizing in vivo to its active forms, deacetylthis compound and the well-characterized ACE inhibitor captopril . Its mechanism of action involves inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, while also preventing the breakdown of the vasodilator bradykinin . This dual action contributes to its antihypertensive effects and makes it a valuable compound for studying the renin-angiotensin system . Research applications for this compound include the study of essential and renovascular hypertension models . It has demonstrated a stable and sustained hypotensive effect in renal hypertensive animal models, with a longer duration of action than captopril . Beyond general cardiovascular research, this compound has been specifically investigated in veterinary medicine, providing insights into the pathophysiology and medical therapy of canine cardiac conditions such as patent ductus arteriosus . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O5S B1666765 Alacepril CAS No. 74258-86-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHHOYXPRDYHEZ-COXVUDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048576
Record name Alacepril
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74258-86-9
Record name Alacepril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74258-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alacepril [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alacepril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALACEPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alacepril's Mechanism of Action on the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its interaction with the renin-angiotensin system (RAS). It includes a detailed breakdown of its metabolic activation, its primary pharmacological effects, quantitative data from key studies, and an overview of relevant experimental methodologies.

The Renin-Angiotensin System (RAS) and its Role in Blood Pressure Regulation

The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1][2] The process is initiated when a drop in blood pressure or sodium concentration prompts the kidneys to release the enzyme renin.[1] Renin acts on angiotensinogen, a precursor protein produced by the liver, to form angiotensin I.[1] Angiotensin I is then converted into the highly potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is primarily found in the lungs.[1][3]

Angiotensin II exerts several effects that collectively increase blood pressure:

  • Vasoconstriction: It directly causes the narrowing of blood vessels, which increases vascular resistance.[1][2]

  • Aldosterone Release: It stimulates the adrenal glands to secrete aldosterone.[1] Aldosterone acts on the kidneys to promote the retention of sodium and water, thereby increasing blood volume.[1]

  • Sympathetic Nervous System Stimulation: It enhances the release of noradrenaline, further contributing to vasoconstriction and increased cardiac output.[4]

This compound: A Prodrug Approach to ACE Inhibition

This compound is a sulfhydryl-containing ACE inhibitor that is administered as an inactive prodrug.[1][3] This formulation allows for a more gradual onset of action.[1] After oral administration, this compound undergoes metabolic conversion in the body to produce its pharmacologically active forms.[1][5] The primary active metabolite responsible for its therapeutic effects is captopril.[1][3][6]

The metabolic activation of this compound follows a two-step process:

  • This compound is first metabolized to desacetyl-alacepril.[1][5]

  • Desacetyl-alacepril is then further converted into captopril, the potent ACE inhibitor.[1][5]

Alacepril_Metabolism cluster_liver This compound This compound (Prodrug) Desacetyl Desacetyl-alacepril This compound->Desacetyl Deacetylation Liver Metabolism (Liver) Captopril Captopril (Active Metabolite) Desacetyl->Captopril Conversion RAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE->Angiotensin_II Renin Renin This compound This compound (via Captopril) This compound->ACE Inhibits BP Increased Blood Pressure Vasoconstriction->BP Aldosterone->BP Dual_Mechanism cluster_RAS Renin-Angiotensin System cluster_KKS Kallikrein-Kinin System Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (Kininase II) Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction BP_Effect Overall Effect: Lower Blood Pressure Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation This compound This compound (via Captopril) This compound->Angiotensin_II Inhibition This compound->Inactive_Fragments Inhibition Experimental_Workflow_Animal Start Select Hypertensive Animal Model Dosing Administer Oral This compound Start->Dosing Sampling Collect Blood/Urine at Timed Intervals Dosing->Sampling Analysis Biochemical Assays (ACE, Renin, Aldo, etc.) Sampling->Analysis End Analyze Data & Determine Effects Analysis->End

References

Alacepril as a Prodrug: An In-Depth Technical Guide to its In Vivo Conversion to Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, functions as a prodrug that undergoes extensive in vivo biotransformation to its active metabolite, captopril, as well as an intermediate metabolite, desacetylthis compound. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, supported by quantitative pharmacokinetic data, detailed experimental methodologies, and visual representations of the involved pathways. The conversion of this compound to captopril is a critical aspect of its pharmacological activity, contributing to its sustained antihypertensive effects. Understanding the nuances of this bioconversion is paramount for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

This compound, chemically identified as 1-[(2S)-3-(acetylthio)-2-methyl-1-oxopropyl]-L-prolyl-L-phenylalanine, is an orally administered ACE inhibitor utilized in the management of hypertension. Unlike captopril, which is administered in its active form, this compound is designed as a prodrug to enhance its pharmacokinetic profile. Upon oral administration, this compound is absorbed and subsequently metabolized in the liver to form desacetylthis compound and the pharmacologically active captopril. This conversion is crucial for its therapeutic efficacy, as captopril is a potent inhibitor of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure. This guide will delve into the specifics of this in vivo conversion, presenting quantitative data, experimental protocols, and pathway visualizations.

In Vivo Biotransformation of this compound

The metabolic journey of this compound in the body involves a two-step enzymatic conversion. Initially, this compound undergoes deacetylation, a reaction catalyzed by acetylases, to form the intermediate metabolite, desacetylthis compound. Subsequently, desacetylthis compound is further metabolized to yield the active drug, captopril. This sequential conversion allows for a more gradual release and sustained presence of captopril in the systemic circulation, potentially contributing to a longer duration of action compared to direct administration of captopril.

Metabolic Pathway

The biotransformation of this compound can be visualized as a linear pathway leading to the formation of its active metabolite.

Alacepril_Metabolism This compound This compound (C₂₀H₂₆N₂O₅S) Enzyme1 Acetylase This compound->Enzyme1 Desacetylthis compound Desacetylthis compound (C₁₈H₂₄N₂O₄S) Enzyme2 Esterase/Amidase Desacetylthis compound->Enzyme2 Captopril Captopril (C₉H₁₅NO₃S) Enzyme1->Desacetylthis compound Deacetylation Enzyme2->Captopril Hydrolysis

Figure 1: Metabolic Conversion of this compound to Captopril.

Quantitative Pharmacokinetic Data

The in vivo conversion of this compound to captopril has been quantified in human studies. Following oral administration of a 50 mg dose of this compound, the pharmacokinetic parameters of the resulting captopril have been determined.

ParameterFree CaptoprilProtein-Conjugated CaptoprilTotal CaptoprilReference
Time to Maximal Plasma Concentration (tmax) (hours) 1.01.71.6
Biological Half-life (t1/2) (hours) 1.94.25.0
Cumulative Urinary Excretion at 8 hours (% of administered dose) 35%--
Total Cumulative Urinary Excretion at 24 hours (% of administered dose) --59%

Table 1: Pharmacokinetic Parameters of Captopril Metabolites After a Single 50 mg Oral Dose of this compound in Healthy Subjects (Fasting State).

Experimental Protocols

The investigation of this compound's in vivo conversion to captopril necessitates robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the simultaneous determination of this compound and its metabolites in biological matrices.

In Vivo Study Design for Pharmacokinetic Analysis

A representative experimental workflow for an in vivo pharmacokinetic study of this compound in human subjects is outlined below.

Alacepril's Effect on Bradykinin and Prostaglandin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] As a prodrug, this compound is metabolized in the liver to its active form, captopril.[2] The primary mechanism of action of ACE inhibitors is the blockade of the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II. However, a significant component of the therapeutic effect of ACE inhibitors, including this compound, is mediated through their influence on the kallikrein-kinin system, specifically by potentiating the effects of bradykinin. This guide provides a detailed technical overview of the molecular pathways through which this compound impacts bradykinin and subsequently modulates prostaglandin synthesis, key mediators of its vasodilatory and cardioprotective effects.

This compound and the Bradykinin Pathway

Angiotensin-converting enzyme is identical to kininase II, an enzyme responsible for the degradation of bradykinin.[3] By inhibiting ACE, this compound leads to an accumulation of bradykinin.[3] Bradykinin is a potent vasodilator that exerts its effects by binding to B2 receptors on endothelial cells.[4][5] This interaction initiates a signaling cascade that contributes to vasodilation and a decrease in blood pressure.

The accumulation of bradykinin due to ACE inhibition is a key factor in the therapeutic efficacy of drugs like this compound, but it is also associated with side effects such as a dry cough and angioedema.

Bradykinin Signaling Pathway

The binding of bradykinin to its B2 receptor, a G-protein coupled receptor, on endothelial cells triggers a cascade of intracellular events. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a critical step in the subsequent activation of pathways leading to the synthesis of vasodilatory prostaglandins.

Bradykinin_Signaling cluster_0 ACE Inhibition by this compound cluster_1 Bradykinin Receptor Signaling This compound This compound (Captopril) ACE Angiotensin-Converting Enzyme (Kininase II) This compound->ACE Inhibits Bradykinin_Degradation Bradykinin Degradation ACE->Bradykinin_Degradation Catalyzes Bradykinin_Accumulation Bradykinin Accumulation ACE->Bradykinin_Accumulation Increases Bradykinin Bradykinin B2_Receptor B2 Receptor (Endothelial Cell) Bradykinin->B2_Receptor Binds G_Protein Gq/11 B2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates

Caption: this compound's inhibition of ACE leads to bradykinin accumulation and subsequent B2 receptor signaling.

This compound's Influence on Prostaglandin Pathways

The increased intracellular calcium resulting from bradykinin B2 receptor activation is a key trigger for the synthesis of prostaglandins. This occurs through the activation of cytosolic phospholipase A2 (cPLA2), which mobilizes arachidonic acid from membrane phospholipids. Arachidonic acid is then converted into various prostaglandins by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. The primary vasodilatory prostaglandins produced are prostaglandin E2 (PGE2) and prostacyclin (PGI2), the stable metabolite of which is 6-keto-prostaglandin F1α. These prostaglandins contribute significantly to the antihypertensive effects of this compound.

Prostaglandin Synthesis Pathway

Following the increase in intracellular Ca²⁺, cPLA2 translocates to the cell membrane and liberates arachidonic acid. This fatty acid then serves as a substrate for COX enzymes, which catalyze its conversion to prostaglandin H2 (PGH2). PGH2 is an unstable intermediate that is rapidly converted to various prostanoids, including the vasodilators PGE2 and PGI2, by specific synthases.

Prostaglandin_Synthesis cluster_2 Arachidonic Acid Mobilization cluster_3 Prostaglandin Synthesis Ca_Release Intracellular Ca²⁺ cPLA2 Cytosolic Phospholipase A₂ (cPLA₂) Ca_Release->cPLA2 Activates Membrane_PL Membrane Phospholipids cPLA2->Membrane_PL Acts on Arachidonic_Acid Arachidonic Acid Membrane_PL->Arachidonic_Acid Releases COX Cyclooxygenase (COX-1/COX-2) Arachidonic_Acid->COX Substrate for PGH2 Prostaglandin H₂ (PGH₂) COX->PGH2 Produces PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGI_Synthase PGI Synthase PGH2->PGI_Synthase PGE2 Prostaglandin E₂ (PGE₂) PGE_Synthase->PGE2 Synthesizes PGI2 Prostacyclin (PGI₂) PGI_Synthase->PGI2 Synthesizes Vasodilation Vasodilation PGE2->Vasodilation Promotes PGI2->Vasodilation Promotes

Caption: The signaling cascade from intracellular calcium to the synthesis of vasodilatory prostaglandins.

Quantitative Data on this compound's Effects

Experimental studies have quantified the impact of this compound on the bradykinin and prostaglandin pathways. The following tables summarize key findings from a study investigating the effects of this compound in spontaneously hypertensive rats (SHR) and normotensive dogs.

Table 1: Effect of this compound on Urinary Bradykinin and 6-keto-Prostaglandin F1α in Spontaneously Hypertensive Rats (SHR)

ParameterDosage (mg/kg, p.o.)Change in Urinary Excretion
Bradykinin30Increase
100Increase
6-keto-Prostaglandin F1α30Increase
100Increase
Source: Adapted from Takeo, T., et al. (1984). Effect of this compound on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals. Nippon Yakurigaku Zasshi, 84(5), 425-435.[6]

Table 2: Effect of this compound on Urinary Bradykinin in Conscious Normotensive Dogs

ParameterDosage (mg/kg, p.o.)Change in Urinary Excretion
Bradykinin1Increase
3Increase
Source: Adapted from Takeo, T., et al. (1984). Effect of this compound on renin-angiotensin-aldosterone system and kallikrein-kinin-prostaglandin system in experimental animals. Nippon Yakurigaku Zasshi, 84(5), 425-435.[6]

Experimental Protocols

The following outlines the general methodologies employed in studies investigating the effects of ACE inhibitors on the bradykinin and prostaglandin pathways.

Animal Models and Drug Administration
  • Spontaneously Hypertensive Rats (SHR): Male SHRs are often used as a model for essential hypertension. This compound is typically administered orally (p.o.) via gavage.

  • Normotensive Dogs: Conscious male beagle dogs are commonly used. This compound is administered orally in capsules.

  • Dosage: Doses are calculated based on body weight.

Urine Collection and Analysis
  • 24-hour Urine Collection: Animals are housed in metabolic cages to allow for the collection of 24-hour urine samples.

  • Bradykinin Measurement: Urinary bradykinin levels are typically measured using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit. Samples are often pre-treated to inhibit kininases.

  • 6-keto-Prostaglandin F1α Measurement: As the stable metabolite of prostacyclin, 6-keto-PGF1α is also measured in urine using RIA or ELISA.

Experimental Workflow

Experimental_Workflow cluster_4 Experimental Procedure Animal_Model Select Animal Model (e.g., SHR, Normotensive Dog) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Data Collection (Urine, Blood Pressure) Acclimatization->Baseline Drug_Admin Oral Administration of this compound (or Vehicle Control) Baseline->Drug_Admin Urine_Collection 24-hour Urine Collection in Metabolic Cages Drug_Admin->Urine_Collection Sample_Processing Urine Sample Processing and Storage Urine_Collection->Sample_Processing Analysis Measurement of Bradykinin and 6-keto-PGF1α (RIA/ELISA) Sample_Processing->Analysis Data_Analysis Data Analysis and Comparison (Pre- vs. Post-treatment) Analysis->Data_Analysis

Caption: A generalized workflow for studying the effects of this compound on urinary biomarkers.

Conclusion

This compound exerts its therapeutic effects not only by inhibiting the RAAS but also by potentiating the bradykinin pathway. The resulting increase in bradykinin levels leads to the synthesis of vasodilatory prostaglandins, PGE2 and PGI2, which play a crucial role in the antihypertensive and cardioprotective actions of this ACE inhibitor. Understanding these intricate molecular mechanisms is vital for the continued development and optimization of cardiovascular therapies. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and clinicians working in this field.

References

The Impact of Alacepril on Reactive Oxygen Species Production in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, demonstrates a significant capacity to mitigate oxidative stress in endothelial cells by reducing the production of reactive oxygen species (ROS). This technical guide synthesizes the available preclinical evidence, detailing the molecular mechanisms, experimental validation, and key signaling pathways involved in this protective effect. This compound, through its active sulfhydryl-containing metabolite, desacetylthis compound, not only canonically inhibits the renin-angiotensin system, thereby reducing angiotensin II-mediated ROS generation, but also appears to exert direct antioxidant effects. The following sections provide an in-depth analysis of the quantitative data, detailed experimental methodologies for assessing these effects, and visual representations of the underlying biochemical cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the vascular protective properties of ACE inhibitors and for professionals engaged in the development of novel cardiovascular therapeutics.

Introduction

Endothelial dysfunction, a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases, is intrinsically linked to oxidative stress. An imbalance in the production and scavenging of reactive oxygen species (ROS) within endothelial cells leads to reduced nitric oxide (NO) bioavailability, inflammation, and apoptosis, thereby compromising vascular integrity and function.[1][2] Angiotensin II (Ang II), a primary effector of the renin-angiotensin system (RAS), is a potent stimulus for ROS production in the vasculature, primarily through the activation of NADPH oxidase (Nox) enzymes.[3][4][5]

This compound is a prodrug that is metabolized into its active forms, desacetylthis compound and subsequently captopril, both of which contain a sulfhydryl (-SH) group.[6] As an ACE inhibitor, this compound's primary mechanism of action is the blockage of Ang II formation.[6] However, emerging evidence suggests that its therapeutic benefits may extend beyond blood pressure reduction, encompassing direct antioxidant activities that contribute to its anti-atherogenic properties.[3][6] Specifically, studies have shown that this compound can inhibit ROS production in human aortic endothelial cells (HAECs) subjected to inflammatory stimuli.[3] This guide provides a detailed examination of these effects.

Quantitative Data on this compound's Efficacy

Preclinical studies have demonstrated that the active metabolite of this compound, desacetylthis compound, dose-dependently inhibits ROS production in endothelial cells stimulated by pro-inflammatory agents such as 7-ketocholesterol (7-KC) and tumor necrosis factor-alpha (TNF-α).[6] The inhibitory effect of desacetylthis compound was found to be more potent than that of other ACE inhibitors, including enalapril and its parent compound, captopril.[3][6]

While the reviewed literature confirms a significant and dose-dependent inhibitory effect, specific quantitative fluorescence values were not available for inclusion. The tables below are structured to accommodate such data as it becomes available.

Table 1: Effect of Desacetylthis compound on 7-Ketocholesterol-Induced ROS Production in HAECs

Desacetylthis compound ConcentrationMean Fluorescence Intensity (Arbitrary Units)Percent Inhibition of ROS (%)Statistical Significance (p-value)
Control (Unstimulated)Data not available in reviewed literatureN/AN/A
7-KC (20 µM)Data not available in reviewed literature0% (Reference)N/A
7-KC + Desacetylthis compound (1 µM)Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
7-KC + Desacetylthis compound (10 µM)Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
7-KC + Desacetylthis compound (100 µM)Data not available in reviewed literatureData not available in reviewed literature< 0.05

Table 2: Effect of Desacetylthis compound on TNF-α-Induced ROS Production in HAECs

Desacetylthis compound ConcentrationMean Fluorescence Intensity (Arbitrary Units)Percent Inhibition of ROS (%)Statistical Significance (p-value)
Control (Unstimulated)Data not available in reviewed literatureN/AN/A
TNF-α (5 ng/ml)Data not available in reviewed literature0% (Reference)N/A
TNF-α + Desacetylthis compound (1 µM)Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
TNF-α + Desacetylthis compound (10 µM)Data not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
TNF-α + Desacetylthis compound (100 µM)Data not available in reviewed literatureData not available in reviewed literature< 0.05

Key Signaling Pathways

The reduction of endothelial ROS by this compound is primarily achieved through its canonical role as an ACE inhibitor, which interrupts a key pathological signaling cascade. Additionally, its sulfhydryl group may contribute to direct radical scavenging.

Angiotensin II-Mediated ROS Production

Angiotensin II, upon binding to its type 1 receptor (AT1R) on endothelial cells, initiates a signaling cascade that activates NADPH oxidase.[3][4] This multi-subunit enzyme complex, with Nox2 being a key isoform in endothelial cells, transfers an electron from NADPH to molecular oxygen, generating the superoxide anion (O₂⁻).[6][7] Superoxide can then be converted to other ROS, leading to oxidative stress, reduced nitric oxide (NO) bioavailability, and endothelial dysfunction. By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, thereby downregulating this entire pro-oxidant pathway.

cluster_0 ACE Inhibition by this compound cluster_1 Ang II Signaling Pathway This compound This compound (Desacetylthis compound) ACE Angiotensin-Converting Enzyme (ACE) This compound->ACE Inhibits AngII Angiotensin II ACE->AngII Catalyzes AngI Angiotensin I AngI->AngII Conversion AT1R AT1 Receptor AngII->AT1R Activates NADPH_Oxidase NADPH Oxidase (Nox2) AT1R->NADPH_Oxidase Activates ROS ROS (O₂⁻) NADPH_Oxidase->ROS Generates EndoDys Endothelial Dysfunction ROS->EndoDys Promotes

Caption: this compound's inhibition of ACE reduces Ang II-mediated ROS production.

TNF-α-Induced ROS Production

TNF-α is a pro-inflammatory cytokine that can induce ROS production in endothelial cells through multiple mechanisms, including the activation of NADPH oxidase and by affecting mitochondrial function.[2][8][9] This process contributes to the inflammatory activation of the endothelium, characterized by the expression of adhesion molecules. This compound's active metabolite, desacetylthis compound, has been shown to inhibit TNF-α-induced ROS, suggesting an interference with these downstream signaling events or direct antioxidant activity.[6]

cluster_0 Inflammatory Signaling cluster_1 Inhibition TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds Signaling Intracellular Signaling Cascades TNFR->Signaling Activates NADPH_Oxidase NADPH Oxidase Signaling->NADPH_Oxidase Activates Mitochondria Mitochondria Signaling->Mitochondria Activates ROS ROS NADPH_Oxidase->ROS Mitochondria->ROS Inflammation Endothelial Inflammation ROS->Inflammation Promotes This compound This compound (Desacetylthis compound) This compound->ROS Inhibits

Caption: this compound inhibits TNF-α-induced ROS, reducing endothelial inflammation.

Experimental Protocols

The following section outlines a representative methodology for assessing the impact of this compound on ROS production in cultured endothelial cells. This protocol is synthesized from standard procedures and findings reported in the literature.[6][10][11][12]

Materials and Reagents
  • Cells: Human Aortic Endothelial Cells (HAECs), passages 3-6.

  • Culture Medium: Endothelial Growth Medium-2 (EGM-2) supplemented with growth factors, cytokines, and 10% Fetal Bovine Serum (FBS).

  • ROS Inducers: 7-ketocholesterol (7-KC) (Sigma-Aldrich), Tumor Necrosis Factor-alpha (TNF-α) (R&D Systems).

  • Inhibitor: Desacetylthis compound (synthesis or custom order).

  • ROS Probe: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA) (Thermo Fisher Scientific).

  • Buffers: Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS).

  • Assay Plates: Black, clear-bottom 96-well microplates.

Experimental Workflow

The workflow involves cell culturing, pretreatment with the inhibitor, stimulation to induce ROS, staining with a fluorescent probe, and subsequent quantification.

A 1. Cell Culture Seed HAECs in 96-well plates. Incubate to 80-90% confluency. B 2. Pretreatment Pre-incubate cells with varying concentrations of Desacetylthis compound (e.g., 1-100 µM) for 2 hours. A->B C 3. Stimulation Add ROS inducer (e.g., 20 µM 7-KC or 5 ng/ml TNF-α) to wells. Incubate for specified duration. B->C D 4. ROS Staining Wash cells with HBSS. Load with H₂DCF-DA probe (e.g., 20 µM) for 45 minutes at 37°C. C->D E 5. Measurement Wash cells to remove excess probe. Measure fluorescence intensity using a microplate reader (Ex/Em: ~485/535 nm). D->E F 6. Data Analysis Normalize fluorescence to control groups. Calculate percent inhibition of ROS. E->F

Caption: Experimental workflow for assessing this compound's effect on endothelial ROS.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture HAECs in T-75 flasks using EGM-2 medium at 37°C and 5% CO₂.

    • Once confluent, detach cells using trypsin-EDTA and seed them into black, clear-bottom 96-well plates at a density of approximately 2.5 x 10⁴ cells per well.

    • Allow cells to adhere and grow to 80-90% confluency (typically 24-48 hours).

  • Drug Pretreatment:

    • Prepare stock solutions of desacetylthis compound in a suitable solvent (e.g., DMSO or PBS).

    • Prepare serial dilutions of desacetylthis compound in EGM-2 medium to achieve final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Aspirate the culture medium from the wells and replace it with the medium containing the respective concentrations of desacetylthis compound. Include a vehicle control group.

    • Incubate the plates for 2 hours at 37°C.

  • ROS Induction:

    • Prepare working solutions of 7-KC (final concentration 20 µM) or TNF-α (final concentration 5 ng/ml) in EGM-2 medium.

    • Without removing the drug-containing medium, add the ROS inducer to the appropriate wells. Maintain control wells with only the drug and unstimulated wells with only medium.

    • Incubate for the required period to induce ROS (e.g., 6 hours for TNF-α, 12 hours for 7-KC).[6]

  • ROS Detection with H₂DCF-DA:

    • Prepare a 20 µM working solution of H₂DCF-DA in pre-warmed HBSS immediately before use. Protect from light.

    • Gently aspirate the medium from all wells and wash the cell monolayer twice with warm HBSS.

    • Add 100 µL of the H₂DCF-DA working solution to each well.

    • Incubate the plate for 45 minutes at 37°C in the dark.

  • Fluorescence Quantification:

    • Aspirate the H₂DCF-DA solution and wash the cells twice with HBSS to remove any extracellular probe.

    • Add 100 µL of HBSS or phenol red-free medium to each well.

    • Immediately measure the fluorescence intensity using a microplate fluorometer with excitation set to ~485 nm and emission set to ~535 nm.

  • Data Analysis:

    • Subtract the background fluorescence from blank wells (containing only HBSS).

    • Calculate the mean fluorescence intensity for each treatment group.

    • Determine the percentage of ROS inhibition for each this compound concentration relative to the stimulated control group (100% ROS production).

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion

This compound, primarily through its active metabolite desacetylthis compound, effectively reduces reactive oxygen species production in endothelial cells. This action is mediated by the canonical inhibition of the pro-oxidant angiotensin II pathway and is potentially enhanced by the direct antioxidant properties of its sulfhydryl moiety. The evidence strongly suggests that this compound's vasoprotective effects are not solely dependent on its antihypertensive properties but also involve a direct modulation of endothelial redox status. This dual mechanism makes this compound a subject of significant interest for further research into therapies for oxidative stress-driven cardiovascular diseases. The protocols and pathways detailed in this guide provide a robust framework for such future investigations.

References

The Role of Alacepril in Modulating Inflammatory Responses in Vascular Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular inflammation is a critical underlying pathology in a multitude of cardiovascular diseases, including atherosclerosis and hypertension. The renin-angiotensin system (RAS) is a key regulator of vascular tone and inflammation, with its primary effector, Angiotensin II (Ang II), promoting oxidative stress and the expression of pro-inflammatory mediators. Angiotensin-converting enzyme (ACE) inhibitors, such as Alacepril, represent a therapeutic class that has demonstrated efficacy beyond their primary antihypertensive effects, exhibiting direct anti-inflammatory properties within the vascular tissue. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates inflammatory responses in the vasculature. It consolidates quantitative data from preclinical and clinical studies, details key experimental protocols for investigating these effects, and visualizes the intricate signaling pathways involved.

Introduction: Vascular Inflammation and the Renin-Angiotensin System

The endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in maintaining vascular homeostasis. Endothelial dysfunction, often triggered by risk factors such as hyperlipidemia, hypertension, and diabetes, is an early event in the pathogenesis of vascular inflammatory diseases. This dysfunction is characterized by an imbalance in the production of vasodilators and vasoconstrictors, increased oxidative stress, and a pro-inflammatory state.

The renin-angiotensin system is a central player in this process. Ang II, generated by the action of ACE, binds to its type 1 receptor (AT1R) on endothelial and vascular smooth muscle cells. This interaction triggers a cascade of events leading to vasoconstriction, increased production of reactive oxygen species (ROS), and the upregulation of adhesion molecules and pro-inflammatory cytokines. These events facilitate the recruitment and infiltration of leukocytes into the vascular wall, a hallmark of chronic vascular inflammation and atherosclerotic plaque formation.

This compound is an ACE inhibitor that, by blocking the conversion of Angiotensin I to Angiotensin II, directly counteracts these pro-inflammatory effects.[1][2] This guide will explore the molecular mechanisms underlying this compound's anti-inflammatory actions in vascular tissue.

Mechanism of Action of this compound in Vascular Inflammation

This compound's primary mechanism of action is the competitive inhibition of angiotensin-converting enzyme.[1][2] This leads to a reduction in the circulating and local levels of Angiotensin II, a potent pro-inflammatory mediator. The downstream consequences of this inhibition in the vascular tissue are multifaceted and include:

  • Reduction of Oxidative Stress: this compound has been shown to inhibit the production of reactive oxygen species (ROS) in vascular endothelial cells.[3] ROS, such as superoxide anions, contribute to endothelial dysfunction by reducing the bioavailability of nitric oxide (NO) and by activating pro-inflammatory signaling pathways.

  • Downregulation of Adhesion Molecules: A critical step in vascular inflammation is the adhesion of leukocytes to the endothelial surface, a process mediated by the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This compound has been demonstrated to dose-dependently reduce the expression of both ICAM-1 and VCAM-1 on human aortic endothelial cells (HAECs) stimulated with inflammatory agents like tumor necrosis factor-alpha (TNF-α).[3]

  • Modulation of Pro-inflammatory Cytokines: While direct studies on this compound's effect on specific cytokines in endothelial cells are limited, meta-analyses of ACE inhibitors have shown a significant reduction in plasma levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and TNF-α.[1][4]

  • Inhibition of Pro-inflammatory Signaling Pathways: The expression of many inflammatory genes is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). ACE inhibitors are known to interfere with Ang II-induced NF-κB activation. This is a crucial mechanism by which this compound likely exerts its anti-inflammatory effects. Additionally, the mitogen-activated protein kinase (MAPK) pathway, particularly p38 MAPK, is involved in inflammatory responses in vascular cells, and evidence suggests that ACE inhibitors can modulate this pathway.

Quantitative Data on the Effects of this compound

The following tables summarize quantitative data from preclinical and clinical studies investigating the anti-inflammatory and related effects of this compound and other ACE inhibitors.

Table 1: Preclinical Efficacy of this compound in Modulating Endothelial Inflammation

ParameterCell/Animal ModelTreatment/StimulusConcentration/Dose of this compoundOutcomeReference
ICAM-1 Expression Human Aortic Endothelial Cells (HAECs)TNF-α (5 ng/mL)100 µMSignificant reduction in ICAM-1 surface expression[3]
VCAM-1 Expression Human Aortic Endothelial Cells (HAECs)TNF-α (5 ng/mL)100 µMSignificant reduction in VCAM-1 surface expression[3]
ICAM-1 mRNA Human Aortic Endothelial Cells (HAECs)TNF-α (5 ng/mL)100 µMInhibition of TNF-α-induced ICAM-1 mRNA upregulation[3]
VCAM-1 mRNA Human Aortic Endothelial Cells (HAECs)TNF-α (5 ng/mL)100 µMInhibition of TNF-α-induced VCAM-1 mRNA upregulation[3]
ROS Production Human Aortic Endothelial Cells (HAECs)TNF-α (5 ng/mL)100 µMSignificant inhibition of ROS production[3]

Table 2: Clinical Data on the Effects of ACE Inhibitors on Inflammatory Markers

ParameterPatient PopulationACE InhibitorTreatment DurationOutcomeReference
C-Reactive Protein (CRP) VariousPooled ACE InhibitorsVariedWeighted Mean Difference: -0.54 mg/L[4]
Interleukin-6 (IL-6) VariousPooled ACE InhibitorsVariedWeighted Mean Difference: -0.84 pg/mL[4]
Tumor Necrosis Factor-alpha (TNF-α) VariousPooled ACE InhibitorsVariedWeighted Mean Difference: -12.75 pg/mL[4]
C-Reactive Protein (CRP) Healthy volunteers with elevated CRPRamipril (10 mg/day)12 weeksNo significant reduction compared to placebo[5]

Note: The clinical data presented is for ACE inhibitors as a class, as specific data for this compound on these systemic inflammatory markers is limited. The results from individual trials can vary based on the patient population and specific ACE inhibitor used.

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through the modulation of key intracellular signaling pathways. The primary pathways implicated are the NF-κB and p38 MAPK pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like Ang II or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those encoding for ICAM-1, VCAM-1, IL-6, and TNF-α, and initiates their transcription.

This compound, by reducing Ang II levels, is hypothesized to attenuate the activation of the IKK complex, thereby preventing IκBα degradation and subsequent p65 nuclear translocation.

NF_kB_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus AngII AngII AT1R AT1 Receptor AngII->AT1R This compound This compound ACE ACE This compound->ACE ACE->AngII AngI AngI AngI->ACE IKK IKK Complex AT1R->IKK IkBa_NFkB IκBα p65/p50 IKK->IkBa_NFkB Phosphorylation p65_p50 p65 p50 IkBa_NFkB->p65_p50 IkBa_p P-IκBα IkBa_NFkB->IkBa_p p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation Gene_Expression Inflammatory Gene Transcription (ICAM-1, VCAM-1, IL-6) p65_p50_nuc->Gene_Expression

Caption: this compound's modulation of the NF-κB signaling pathway.

The p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is another key signaling molecule involved in cellular responses to stress and inflammation. In vascular endothelial cells, stimuli such as Ang II and TNF-α can activate p38 MAPK. Activated p38 MAPK can, in turn, phosphorylate and activate downstream transcription factors that contribute to the expression of inflammatory genes. There is evidence of crosstalk between the p38 MAPK and NF-κB pathways. While specific data for this compound is limited, ACE inhibitors have been shown to modulate p38 MAPK activation.

p38_MAPK_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus AngII AngII AT1R AT1 Receptor AngII->AT1R This compound This compound ACE ACE This compound->ACE ACE->AngII AngI AngI AngI->ACE ROS ROS AT1R->ROS ASK1 ASK1 ROS->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation p_p38 P-p38 MAPK p38->p_p38 Transcription_Factors Transcription Factors (e.g., ATF-2) p_p38->Transcription_Factors Translocation & Activation Gene_Expression Inflammatory Gene Transcription Transcription_Factors->Gene_Expression

Caption: Postulated modulation of the p38 MAPK pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory effects of this compound on vascular endothelial cells.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) are commonly used for these studies.

  • Cell Culture: Culture cells in Endothelial Growth Medium (EGM) supplemented with growth factors, 10% fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for experiments.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for RNA extraction and western blotting).

    • Allow cells to adhere and reach confluency.

    • Pre-treat cells with varying concentrations of this compound (or its active metabolite, desacetylthis compound) for a specified period (e.g., 1-2 hours).

    • Stimulate the cells with a pro-inflammatory agent such as TNF-α (e.g., 10 ng/mL) or Angiotensin II (e.g., 100 nM) for a duration relevant to the endpoint being measured (e.g., 4-6 hours for adhesion molecule expression).

    • Include appropriate controls: untreated cells, cells treated with the vehicle for this compound, and cells treated only with the pro-inflammatory stimulus.

Measurement of Adhesion Molecule Expression (Cell Surface ELISA)
  • Cell Seeding and Treatment: Seed HUVECs or HAECs in a 96-well plate and treat as described in section 5.1.

  • Fixation: After treatment, gently wash the cells twice with phosphate-buffered saline (PBS) and fix with 1% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Blocking: Wash the cells three times with PBS and block non-specific binding sites with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against human ICAM-1 or VCAM-1 (e.g., mouse anti-human ICAM-1/VCAM-1) diluted in blocking buffer for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Detection: Wash the cells five times with PBS. Add a chromogenic HRP substrate (e.g., TMB - 3,3',5,5'-tetramethylbenzidine) and incubate in the dark until a blue color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4). The color will change to yellow.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of the adhesion molecule expressed on the cell surface.

Measurement of Inflammatory Gene Expression (RT-qPCR)
  • Cell Seeding and Treatment: Seed HUVECs or HAECs in a 6-well plate and treat as described in section 5.1.

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) primers and reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., ICAM-1, VCAM-1, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin), and a SYBR Green or TaqMan probe-based master mix.

    • Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • A melt curve analysis should be performed when using SYBR Green to ensure the specificity of the amplified product.

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Measurement of Reactive Oxygen Species (Lucigenin-based Chemiluminescence Assay)
  • Cell Seeding and Treatment: Seed HUVECs or HAECs in a white, clear-bottom 96-well plate suitable for luminescence measurements and treat as described in section 5.1.

  • Assay Buffer Preparation: Prepare a Krebs-HEPES buffer containing lucigenin (e.g., 5 µM).

  • Measurement:

    • After treatment, gently wash the cells with pre-warmed PBS.

    • Add the lucigenin-containing assay buffer to each well.

    • Immediately measure the chemiluminescence using a luminometer. The signal can be measured kinetically over time or as an endpoint reading.

  • Data Analysis: The chemiluminescence signal is proportional to the rate of superoxide production. Normalize the readings to the number of cells or protein concentration in each well.

Experimental and Logical Workflows

The investigation of this compound's anti-inflammatory effects on vascular tissue can be structured into a logical workflow, starting from cellular models and potentially progressing to more complex systems.

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: In Vivo Validation (Optional) A Endothelial Cell Culture (HUVEC/HAEC) B Treatment with this compound & Pro-inflammatory Stimuli A->B C Assess Endothelial Activation B->C D Investigate Signaling Pathways B->D E Leukocyte Adhesion Assay C->E I Analysis of Vascular Tissue (Immunohistochemistry, Gene Expression) C->I D->E D->I F Transendothelial Migration Assay E->F G Animal Model of Vascular Inflammation (e.g., Atherosclerosis Model) F->G H This compound Treatment G->H H->I

Caption: A generalized experimental workflow for investigating this compound.

Conclusion

This compound, through its primary action as an angiotensin-converting enzyme inhibitor, demonstrates significant potential in modulating inflammatory responses within the vascular tissue. The evidence presented in this guide indicates that this compound can attenuate key events in vascular inflammation, including the reduction of oxidative stress and the downregulation of adhesion molecule expression. These effects are likely mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and p38 MAPK. The detailed experimental protocols and workflows provided herein offer a framework for researchers and drug development professionals to further investigate and characterize the vasoprotective and anti-inflammatory properties of this compound and other ACE inhibitors. A deeper understanding of these mechanisms will be crucial for optimizing their therapeutic use in the management of cardiovascular diseases.

References

A Technical Guide to the Neuroprotective Effects of Alacepril in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neuroprotective mechanisms of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, as demonstrated in various preclinical models. This compound, a prodrug converted to its active form, captopril, has shown potential beyond its primary cardiovascular applications.[1] This document synthesizes available data, details experimental protocols, and visualizes key pathways to offer a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism of Action: Modulation of the Renin-Angiotensin System (RAS)

This compound's primary mechanism is the inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a central component of the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance.[1][2] In the brain, an overactive RAS is implicated in the pathogenesis of neurodegenerative diseases through mechanisms including oxidative stress, inflammation, and apoptosis.[3][4][5]

By inhibiting ACE, this compound prevents the conversion of the inactive peptide Angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule Angiotensin II (Ang II).[1] This action is the primary upstream event that triggers its downstream neuroprotective effects.

RAS_Pathway Figure 1: this compound's Inhibition of the Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  cleavage Renin Renin Renin->Angiotensinogen AngII Angiotensin II AngI->AngII  conversion ACE ACE ACE->AngI AT1R AT1 Receptor AngII->AT1R  activates This compound This compound (as Captopril) This compound->ACE Effects Deleterious Effects: - Vasoconstriction - Oxidative Stress - Inflammation - Apoptosis AT1R->Effects SAH_Workflow Figure 2: Experimental Workflow for SAH Model start Start: Select Wistar Rats sah_induction Induce Subarachnoid Hemorrhage (SAH) (Autologous Blood Injection) start->sah_induction treatment Administer Treatment: - Control (Vehicle) - this compound (p.o.) sah_induction->treatment wait Incubation Period (24 hours) treatment->wait euthanasia Euthanize and Harvest Basilar Arteries wait->euthanasia analysis Functional & Morphometric Analysis euthanasia->analysis vasospasm Assess Cerebral Vasospasm analysis->vasospasm relaxation Measure Endothelium-Dependent Relaxation (via Myograph) analysis->relaxation Anti_Inflammatory_Pathway Figure 3: this compound's Anti-Inflammatory Signaling AngII Angiotensin II ROS Increased ROS Production AngII->ROS promotes InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, Oxysterols) InflammatoryStimuli->ROS This compound This compound ACE ACE This compound->ACE inhibits ACE->AngII produces NFkB NF-κB Signaling Activation ROS->NFkB GeneExpression Upregulation of Adhesion Molecules NFkB->GeneExpression ICAM ICAM-1, VCAM-1 GeneExpression->ICAM MonocyteAdhesion Monocyte Adhesion to Endothelium GeneExpression->MonocyteAdhesion Neuroinflammation Neuroinflammation MonocyteAdhesion->Neuroinflammation Oxidative_Stress_Pathway Figure 4: Inhibition of Oxidative Stress by this compound This compound This compound ACE ACE This compound->ACE  inhibits AngII Angiotensin II ACE->AngII produces   AT1R AT1 Receptor AngII->AT1R activates NADPH NADPH Oxidase Activation AT1R->NADPH ROS Reactive Oxygen Species (ROS) Production NADPH->ROS Damage Neuronal Damage: - Lipid Peroxidation - Protein Oxidation - DNA Damage ROS->Damage Anti_Apoptosis_Logic Figure 5: Logical Flow of Anti-Apoptotic Effect This compound This compound Administration ACE_Inhibition ACE Inhibition This compound->ACE_Inhibition AngII_Reduction Reduced Angiotensin II Levels ACE_Inhibition->AngII_Reduction Apoptosis_Signal Reduced Pro-Apoptotic Signaling AngII_Reduction->Apoptosis_Signal Survival Increased Neuronal Survival Apoptosis_Signal->Survival

References

Alacepril's Influence on Cellular Apoptosis and Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, and its active metabolite captopril, play a multifaceted role in modulating fundamental cellular processes such as apoptosis and proliferation. This technical guide synthesizes findings from preclinical and in vitro studies to provide a comprehensive overview of this compound's mechanisms of action in these areas. The evidence indicates that the effects of this compound are highly context-dependent, varying with cell type and physiological conditions. Notably, this compound and other ACE inhibitors have demonstrated the potential to inhibit the proliferation of specific cell types, including cardiac fibroblasts and certain cancer cells, while their influence on apoptosis is more complex, ranging from inhibition in renal and activated T cells to a lack of effect or even induction in other contexts. This guide details the experimental evidence, protocols, and underlying signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Introduction

This compound is a prodrug that is converted in the liver to its active form, captopril, a potent inhibitor of the angiotensin-converting enzyme (ACE).[1] ACE is a key component of the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance.[1] By inhibiting ACE, this compound and its active metabolite captopril decrease the production of angiotensin II, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure.[1] Beyond its well-established cardiovascular effects, emerging research has focused on the influence of this compound and other ACE inhibitors on cellular processes like apoptosis (programmed cell death) and proliferation. Understanding these effects is crucial for exploring the therapeutic potential of this drug class in a wider range of diseases, including cancer and fibrotic disorders. This document provides a detailed examination of the current state of knowledge regarding this compound's impact on cellular apoptosis and proliferation.

Influence on Cellular Proliferation

The effect of this compound and other ACE inhibitors on cellular proliferation is varied and appears to be specific to the cell type and the stimuli present.

Inhibition of Cardiac Fibroblast Proliferation

Studies have shown that ACE inhibitors can inhibit the proliferation of cardiac fibroblasts, a key process in the development of cardiac fibrosis. For instance, enalaprilat, the active form of enalapril, has been demonstrated to inhibit angiotensin II-induced proliferation of rat cardiac fibroblasts.[2] This anti-proliferative effect is linked to the modulation of signaling pathways involving reactive oxygen species (ROS), p38 mitogen-activated protein kinase (p38MAPK), and transforming growth factor-beta 1 (TGF-β1).[2]

Anti-Proliferative Effects on Cancer Cells

The active metabolite of this compound, captopril, has shown anti-proliferative effects on certain cancer cell lines. In one study, captopril exhibited a dose-dependent inhibition of prostate (DU145) and colon (HCT116) cancer cells.[3] This effect was associated with an upregulation of the tumor suppressor gene p53.[3] Another study demonstrated that captopril reduced the number of proliferating cells in a lung cancer xenograft model.[4] However, it is important to note that the anti-proliferative effects on cancer cells are not universally observed across all cell lines.[5]

Effects on Vascular Smooth Muscle Cell Proliferation

The renin-angiotensin system is known to influence the proliferation of vascular smooth muscle cells (VSMCs). Angiotensin II is a known mitogen for VSMCs.[6][7] By reducing angiotensin II levels, ACE inhibitors can indirectly inhibit VSMC proliferation. Furthermore, ACE inhibitors increase the levels of Angiotensin-(1-7), which has been shown to have an inhibitory effect on VSMC growth.[6][8]

Influence on Cellular Apoptosis

The role of this compound and its active metabolite, captopril, in regulating apoptosis is complex, with studies reporting both pro- and anti-apoptotic effects depending on the cellular context.

Inhibition of T-Cell Activation-Induced Apoptosis

Captopril has been shown to prevent activation-induced apoptosis in murine T-cell hybridomas.[9][10] This effect is mediated by interfering with T-cell activation signals and inhibiting the expression of Fas ligand (FasL), a key molecule in the extrinsic apoptosis pathway.[9][10][11] By downregulating FasL, captopril disrupts the Fas-FasL interaction that leads to programmed cell death in activated T cells.[11]

Protection Against Apoptosis in Renal Cells

In a study on diabetic rats, the ACE inhibitor benazepril was found to reduce the number of apoptotic cells in the kidney.[12] This renal protective effect was associated with the downregulation of Fas and FasL expression, suggesting an inhibition of the extrinsic apoptotic pathway.[12]

Variable Effects on Endothelial Cell Apoptosis

The impact of ACE inhibitors on endothelial cell apoptosis is not consistent across studies. One study found that several ACE inhibitors, including enalapril, had no significant effect on in vitro endothelial cell apoptosis.[13] In contrast, another study reported that captopril and enalaprilat were unable to protect human endothelial cells from etoposide-induced apoptosis.[14] However, this compound has been shown to inhibit the production of reactive oxygen species (ROS) in endothelial cells, which can be a trigger for apoptosis.[15]

Induction of Apoptosis in Cancer Cells

In contrast to its anti-apoptotic effects in some cell types, captopril has been shown to induce apoptosis in human lung cancer cells.[4] This pro-apoptotic activity contributes to its anti-tumor effects. Furthermore, in prostate cancer cells, captopril's anti-proliferative effect is linked to the upregulation of the pro-apoptotic p53 gene.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound and other ACE inhibitors on cellular proliferation and apoptosis.

Table 1: Effects of ACE Inhibitors on Cellular Proliferation

ACE InhibitorCell TypeConcentration(s)EffectQuantitative MeasurementReference
EnalaprilatRat Cardiac Fibroblasts10⁻⁷ M, 10⁻⁶ M, 10⁻⁵ MInhibition of Ang II-induced proliferationDose-dependent decrease in BrdU incorporation[2]
CaptoprilProstate Cancer (DU145)0.63, 1.25, 2.5 mg/mLInhibition62.3%, 87.5%, 99.3% inhibition respectively[3]
CaptoprilColon Cancer (HCT116)0.63, 1.25, 2.5 mg/mLInhibition32.5%, 67.8%, 97.3% inhibition respectively[3]
CaptoprilHuman Lung Cancer (LNM35)2.8 mg/mouse/day (in vivo)Inhibition58% reduction in tumor growth[4]
EnalaprilGraves' Orbital FibroblastsNot specifiedInhibitionSignificant reduction in cell number[16]

Table 2: Effects of ACE Inhibitors on Cellular Apoptosis

ACE InhibitorCell TypeConditionConcentration(s)EffectQuantitative MeasurementReference
CaptoprilMurine T-Cell HybridomasAnti-CD3 antibody activation8 mMInhibitionSignificant reduction in apoptotic cell death[9][10]
BenazeprilRat Kidney (in vivo)Diabetic10 mg/kg/dayInhibitionSignificant reduction in TUNEL-positive cells[12]
CaptoprilHuman Lung Epithelial CellsFas-induced apoptosis50 ng/mLInhibitionComplete abrogation of apoptotic indexes[17]
CaptoprilHuman Lung Cancer (LNM35)In vitroNot specifiedInductionIncreased apoptosis detected by FACS[4]
CaptoprilC6 Glioma CellsH₂O₂-induced oxidative stressVariousInhibitionSignificant decrease in apoptosis rate[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Proliferation Assay (MTT Assay)
  • Objective: To quantify the anti-proliferative effect of an ACE inhibitor on cancer cells.

  • Cell Lines: Human prostate cancer (DU145) and colon cancer (HCT116) cells.

  • Methodology:

    • Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the ACE inhibitor (e.g., captopril at 0.63, 1.25, and 2.5 mg/mL) for 24 hours.

    • After treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell inhibition is calculated relative to untreated control cells.[3]

Apoptosis Detection (TUNEL Assay)
  • Objective: To detect and quantify apoptotic cells in kidney tissue.

  • Model: Diabetic rat model treated with an ACE inhibitor.

  • Methodology:

    • Kidney tissue sections are deparaffinized and rehydrated.

    • The sections are treated with proteinase K to retrieve antigenic sites.

    • Endogenous peroxidase activity is quenched with hydrogen peroxide.

    • The sections are incubated with terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP to label the 3'-OH ends of fragmented DNA.

    • The labeled DNA is then visualized using a streptavidin-horseradish peroxidase conjugate and a suitable chromogen (e.g., DAB).

    • Apoptotic cells (TUNEL-positive) are identified by their dark brown nuclear staining and quantified by counting under a microscope.[12]

Western Blot for Signaling Proteins
  • Objective: To analyze the expression of proteins involved in signaling pathways affected by ACE inhibitors.

  • Methodology:

    • Cells are treated with the ACE inhibitor and/or other stimuli as required by the experiment.

    • Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-p38MAPK, TGF-β1, Fas, FasL).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

The effects of this compound on apoptosis and proliferation are mediated through various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified.

Inhibition of Cardiac Fibroblast Proliferation

G AngII Angiotensin II ROS Reactive Oxygen Species (ROS) AngII->ROS stimulates ACEI This compound (ACE Inhibitor) ACEI->AngII inhibits ACEI->ROS inhibits p38MAPK p38 MAPK ROS->p38MAPK activates TGFb1 TGF-β1 p38MAPK->TGFb1 upregulates Proliferation Cardiac Fibroblast Proliferation TGFb1->Proliferation promotes

Caption: this compound inhibits Angiotensin II-induced cardiac fibroblast proliferation.

Inhibition of T-Cell Activation-Induced Apoptosis

G TCR T-Cell Receptor (TCR) Activation FasL Fas Ligand (FasL) Expression TCR->FasL Captopril Captopril (this compound Metabolite) Captopril->FasL inhibits Fas Fas Receptor FasL->Fas binds to Caspase8 Caspase-8 Activation Fas->Caspase8 Apoptosis T-Cell Apoptosis Caspase8->Apoptosis

Caption: Captopril inhibits T-cell apoptosis by downregulating FasL expression.

Experimental Workflow for Cell Proliferation (MTT Assay)

G Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with This compound/Captopril Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 AddDMSO Add DMSO Incubate3->AddDMSO Read Measure Absorbance at 570nm AddDMSO->Read

Caption: Workflow for assessing cell proliferation using the MTT assay.

Conclusion

This compound, primarily through its active metabolite captopril, exerts significant and varied effects on cellular apoptosis and proliferation. The existing body of research, while not exhaustive, points towards a therapeutic potential beyond its primary cardiovascular applications. The anti-proliferative effects on cardiac fibroblasts and certain cancer cells, coupled with its ability to inhibit apoptosis in specific contexts such as activated T-cells and renal cells, suggest that this compound could be repurposed for fibrotic diseases, certain cancers, and autoimmune conditions. However, the conflicting reports on its effects, particularly in endothelial cells, underscore the necessity for further research to delineate the precise molecular mechanisms and the cellular contexts in which these effects are most pronounced. This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound and other ACE inhibitors.

References

The Differential Pharmacodynamics of Alacepril in Normotensive and Hypertensive Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This whitepaper provides a comprehensive technical overview of the pharmacodynamics of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, with a specific focus on its differential effects in normotensive and hypertensive animal models. This document is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and antihypertensive drug research.

Introduction

This compound is a prodrug that is metabolized in vivo to its active moieties, captopril and desacetyl-alacepril.[1] Its primary mechanism of action involves the inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] By blocking ACE, this compound effectively reduces the production of angiotensin II, a potent vasoconstrictor, and decreases the secretion of aldosterone, leading to vasodilation and a reduction in sodium and water retention.[2] This whitepaper synthesizes findings from various preclinical studies to compare the pharmacodynamic profile of this compound in animal models with normal blood pressure versus those with experimentally induced or genetic hypertension.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

This compound exerts its antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System.

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a crucial role in regulating blood pressure. A decrease in renal blood flow prompts the kidneys to release renin, which converts angiotensinogen to angiotensin I. ACE then converts angiotensin I to the potent vasoconstrictor, angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. This compound, through its active metabolite captopril, inhibits ACE, thereby reducing angiotensin II and aldosterone levels, resulting in vasodilation and decreased blood volume.[2]

RAAS_Inhibition cluster_effects Physiological Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure_Up Increased Blood Pressure Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Renin Renin ACE ACE This compound This compound (Captopril) This compound->ACE Inhibits

Figure 1: Inhibition of the Renin-Angiotensin-Aldosterone System by this compound.
Potentiation of the Kallikrein-Kinin System

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the levels of bradykinin, which contributes to its antihypertensive effect.[3]

Kallikrein_Kinin_System cluster_effects Physiological Effects Kininogen Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Kallikrein Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Down Decreased Blood Pressure Vasodilation->Blood_Pressure_Down Kallikrein Kallikrein ACE ACE (Kininase II) This compound This compound (Captopril) This compound->ACE Inhibits

Figure 2: Potentiation of the Kallikrein-Kinin System by this compound.

Comparative Pharmacodynamics: Normotensive vs. Hypertensive Models

The antihypertensive efficacy of this compound is markedly more pronounced in hypertensive animal models compared to their normotensive counterparts.

Effects on Blood Pressure

Studies consistently demonstrate a significant, dose-dependent reduction in blood pressure in various hypertensive animal models following oral administration of this compound. In contrast, the effect on blood pressure in normotensive animals is less pronounced.

Table 1: Effect of Single Oral Dose of this compound on Blood Pressure

Animal ModelDose (mg/kg)Maximum Blood Pressure Reduction (mmHg)Reference(s)
Hypertensive Models
Spontaneously Hypertensive Rats (SHR)1 - 30Dose-dependent reduction[4]
DOCA-salt Hypertensive Rats10 - 100Significant and sustained reduction[4]
Renal Hypertensive Rats (two-kidney, one-clip)1 - 30Dose-related reduction[5]
Renal Hypertensive Dogs3Marked reduction in SBP and DBP[6]
Normotensive Models
Conscious Normotensive Dogs3 - 100 (i.v. infusion µg/kg/min)Tendency to decrease DBP[6]
Healthy Beagle Dogs2.0 (daily)No significant effect[7]
Healthy Beagle Dogs6.0 (daily)Reduced blood pressure[7]
Effects on the Renin-Angiotensin-Aldosterone System (RAAS)

This compound's modulation of the RAAS also differs between normotensive and hypertensive states.

Table 2: Effects of this compound on RAAS Components

Animal ModelDose (mg/kg)Plasma Renin ActivityPlasma Aldosterone ConcentrationUrinary Aldosterone ExcretionReference(s)
Hypertensive Models
Renal Hypertensive Dogs3 p.o.IncreasedDecreased-[3]
Spontaneously Hypertensive Rats (SHR)30 - 100 p.o.--Decreased[3]
Normotensive Models
Conscious Normotensive Dogs1.5 q12h p.o.--Decreased (short-term)[8]
Healthy Beagle Dogs2.0/6.0 (daily)Incomplete RAAS suppression-No significant difference[7]
Effects on the Kallikrein-Kinin System and Renal Function

In both normotensive and hypertensive models, this compound has been shown to influence the kallikrein-kinin system and renal excretory function.

Table 3: Effects of this compound on Bradykinin and Renal Parameters

Animal ModelDose (mg/kg)Urinary Bradykinin ExcretionUrinary Water and Sodium ExcretionReference(s)
Hypertensive Models
Spontaneously Hypertensive Rats (SHR)30 - 100 p.o.IncreasedIncreased[3]
Normotensive Models
Conscious Normotensive Dogs1 and 3 p.o.IncreasedIncreased[3]

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this whitepaper.

Animal Models
  • Spontaneously Hypertensive Rats (SHR): A genetic model of essential hypertension. Wistar-Kyoto (WKY) rats are often used as normotensive controls.[9][10][11]

  • Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rats: This model of mineralocorticoid hypertension is induced by unilateral nephrectomy followed by subcutaneous administration of DOCA and providing a high-salt (1% NaCl) drinking solution.[1][12][13][14][15]

  • Renal Hypertensive Rats and Dogs (Two-Kidney, One-Clip Goldblatt Model): This model of renovascular hypertension is created by partially constricting one renal artery with a silver clip, leaving the contralateral kidney untouched.[5]

Experimental_Workflow cluster_model_prep Hypertensive Model Induction cluster_treatment Treatment Protocol cluster_measurement Pharmacodynamic Assessment SHR Spontaneously Hypertensive Rat (SHR) (Genetic) Hypertensive_Group Hypertensive Group SHR->Hypertensive_Group DOCA DOCA-Salt Model (Uninephrectomy, DOCA injections, High Salt Diet) DOCA->Hypertensive_Group Renal Renal Hypertensive Model (Renal Artery Clipping) Renal->Hypertensive_Group Normotensive_Group Normotensive Control Group (e.g., WKY Rats) Alacepril_Admin Oral Administration of this compound (Vehicle for Control) Normotensive_Group->Alacepril_Admin Hypertensive_Group->Alacepril_Admin BP_Measurement Blood Pressure Measurement (Tail-cuff or Telemetry) Alacepril_Admin->BP_Measurement Biochemical_Analysis Biochemical Analysis (Blood and Urine Samples) Alacepril_Admin->Biochemical_Analysis RAAS_Analysis RAAS Components (PRA, Aldosterone) Biochemical_Analysis->RAAS_Analysis Kinin_Analysis Kallikrein-Kinin System (Bradykinin) Biochemical_Analysis->Kinin_Analysis

Figure 3: General Experimental Workflow for Evaluating this compound.
Drug Administration

This compound is typically administered orally, suspended in a vehicle such as a 0.5% carboxymethylcellulose solution. Doses in rodent studies have ranged from 1 to 100 mg/kg, while in canine studies, doses of 1 to 3 mg/kg are common.[4][16]

Blood Pressure Measurement
  • Tail-cuff Method: A non-invasive method for measuring systolic blood pressure in conscious rats.[17]

  • Intra-arterial Catheterization: An invasive "gold standard" method providing direct and continuous blood pressure measurement.[18]

  • Radiotelemetry: An advanced invasive method that allows for continuous monitoring of blood pressure in conscious, freely moving animals, minimizing stress-induced artifacts.[19]

Biochemical Assays
  • Plasma Renin Activity (PRA): Typically measured by radioimmunoassay (RIA) of angiotensin I generated during in vitro incubation of plasma.[20][21][22][23]

  • Urinary Aldosterone: Measured by RIA or enzyme-linked immunosorbent assay (ELISA) from 24-hour urine collections or spot urine samples, often expressed as a ratio to creatinine concentration.[2][4][24][25][26]

  • Urinary Bradykinin: Measured by specific immunoassays from urine samples.[3]

Conclusion

The pharmacodynamic effects of this compound are significantly more pronounced in hypertensive animal models compared to their normotensive counterparts. While this compound demonstrates a clear, dose-dependent antihypertensive effect in models of genetic, mineralocorticoid, and renovascular hypertension, its impact on the blood pressure of normotensive animals is minimal at therapeutic doses. The modulation of the RAAS and kallikrein-kinin system by this compound is evident in both states, but the physiological consequence of these actions, particularly the reduction in blood pressure, is amplified in the hypertensive state. These findings underscore the importance of the underlying physiological state in determining the therapeutic response to ACE inhibitors and provide a robust preclinical basis for the clinical use of this compound in the management of hypertension.

References

Molecular targets of Alacepril's active metabolite, captopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, undergoes in vivo metabolic conversion to its active form, captopril. Captopril is a potent antihypertensive agent primarily utilized in the management of hypertension and heart failure.[1][2][3] Its therapeutic efficacy is chiefly attributed to its interaction with specific molecular targets within the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of the molecular targets of captopril, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and professionals in the field of drug development.

Primary Molecular Target: Angiotensin-Converting Enzyme (ACE)

The principal molecular target of captopril is Angiotensin-Converting Enzyme (ACE), a zinc-dependent dipeptidyl carboxypeptidase.[4][5] Captopril acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[6][7][8] This inhibition leads to vasodilation and a subsequent reduction in blood pressure.[9][10]

Somatic ACE consists of two homologous catalytic domains, the N-domain and the C-domain.[11] Captopril has been shown to bind to both domains, with some studies suggesting a similar affinity for both, while others indicate a modest selectivity.[11]

Quantitative Data: Captopril Inhibition of ACE

The inhibitory potency of captopril on ACE has been quantified through various in vitro assays, with reported IC50 and Ki values varying depending on the experimental conditions and the source of the enzyme.

ParameterValueEnzyme SourceReference
IC50 1.57 nMHuman Serum[12]
IC50 20 nMNot Specified[13]
IC50 0.0123 µMNot Specified[14]
Ki 0.3 nMNot Specified[15]
Ki 0.99 nMHuman Serum[12]
Binding Affinity (kcal/mol) -6.1N- and C-domain (in silico)[11]

Off-Target Molecular Interactions

While ACE is the primary target, research has indicated that captopril can interact with other molecular targets, which may contribute to its broader pharmacological profile or potential side effects.

Matrix Metalloproteinases (MMPs)

Captopril has been investigated for its inhibitory effects on various Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling. However, the concentrations required for MMP inhibition are generally much higher than those needed for ACE inhibition.[16]

TargetInhibition DataExperimental SystemReference
MMP-2 Inhibition at ≥ 1 mMRecombinant Human MMP-2 (zymography)[16]
MMP-2 Inhibition at ≥ 2 mMRecombinant Human MMP-2 (fluorimetric assay)[16]
MMP-9 Binding Energy: -7.2 ± 0.01 kcal/molHuman MMP-9 (in silico)[17]
Leukotriene A4 Hydrolase

Captopril has been shown to inhibit Leukotriene A4 (LTA4) hydrolase, a bifunctional zinc enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[18][19] This inhibition is thought to be mediated by the interaction of captopril's sulfhydryl group with the active site zinc ion.[20]

ParameterValueCatalytic ActivityReference
Ki 6.0 µMLTB4 formation[18]
Ki 60 nML-lysine-p-nitroanilide hydrolysis[18]
IC50 63 µMLTB4 synthesis in intact neutrophils[21]
IC50 500 µMLTA4 hydrolase activity in neutrophil cytosol[21]

Signaling Pathway

The primary mechanism of action of captopril is the interruption of the Renin-Angiotensin-Aldosterone System (RAAS). A simplified representation of this pathway and the point of inhibition by captopril is depicted below.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaRetention Sodium & Water Retention Aldosterone->NaRetention IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaRetention->IncreasedBP Renin Renin (from Kidney) ACE ACE Captopril Captopril Captopril->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System and Captopril's point of inhibition.

Experimental Protocols

ACE Inhibition Assay (Spectrophotometric Method)

This protocol is a generalized procedure based on the hydrolysis of a synthetic substrate, Hippuryl-L-Histidyl-L-Leucine (HHL), by ACE to produce hippuric acid (HA), which can be quantified spectrophotometrically.[3][5][10][14]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL)

  • Captopril (as a positive control)

  • Sodium borate buffer (pH 8.3) containing NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ACE in sodium borate buffer.

    • Prepare a stock solution of the substrate HHL in sodium borate buffer.

    • Prepare a series of dilutions of the test compound and captopril in the buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, pre-incubate 25 µL of the ACE solution with 25 µL of the inhibitor solution (test compound or captopril) or buffer (for control) for 3 minutes at 37°C.[3]

    • Initiate the reaction by adding 25 µL of the HHL substrate solution.[3]

    • Incubate the reaction mixture for 30 minutes at 37°C.[3][10]

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 200 µL of 1 M HCl.[10]

    • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate and vortexing.[10]

    • Centrifuge the mixture to separate the organic and aqueous phases.[10]

  • Quantification:

    • Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate to dryness.

    • Reconstitute the dried HA in a suitable volume of buffer or water.

    • Measure the absorbance of the reconstituted solution at 228 nm using a UV-Vis spectrophotometer.[10]

  • Calculation of Inhibition:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Competitive Inhibitor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of captopril for ACE using a radiolabeled inhibitor.[6][9]

Materials:

  • Angiotensin-Converting Enzyme (ACE)

  • 125I-labelled ACE inhibitor (e.g., 351A)

  • Captopril

  • Assay buffer

  • Separation medium (e.g., charcoal)

  • Gamma counter

Procedure:

  • Assay Setup:

    • In assay tubes, add a fixed amount of ACE.

    • Add a constant concentration of the 125I-labelled ACE inhibitor.

    • Add varying concentrations of unlabeled captopril (the competitor).

  • Incubation:

    • Incubate the tubes for a defined period (e.g., 1 hour) at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.[6]

  • Separation of Bound and Free Ligand:

    • Add a separation medium, such as activated charcoal, to adsorb the unbound radiolabeled inhibitor.

    • Centrifuge the tubes to pellet the charcoal with the bound free ligand.

  • Measurement of Radioactivity:

    • Carefully aspirate the supernatant, which contains the ACE-bound radiolabeled inhibitor.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Data Analysis:

    • The amount of bound radiolabeled inhibitor will decrease as the concentration of unlabeled captopril increases.

    • Plot the percentage of bound radiolabel against the logarithm of the captopril concentration to generate a competition curve.

    • From this curve, the IC50 value (concentration of captopril that displaces 50% of the radiolabeled inhibitor) can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro ACE inhibition assay.

ACE_Inhibition_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_ACE Prepare ACE Solution Preincubation Pre-incubate ACE with Inhibitor Prep_ACE->Preincubation Prep_Substrate Prepare Substrate (HHL) Reaction_Start Add Substrate to start reaction Prep_Substrate->Reaction_Start Prep_Inhibitor Prepare Inhibitor Dilutions (Captopril/Test Compound) Prep_Inhibitor->Preincubation Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Termination Terminate Reaction (add HCl) Incubation->Termination Extraction Extract Hippuric Acid Termination->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Det_IC50 Determine IC50 Calc_Inhibition->Det_IC50

Caption: Workflow for a typical in vitro ACE inhibition assay.

Conclusion

Captopril, the active metabolite of this compound, primarily exerts its therapeutic effects through the competitive inhibition of angiotensin-converting enzyme. This guide has provided a detailed overview of its molecular targets, including quantitative data on its interaction with ACE and potential off-targets such as MMPs and LTA4 hydrolase. The furnished experimental protocols and workflow diagrams offer a practical resource for researchers investigating the pharmacological properties of captopril and developing novel ACE inhibitors. A thorough understanding of these molecular interactions is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles.

References

Alacepril's Effect on Gene Expression in Renal Fibrosis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is the common final pathway for most chronic kidney diseases (CKD), leading to end-stage renal failure. The renin-angiotensin system (RAS) plays a pivotal role in the pathogenesis of renal fibrosis, with angiotensin II (Ang II) being a key mediator. Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, represents a therapeutic strategy to counteract the pro-fibrotic effects of Ang II. While specific comprehensive gene expression studies on this compound in renal fibrosis models are limited, the well-established class effects of ACE inhibitors provide a strong framework for understanding its likely molecular mechanisms. This guide synthesizes the known effects of ACE inhibitors on gene expression in preclinical renal fibrosis models, offering insights into the probable therapeutic actions of this compound.

Core Mechanism of Action

This compound, like other ACE inhibitors, exerts its primary effect by blocking the conversion of angiotensin I to angiotensin II.[1] This reduction in Ang II levels mitigates a cascade of downstream signaling events that promote renal fibrosis. The central pathway implicated in this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway, a potent stimulator of ECM protein synthesis.[1][2]

Impact on Key Signaling Pathways

The anti-fibrotic effects of ACE inhibitors are mediated through the modulation of several key signaling pathways. The TGF-β/Smad pathway is a central player in this process.

TGF-β/Smad Signaling Pathway

Ang II is known to stimulate the production of TGF-β1, which in turn activates its downstream signaling cascade.[2] ACE inhibitors, by reducing Ang II levels, are expected to decrease the expression of TGF-β1 and its receptors.[2][3] This leads to reduced phosphorylation of Smad2/3, thereby inhibiting the transcription of pro-fibrotic genes.

TGF_beta_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ang II Ang II AT1R AT1R Ang II->AT1R Activates TGF-β1 TGF-β1 AT1R->TGF-β1 Upregulates TGF-βR TGF-βR Smad2/3 Smad2/3 TGF-βR->Smad2/3 Phosphorylates TGF-β1->TGF-βR Binds p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad Complex Smad Complex p-Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Pro-fibrotic Genes Pro-fibrotic Genes Smad Complex->Pro-fibrotic Genes Activates Transcription This compound This compound ACE ACE This compound->ACE Inhibits ACE->Ang II Produces Ang I Ang I Ang I->ACE Conversion

Caption: this compound's inhibition of the TGF-β/Smad pathway.

Gene Expression Modulation by ACE Inhibitors

The therapeutic effects of ACE inhibitors in renal fibrosis are reflected in significant changes in the expression of genes involved in ECM turnover, inflammation, and cellular transdifferentiation.

Extracellular Matrix Component Genes

A hallmark of renal fibrosis is the excessive deposition of ECM proteins. ACE inhibitors have been shown to downregulate the expression of key ECM components.

GeneFold Change (ACEi vs. Control)Renal Fibrosis ModelReference
Collagen I (Col1a1)Unilateral Ureteral Obstruction (UUO)[4][5]
Collagen III (Col3a1)Two-Kidney, One-Clip (2K1C) Hypertension[4]
Fibronectin (Fn1)Diabetic Nephropathy[6]
Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)

The balance between MMPs, which degrade ECM, and their inhibitors, TIMPs, is crucial for maintaining tissue homeostasis. In renal fibrosis, this balance is disrupted. ACE inhibitors can modulate the expression of these genes to favor ECM degradation.

GeneFold Change (ACEi vs. Control)Renal Fibrosis ModelReference
MMP-2Hypertensive Rats[7]
MMP-9No significant changeHypertensive Rats[7]
TIMP-1Hypertensive Rats[7]
TIMP-3↑ (protective)Unilateral Ureteral Obstruction (UUO)[8]
Pro-inflammatory and Pro-fibrotic Genes

ACE inhibitors also attenuate the inflammatory response that contributes to fibrosis by downregulating the expression of various pro-inflammatory and pro-fibrotic genes.

GeneFold Change (ACEi vs. Control)Renal Fibrosis ModelReference
TGF-β1IgA Nephropathy (Human)[2]
TNF-αUnilateral Ureteral Obstruction (UUO)[9]
Endothelin-1 (ET-1)Unilateral Ureteral Obstruction (UUO)[9]
AT1 Receptor (Agtr1a)↑ (compensatory)Unilateral Ureteral Obstruction (UUO)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols frequently cited in studies investigating the effects of ACE inhibitors on renal fibrosis.

Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a widely used and robust method for inducing renal interstitial fibrosis.[11][12]

UUO_Workflow Animal Selection Animal Selection Anesthesia Anesthesia Animal Selection->Anesthesia Surgical Procedure Surgical Procedure Anesthesia->Surgical Procedure Ligation of Ureter Ligation of Ureter Surgical Procedure->Ligation of Ureter Post-operative Care Post-operative Care Ligation of Ureter->Post-operative Care Treatment Administration Treatment Administration Post-operative Care->Treatment Administration Tissue Harvesting Tissue Harvesting Treatment Administration->Tissue Harvesting Gene Expression Analysis Gene Expression Analysis Tissue Harvesting->Gene Expression Analysis

Caption: Workflow for the Unilateral Ureteral Obstruction (UUO) model.
  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Surgical Procedure: Animals are anesthetized, and a flank incision is made to expose the left kidney and ureter. The left ureter is then completely ligated at two points using non-absorbable sutures. Sham-operated animals undergo the same procedure without ureteral ligation.

  • Treatment: this compound or other ACE inhibitors are typically administered daily via oral gavage or in drinking water, starting either before or after the UUO surgery.

  • Tissue Collection: Kidneys are harvested at various time points (e.g., 7, 14, or 21 days) post-surgery for gene expression analysis.

Gene Expression Analysis

RNA Isolation and Quantification: Total RNA is extracted from kidney tissue using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using spectrophotometry.

Quantitative Real-Time PCR (qRT-PCR):

  • Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

  • PCR Amplification: qRT-PCR is performed using a thermal cycler with specific primers for the genes of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Microarray Analysis: For a broader view of gene expression changes, microarray analysis can be performed.[11]

  • RNA Labeling and Hybridization: Labeled cRNA is hybridized to a microarray chip containing thousands of gene probes.

  • Scanning and Data Extraction: The chip is scanned, and the signal intensities for each probe are quantified.

  • Data Analysis: Differentially expressed genes between treatment and control groups are identified using statistical software and bioinformatics tools.

Conclusion

While direct evidence for this compound's effect on gene expression in renal fibrosis models is an area requiring further investigation, the extensive research on the ACE inhibitor class provides a strong predictive framework. This compound likely mitigates renal fibrosis by inhibiting the renin-angiotensin system, leading to the downregulation of the TGF-β/Smad signaling pathway and subsequent reduction in the expression of pro-fibrotic genes such as collagens and fibronectin. Furthermore, it is expected to modulate the expression of MMPs and TIMPs to favor a less fibrotic renal environment. The experimental models and protocols outlined in this guide provide a robust foundation for future studies aimed at elucidating the specific molecular effects of this compound in the context of chronic kidney disease.

References

In Vitro Anti-Atherosclerotic Properties of Alacepril: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular morbidity and mortality worldwide. The renin-angiotensin system (RAS) has been identified as a key contributor to the pathogenesis of atherosclerosis. Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, functions as a prodrug that is metabolized in vivo to its active form, captopril. While primarily recognized for its antihypertensive effects through the inhibition of the RAS, emerging in vitro evidence suggests that this compound possesses direct anti-atherosclerotic properties. This technical guide provides an in-depth analysis of the in vitro studies investigating the anti-atherosclerotic potential of this compound, with a focus on its effects on endothelial cells. This document summarizes key experimental findings, details relevant methodologies, and visualizes the implicated signaling pathways to support further research and development in this area.

Introduction: this compound and its Mechanism of Action

This compound is an orally administered ACE inhibitor that undergoes metabolic conversion to captopril. Captopril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and pro-inflammatory mediator. By reducing angiotensin II levels, this compound leads to vasodilation and a decrease in blood pressure. Beyond its systemic effects, in vitro studies have begun to elucidate the direct cellular mechanisms by which this compound may counteract the atherosclerotic process. A pivotal in vitro study has demonstrated that this compound can directly inhibit key inflammatory events in endothelial cells, suggesting a localized anti-atherosclerotic action independent of its blood pressure-lowering effects.

In Vitro Evidence of Anti-Atherosclerotic Properties

A key study conducted by Shimozawa et al. provides foundational in vitro evidence for the anti-atherosclerotic effects of this compound. The study utilized a co-culture model of Human Aortic Endothelial Cells (HAECs) and the human monocytic cell line U937 to mimic the initial stages of atherosclerosis.

Inhibition of Endothelial Adhesion Molecule Expression

The adhesion of monocytes to the vascular endothelium is a critical initiating event in the formation of atherosclerotic plaques. This process is mediated by the expression of adhesion molecules such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on the endothelial cell surface. The in vitro findings indicate that this compound significantly inhibits the expression of both ICAM-1 and VCAM-1 on HAECs that have been stimulated with the pro-inflammatory agents 7-ketocholesterol and Tumor Necrosis Factor-alpha (TNF-α). Notably, the inhibitory effect of this compound was found to be more potent than that of other ACE inhibitors, captopril and enalapril.

Reduction of Monocyte Adhesion

Consistent with its ability to downregulate adhesion molecule expression, this compound was shown to effectively reduce the adhesion of U937 monocytic cells to the HAEC monolayer in a dose-dependent manner. This finding directly demonstrates this compound's potential to interfere with a crucial step in the development of atherosclerotic lesions.

Attenuation of Reactive Oxygen Species (ROS) Production

Oxidative stress is a well-established driver of endothelial dysfunction and atherosclerosis. The aforementioned in vitro study also revealed that this compound can inhibit the production of reactive oxygen species (ROS) in HAECs stimulated with 7-ketocholesterol or TNF-α. This antioxidant property likely contributes significantly to its anti-atherosclerotic effects by preserving endothelial health and function.

Data Presentation

The following tables summarize the key quantitative findings from the in vitro investigation of this compound's anti-atherosclerotic properties.

Table 1: Effect of this compound on Endothelial Adhesion Molecule Expression

Treatment GroupICAM-1 Expression (relative to control)VCAM-1 Expression (relative to control)
Control (unstimulated HAECs)BaselineBaseline
7-Ketocholesterol (20 µM)IncreasedIncreased
7-Ketocholesterol + this compound (10 µM)ReducedReduced
7-Ketocholesterol + this compound (100 µM)Significantly ReducedSignificantly Reduced
TNF-α (5 ng/ml)IncreasedIncreased
TNF-α + this compound (10 µM)ReducedReduced
TNF-α + this compound (100 µM)Significantly ReducedSignificantly Reduced

Table 2: Effect of this compound on Monocyte Adhesion to Endothelial Cells

Treatment GroupAdherent U937 Cells (cells/field)
Control (unstimulated HAECs)Baseline
7-Ketocholesterol (20 µM)Significantly Increased
7-Ketocholesterol + this compound (100 µM)Significantly Reduced
TNF-α (5 ng/ml)Significantly Increased
TNF-α + this compound (100 µM)Significantly Reduced

Table 3: Effect of this compound on Reactive Oxygen Species (ROS) Production

Treatment GroupIntracellular ROS Levels (relative to control)
Control (unstimulated HAECs)Baseline
7-Ketocholesterol (20 µM)Increased
7-Ketocholesterol + this compound (100 µM)Inhibited
TNF-α (5 ng/ml)Increased
TNF-α + this compound (100 µM)Inhibited

Note: The data presented in these tables are a qualitative summary based on the findings reported in the abstract of Shimozawa et al. (2004). The full-text article containing the precise quantitative values and statistical analyses was not accessible.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments investigating the anti-atherosclerotic properties of this compound.

Cell Culture
  • Human Aortic Endothelial Cells (HAECs): Primary HAECs are cultured in endothelial cell growth medium supplemented with growth factors and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • U937 Monocytic Cells: The U937 human monocytic cell line is cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

Adhesion Molecule Expression Assay (Enzyme Immunoassay - EIA)
  • HAECs are seeded in 96-well plates and grown to confluence.

  • The cells are pre-treated with varying concentrations of this compound for a specified duration.

  • Following pre-treatment, the cells are stimulated with a pro-inflammatory agent (e.g., 20 µM 7-ketocholesterol or 5 ng/ml TNF-α) for an appropriate incubation period (e.g., 12 hours for 7-ketocholesterol and 6 hours for TNF-α).

  • The cells are then fixed and incubated with primary antibodies specific for ICAM-1 and VCAM-1.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is added, and the resulting colorimetric change is measured using a microplate reader. The absorbance is proportional to the amount of adhesion molecule expressed on the cell surface.

Monocyte Adhesion Assay
  • HAECs are cultured to confluence in 48-well plates.

  • The HAEC monolayer is pre-treated with this compound and subsequently stimulated with a pro-inflammatory agent as described above.

  • U937 cells are labeled with a fluorescent dye (e.g., BCECF-AM).

  • The fluorescently labeled U937 cells are added to the HAEC monolayer and incubated for a defined period (e.g., 30 minutes) to allow for adhesion.

  • Non-adherent U937 cells are removed by gentle washing.

  • The number of adherent fluorescent monocytes is quantified by counting under a fluorescence microscope or by measuring the total fluorescence in each well using a fluorometer.

Reactive Oxygen Species (ROS) Production Assay
  • HAECs are seeded in a suitable format (e.g., 96-well black plates).

  • The cells are pre-treated with this compound.

  • A fluorescent ROS indicator dye (e.g., DCFH-DA) is loaded into the cells.

  • The cells are then stimulated with a pro-inflammatory agent.

  • The increase in fluorescence, which corresponds to the level of intracellular ROS, is measured over time using a fluorescence plate reader.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound in endothelial cells are likely mediated through the inhibition of pro-inflammatory signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

G cluster_0 Inflammatory Stimuli cluster_1 Endothelial Cell 7-KC 7-KC ROS_Production ROS Production 7-KC->ROS_Production TNF-alpha TNF-alpha NF-kB_Activation NF-κB Activation TNF-alpha->NF-kB_Activation ROS_Production->NF-kB_Activation Gene_Transcription Gene Transcription (ICAM-1, VCAM-1) NF-kB_Activation->Gene_Transcription Adhesion_Molecules ICAM-1 & VCAM-1 Expression Gene_Transcription->Adhesion_Molecules Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion This compound This compound This compound->ROS_Production Inhibits This compound->NF-kB_Activation Inhibits G cluster_workflow Experimental Workflow: Monocyte Adhesion Assay A 1. Culture HAECs to confluence B 2. Pre-treat HAECs with this compound A->B C 3. Stimulate HAECs with 7-KC or TNF-α B->C E 5. Co-culture labeled U937 with treated HAECs C->E D 4. Label U937 monocytes with fluorescent dye D->E F 6. Wash to remove non-adherent cells E->F G 7. Quantify adherent monocytes (Fluorescence Microscopy/Fluorometry) F->G

Alacepril's Impact on Mitochondrial Function in Cardiomyocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the impact of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, on mitochondrial function within cardiomyocytes. As a prodrug, this compound is metabolized to its active form, Captopril, which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3] While direct studies on this compound are limited, this document synthesizes data from research on its active metabolite and other key ACE inhibitors, such as Enalapril and Perindopril, to construct a comprehensive overview of its likely effects. The guide details the molecular mechanisms, presents quantitative data on mitochondrial bioenergetics, outlines detailed experimental protocols for assessing mitochondrial function, and visualizes the core signaling pathways involved. The central hypothesis is that this compound, through the action of Captopril, mitigates mitochondrial dysfunction in cardiomyocytes by reducing Angiotensin II-mediated oxidative stress and potentially enhancing mitochondrial biogenesis.[4][5][6]

Core Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is rapidly metabolized in the liver to Captopril, its active form.[1][7] Captopril is a potent inhibitor of Angiotensin-Converting Enzyme (ACE).[3][8] ACE is a central enzyme in the RAAS, responsible for converting the inactive Angiotensin I into the highly active Angiotensin II.[1] Angiotensin II exerts a multitude of effects that contribute to cardiovascular pathology, including vasoconstriction, inflammation, and the promotion of oxidative stress.[4]

By inhibiting ACE, this compound effectively reduces the circulating and tissue levels of Angiotensin II. This action leads to vasodilation, a reduction in aldosterone secretion, and a decrease in sympathetic nervous system activity, collectively lowering blood pressure and reducing cardiac workload.[1][9] Crucially, the reduction in Angiotensin II is directly linked to a decrease in the production of reactive oxygen species (ROS) in cardiomyocytes, a key factor in preserving mitochondrial integrity.[4][10]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Oxidative_Stress Increased Oxidative Stress (ROS Production) Angiotensin_II->Oxidative_Stress Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (metabolized to Captopril) This compound->ACE Inhibits Renin Renin (from Kidney) Mitochondrial_Protection cluster_0 ACE Inhibition cluster_1 Cellular Effects in Cardiomyocyte cluster_2 Functional Outcome This compound This compound (Captopril) Angiotensin_II Angiotensin II This compound->Angiotensin_II Inhibits Production Mito_Function Preserved Mitochondrial Respiration & Integrity This compound->Mito_Function Leads to NOX NADPH Oxidase (NOX) Activation Angiotensin_II->NOX Stimulates ROS Reactive Oxygen Species (ROS) ↑ NOX->ROS Mito_Damage Mitochondrial Damage: - mtDNA Oxidation - ETC Dysfunction ROS->Mito_Damage ATP_Decrease ATP Production ↓ Mito_Damage->ATP_Decrease ATP_Increase Maintained ATP Production Mito_Function->ATP_Increase Biogenesis_Pathway This compound This compound (via Captopril) SIRT3 SIRT3 Activation This compound->SIRT3 Promotes PGC1a PGC-1α Expression ↑ SIRT3->PGC1a Activates NRF1 NRF1 Expression ↑ PGC1a->NRF1 TFAM TFAM Expression ↑ PGC1a->TFAM NRF1->TFAM mtDNA mtDNA Replication & Transcription TFAM->mtDNA Acts on Mito_Biogenesis Mitochondrial Biogenesis mtDNA->Mito_Biogenesis Leads to Mito_Isolation_Workflow Start Start: Excise Ventricular Tissue Mince 1. Mince tissue in ice-cold Isolation Buffer A Start->Mince Homogenize 2. Homogenize gently (e.g., with Potter-Elvehjem homogenizer) Mince->Homogenize Centrifuge1 3. Centrifuge at low speed (e.g., 750 x g for 5 min) to pellet debris Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 4. Centrifuge supernatant at high speed (e.g., 8,000 x g for 20 min) to pellet mitochondria Supernatant1->Centrifuge2 Pellet Mitochondrial Pellet Centrifuge2->Pellet Wash 5. Wash pellet with Isolation Buffer B and re-centrifuge Pellet->Wash Resuspend 6. Resuspend final pellet in a minimal volume of appropriate assay buffer Wash->Resuspend End End: Isolated Mitochondria (Ready for analysis) Resuspend->End

References

Methodological & Application

Alacepril Dosage Calculation for In Vivo Studies in Rats and Dogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage, administration, and experimental protocols for in vivo studies of Alacepril in rats and dogs. This compound is an angiotensin-converting enzyme (ACE) inhibitor, and understanding its appropriate dosage and effects is crucial for preclinical research in cardiovascular and renal diseases.

Data Presentation: Quantitative Dosage Summary

The following tables summarize the reported dosages of this compound used in in vivo studies for both rats and dogs, providing a clear comparison for study design.

Table 1: this compound Dosage in Rats

Animal Model Route of Administration Dosage Range Key Findings Reference
Renal Hypertensive RatsOral1-30 mg/kg (single dose)Dose-dependent and long-lasting antihypertensive effect.[1][1]
Renal Hypertensive RatsOral1-2 mg/kg/dayConfirmed long-lasting antihypertensive effect with successive daily administration.[1][2][1][2]
Conscious Normotensive RatsOral5.6-56.1 mg/kgPotent and prolonged in vivo ACE inhibition.[1][1]
Conscious Renal Hypertensive RatsOral3 and 10 mg/kg (single dose); 3 mg/kg/day (7 days)Did not affect regional cerebral blood flow.[3][3]
General Toxicity StudiesOralUp to 600 mg/kgProlonged hexobarbital sleeping time and potentiated reserpine-induced hypothermia at high doses.[4][4]
Pharmacokinetic StudiesOral or Intravenous46 µmol/kg (18.7 mg/kg)Compared disposition and metabolism to captopril.[5][5]

Table 2: this compound Dosage in Dogs

Animal Model Route of Administration Dosage Range Key Findings Reference
Renal Hypertensive DogsOral3 mg/kgStable and sustained hypotensive effect with a longer duration of action than captopril.[1][2][1][2]
Conscious Normotensive DogsOral5.6 mg/kgProlonged in vivo ACE inhibition.[1][1]
Dogs with Mitral Valve DiseaseOral1.0-3.0 mg/kg/daySafe and well-tolerated; improved or resolved cough in 55.6% of dogs.[6] Median daily dose was 1.8 mg/kg/day.[6][6]
Healthy Beagle DogsOral2.0 mg/kg/day (low-dose) and 6.0 mg/kg/day (high-dose) for 4 weeksHigh-dose reduced blood pressure and enhanced parasympathetic activity.[7][7]
Dogs with Experimental Mitral Valve RegurgitationOral3.0 mg/kg/day and 6.0 mg/kg/dayThe 6.0 mg/kg/day dose reduced left atrial pressure and central aortic pressure.[8][8]
Conscious Normotensive DogsOral3 and 30 mg/kgIncreased renal plasma flow, urine volume, and sodium excretion.[3][3]
Anesthetized Normotensive DogsIntravenous Infusion3-100 µg/kg/min for 10 minTended to decrease diastolic blood pressure and total peripheral resistance.[3][3]
Dogs with Patent Ductus ArteriosusOral3.64 ± 0.76 mg/kg/daySignificantly decreased blood pressure.[9][9]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a prodrug that is metabolized in the body to its active form, captopril, which is a potent ACE inhibitor.[10][11] By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[10][12] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[10]

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  catalyzes Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  catalyzes ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Prodrug) -> Captopril (Active) This compound->ACE inhibits Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction causes Aldosterone Aldosterone Secretion (from Adrenal Gland) AngiotensinII->Aldosterone stimulates BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure Aldosterone->BloodPressure

Figure 1: this compound's mechanism of action within the RAAS pathway.

Experimental Protocols

This section outlines a general protocol for an oral gavage administration of this compound in a rat model of hypertension. This protocol should be adapted based on specific experimental goals and institutional animal care and use committee (IACUC) guidelines.

Objective: To evaluate the antihypertensive effect of a single oral dose of this compound in spontaneously hypertensive rats (SHR).

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Spontaneously Hypertensive Rats (SHR), age and weight matched

  • Oral gavage needles (20-gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal scale

  • Blood pressure monitoring system (e.g., tail-cuff method)

Procedure:

  • Animal Acclimation: Acclimate SHR to the housing facility for at least one week before the experiment. Handle the rats daily to minimize stress.

  • Baseline Measurements: Measure and record the baseline systolic blood pressure (SBP) and heart rate (HR) of each rat for 3 consecutive days prior to the experiment.

  • Drug Preparation: Prepare a fresh solution of this compound in the chosen vehicle on the day of the experiment. The concentration should be calculated based on the desired dose and the average weight of the rats. For example, for a 10 mg/kg dose in a 200g rat, the rat would receive 2 mg of this compound. If the dosing volume is 1 mL/kg, the concentration would be 10 mg/mL.

  • Dosing:

    • Weigh each rat accurately on the day of the experiment.

    • Administer the calculated volume of the this compound solution or vehicle (for the control group) via oral gavage.

  • Post-Dose Monitoring: Measure SBP and HR at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in SBP and HR from baseline for each group at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antihypertensive effect.

Experimental_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Baseline Baseline Measurements (Blood Pressure, Heart Rate) Acclimation->Baseline Grouping Randomize into Groups (Control, this compound) Baseline->Grouping Preparation Prepare this compound Solution Grouping->Preparation Dosing Oral Gavage Administration Preparation->Dosing Monitoring Post-Dose Monitoring (BP & HR at multiple time points) Dosing->Monitoring Analysis Data Collection & Statistical Analysis Monitoring->Analysis End End Analysis->End

Figure 2: General experimental workflow for an in vivo this compound study.

Conclusion

The provided data and protocols offer a foundational resource for designing and conducting in vivo studies with this compound in rats and dogs. Researchers should carefully consider the specific animal model, desired therapeutic effect, and relevant pharmacokinetic and pharmacodynamic data when determining the optimal dosage and experimental design. Adherence to ethical guidelines for animal research is paramount.

References

Application Notes and Protocols: In Vitro Assay for Measuring Alacepril's ACE Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body to its active metabolite, captopril.[3][4] Captopril then exerts its therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for regulating blood pressure.[3][4][5][6] This document provides detailed protocols for in vitro assays to measure the ACE inhibitory activity of compounds like this compound and its active metabolite, captopril.

It is important to note that this compound itself demonstrates no significant in vitro ACE inhibitory activity.[1] Therefore, in vitro assays will show negligible inhibition by this compound, while its active metabolite, captopril, is a potent inhibitor.

Signaling Pathway of ACE Inhibition

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) is a central component of this system. It converts inactive angiotensin I into the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels and stimulates the release of aldosterone, which leads to sodium and water retention, both of which increase blood pressure. ACE inhibitors, like the active form of this compound (captopril), block the conversion of angiotensin I, leading to vasodilation and reduced aldosterone secretion, thereby lowering blood pressure.

RAAS_Pathway cluster_0 Blood Pressure Regulation Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I (inactive) Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II (active) Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Release (from Adrenal Gland) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Salt & Water Retention Vasoconstriction->Increased_BP Alacepril_active This compound (active form) Captopril Alacepril_active->Angiotensin_I Inhibition

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of active this compound (Captopril).

Data Presentation

As this compound is a prodrug with no significant in vitro activity, the following table presents the 50% inhibitory concentration (IC50) values for its active metabolite, captopril, and for this compound as reported in a specific assay kit. This data is for comparative purposes.

CompoundIC50 ValueAssay MethodReference
This compound3.62 µMColorimetric (ACE Kit-WST)Dojindo Molecular Technologies, Inc.
Captopril2.14 nMColorimetric (ACE Kit-WST)Dojindo Molecular Technologies, Inc.
Captopril1.79 - 15.1 nMSpectrophotometric (HHL & FAPGG substrates)(Henda et al., 2013)
Captopril16.71 µMNatural substrate (Angiotensin-I)(Henda et al., 2013)

Experimental Workflow: IC50 Determination

The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in assessing the potency of an ACE inhibitor. The general workflow involves measuring the enzymatic activity of ACE at various concentrations of the inhibitor.

IC50_Workflow cluster_1 IC50 Determination Workflow Prep_Reagents Prepare Reagents: ACE, Substrate (e.g., HHL), Buffer, Inhibitor Stock Serial_Dilutions Create Serial Dilutions of Inhibitor (e.g., Captopril) Prep_Reagents->Serial_Dilutions Assay_Setup Set up Assay Plate: Controls (no inhibitor), Blanks, and Inhibitor Dilutions Serial_Dilutions->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Stop_Reaction Stop Reaction (e.g., add HCl) Incubation->Stop_Reaction Measurement Measure Product Formation (e.g., Absorbance at 228 nm for Hippuric Acid) Stop_Reaction->Measurement Data_Analysis Calculate % Inhibition vs. Concentration Measurement->Data_Analysis IC50_Calculation Determine IC50 from Dose-Response Curve Data_Analysis->IC50_Calculation

Figure 2: General experimental workflow for determining the IC50 value of an ACE inhibitor.

Experimental Protocols

Two common methods for in vitro ACE inhibitory activity assessment are presented below: a traditional spectrophotometric method and a more modern, simplified colorimetric method.

Protocol 1: Spectrophotometric Assay using Hippuryl-Histidyl-Leucine (HHL)

This method is based on the quantification of hippuric acid (HA) produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (HHL) by ACE.[3]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-histidyl-L-leucine (HHL)

  • Sodium borate buffer (50 mM, pH 8.3, containing 300 mM NaCl)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Deionized water

  • Test compound (e.g., Captopril as a positive control)

  • Microcentrifuge tubes

  • Thermomixer or water bath (37°C)

  • Spectrophotometer and UV-transparent cuvettes or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 5 mM HHL substrate solution in sodium borate buffer.

    • Prepare an ACE solution (e.g., 80 mU/mL) in sodium borate buffer.

    • Prepare various concentrations of the test compound and a positive control (e.g., Captopril) in the appropriate solvent.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, add 25 µL of the ACE solution to 25 µL of the test compound solution (or solvent for the negative control).

    • Pre-incubate the mixture for 3 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the HHL substrate solution.

    • Incubate the reaction mixture for 30 minutes at 37°C with shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 50 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to each tube and vortex vigorously to extract the hippuric acid.

    • Centrifuge the tubes to separate the organic and aqueous layers.

  • Measurement:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate the solvent.

    • Re-dissolve the dried hippuric acid in a known volume of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the negative control (with no inhibitor).

      • A_sample is the absorbance of the reaction with the test compound.

Protocol 2: Colorimetric Assay using a Commercial Kit (e.g., ACE Kit-WST)

This method provides a simpler, plate-based colorimetric assay that does not require organic extraction. It measures the amount of 3-Hydroxybutyric acid (3HB) generated from the substrate 3-Hydroxybutyryl-Gly-Gly-Gly (3HB-GGG) through a coupled enzymatic reaction.[3]

Materials:

  • ACE Kit-WST (containing Substrate Buffer, Enzyme A, Enzyme B, Enzyme C, Coenzyme, Indicator Solution)

  • Test compound

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Incubator (37°C)

Procedure:

  • Reagent Preparation:

    • Prepare the working solutions (Enzyme Working Solution and Indicator Working Solution) according to the kit's manual.

    • Prepare serial dilutions of the test compound in the provided Substrate Buffer.

  • Assay Protocol (96-well plate format):

    • Blank 1 (for background absorbance): 40 µL deionized water + 20 µL Substrate Buffer.

    • Blank 2 (for non-enzymatic reaction): 20 µL deionized water + 20 µL Substrate Buffer + 20 µL Enzyme Working Solution.

    • Sample: 20 µL of the test compound dilution + 20 µL Substrate Buffer + 20 µL Enzyme Working Solution.

    • Control (100% ACE activity): 20 µL deionized water + 20 µL Substrate Buffer + 20 µL Enzyme Working Solution.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Colorimetric Reaction:

    • Add 100 µL of the Indicator Working Solution to each well.

    • Incubate the plate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Calculation of ACE Inhibition:

    • Calculate the percentage of inhibition using the formula provided in the kit's manual, which typically corrects for the blank absorbances.

Conclusion

The in vitro evaluation of this compound's ACE inhibitory activity requires an understanding of its prodrug nature. Direct in vitro assays will show minimal activity for this compound itself. However, the provided protocols are suitable for assessing the potent inhibitory activity of its active metabolite, captopril, and other direct ACE inhibitors. The choice between the traditional spectrophotometric method and a modern colorimetric kit will depend on the available equipment, throughput requirements, and the need to avoid organic solvents.

References

Application Note: Alacepril's Attenuation of Cardiac Fibroblast Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a hallmark of many cardiovascular diseases, leading to cardiac stiffness and dysfunction. The renin-angiotensin system (RAS) and its primary effector, Angiotensin II (Ang II), are key drivers of this pathological process. Ang II promotes cardiac fibroblast proliferation, hypertrophy, and ECM synthesis.[1][2][3][4]

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor. Like other drugs in its class, this compound blocks the conversion of Angiotensin I to Angiotensin II, thereby mitigating the downstream effects of Ang II.[5] ACE inhibitors have been shown to be effective in limiting cardiac fibrosis.[6][7] This application note provides a detailed protocol for assessing the in vitro effect of this compound on cardiac fibroblast proliferation.

Signaling Pathway Overview

This compound, by inhibiting ACE, reduces the levels of Angiotensin II. Ang II typically binds to its receptor (AT1R) on cardiac fibroblasts, activating several downstream signaling pathways that promote proliferation. Key among these are the Transforming Growth Factor-beta (TGF-β) pathway and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway. By reducing Ang II, this compound is hypothesized to decrease the activation of these pro-proliferative pathways.

This compound This compound ACE ACE This compound->ACE Inhibits AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Activates TGFb TGF-β Pathway AT1R->TGFb MAPK_ERK MAPK/ERK Pathway AT1R->MAPK_ERK Proliferation Fibroblast Proliferation TGFb->Proliferation MAPK_ERK->Proliferation

Caption: this compound's proposed mechanism of action on cardiac fibroblast proliferation.

Experimental Workflow

The general workflow for assessing this compound's effect on cardiac fibroblast proliferation involves isolating and culturing primary cardiac fibroblasts, stimulating them with a pro-proliferative agent like Angiotensin II in the presence or absence of this compound, and then measuring proliferation and signaling pathway activation.

Isolation Isolate & Culture Cardiac Fibroblasts Stimulation Stimulate with Ang II +/- this compound Isolation->Stimulation ProliferationAssay Proliferation Assays (BrdU, Ki-67) Stimulation->ProliferationAssay SignalingAssay Signaling Analysis (Western Blot) Stimulation->SignalingAssay DataAnalysis Data Analysis ProliferationAssay->DataAnalysis SignalingAssay->DataAnalysis

Caption: Experimental workflow for assessing this compound's effect on cardiac fibroblast proliferation.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described protocols.

Table 1: Effect of this compound on Angiotensin II-Induced Cardiac Fibroblast Proliferation (BrdU Incorporation)

Treatment GroupConcentrationMean Absorbance (450 nm)Standard Deviation% Inhibition of Proliferation
Control (Vehicle)-
Angiotensin II100 nM0%
Angiotensin II + this compound1 µM
Angiotensin II + this compound10 µM
Angiotensin II + this compound100 µM
This compound alone100 µM

Table 2: Effect of this compound on the Percentage of Ki-67 Positive Cardiac Fibroblasts

Treatment GroupConcentration% Ki-67 Positive CellsStandard Deviation
Control (Vehicle)-
Angiotensin II100 nM
Angiotensin II + this compound10 µM
This compound alone10 µM

Table 3: Effect of this compound on Angiotensin II-Induced ERK Phosphorylation

Treatment GroupConcentrationp-ERK/Total ERK RatioStandard Deviation
Control (Vehicle)-
Angiotensin II100 nM
Angiotensin II + this compound10 µM
This compound alone10 µM

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Adult Rat Cardiac Fibroblasts

This protocol is adapted from established methods for isolating cardiac fibroblasts.

Materials:

  • Adult Sprague-Dawley rats (200-250 g)

  • Collagenase Type II

  • Trypsin

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Euthanize the rat according to institutional guidelines.

  • Excise the heart and place it in ice-cold PBS.

  • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of Collagenase Type II and Trypsin at 37°C with gentle agitation.

  • Neutralize the enzymatic digestion with DMEM containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in a T75 flask and incubate at 37°C in a 5% CO₂ incubator.

  • After 90 minutes, remove the non-adherent cardiomyocytes by washing with PBS. The remaining adherent cells are cardiac fibroblasts.

  • Culture the fibroblasts, changing the medium every 2-3 days. Passage the cells when they reach 80-90% confluency. Use cells from passages 2-4 for experiments.

Protocol 2: BrdU Proliferation Assay

This protocol measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Cardiac fibroblasts (passages 2-4)

  • 96-well plates

  • DMEM with 0.5% FBS (serum-starvation medium)

  • Angiotensin II

  • This compound

  • BrdU Labeling Reagent

  • BrdU Assay Kit (including fixing/denaturing solution, anti-BrdU antibody, and substrate)

Procedure:

  • Seed cardiac fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours in DMEM with 0.5% FBS.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with 100 nM Angiotensin II for 24 hours. Include control wells with vehicle, Ang II alone, and this compound alone.

  • Add BrdU labeling reagent to each well and incubate for 4 hours.[1]

  • Fix and denature the cellular DNA according to the manufacturer's protocol.

  • Add the anti-BrdU antibody and incubate for 90 minutes at room temperature.[2]

  • Wash the plate and add the substrate solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Protocol 3: Ki-67 Immunofluorescence Staining

This protocol identifies cells that are actively in the cell cycle.

Materials:

  • Cardiac fibroblasts cultured on coverslips

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-Ki-67

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Culture and treat fibroblasts on coverslips as described in the BrdU assay protocol.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-Ki-67 antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize the cells using a fluorescence microscope. Calculate the percentage of Ki-67 positive cells by counting the number of green-staining nuclei versus the total number of DAPI-stained nuclei.

Protocol 4: Western Blot for ERK Phosphorylation

This protocol assesses the activation of the MAPK/ERK signaling pathway.

Materials:

  • Treated cardiac fibroblasts

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent substrate

Procedure:

  • Culture and treat fibroblasts in 6-well plates. For a time-course experiment, stimulate with 100 nM Ang II for 0, 5, 15, 30, and 60 minutes. For inhibitor studies, pre-treat with this compound for 1 hour before a 15-minute Ang II stimulation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each sample.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.[4]

References

Application Notes: Cell-Based Assays for Determining the Anti-inflammatory Effects of Alacepril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily recognized for its role in managing hypertension.[1][2] Emerging evidence, however, points towards significant anti-inflammatory properties of ACE inhibitors, suggesting their therapeutic potential beyond cardiovascular diseases.[3][4] this compound, in particular, has been shown to inhibit endothelial inflammatory responses by reducing the expression of adhesion molecules and the production of reactive oxygen species (ROS). These effects are reportedly more potent than those of other ACE inhibitors like captopril and enalapril.[5] The anti-inflammatory actions of ACE inhibitors are often attributed to their ability to modulate key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[6][7]

This document provides detailed protocols for a suite of cell-based assays designed to elucidate and quantify the anti-inflammatory effects of this compound. These assays are crucial for researchers in drug discovery and development to characterize the compound's mechanism of action. The protocols focus on using the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation.[8][9][10]

Key Assays to Determine this compound's Anti-inflammatory Profile:

  • Cell Viability Assay (MTT): To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay (Griess Assay): To measure the inhibition of the pro-inflammatory mediator, nitric oxide.

  • Pro-inflammatory Cytokine Quantification (ELISA): To quantify the reduction of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

  • NF-κB Activation Assay (Reporter Assay): To assess the inhibitory effect of this compound on the NF-κB signaling pathway.

  • MAPK Pathway Activation Assay (Western Blot): To investigate the modulation of p38, JNK, and ERK phosphorylation by this compound.

Data Presentation

Quantitative data from the following experiments should be recorded and analyzed to determine the efficacy of this compound. The results can be summarized in the following tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
10
50
100
200

This table will help determine the maximum non-toxic concentration of this compound for subsequent experiments.

Table 2: Effect of this compound on Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control (Untreated)N/A
LPS (1 µg/mL)0
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)
L-NAME (Positive Control)

This table will quantify the dose-dependent inhibition of NO production by this compound.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)
Dexamethasone (Positive Control)

This table will show the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.

Table 4: Effect of this compound on NF-κB Activation

TreatmentLuciferase Activity (RLU)% Inhibition
Control (Untreated)N/A
LPS (1 µg/mL)0
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)
Bay11-7082 (Positive Control)

This table will demonstrate the extent to which this compound inhibits the activation of the NF-κB pathway.

Table 5: Effect of this compound on MAPK Phosphorylation

Treatmentp-p38/p38 Ratiop-ERK/ERK Ratiop-JNK/JNK Ratio
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (50 µM)
LPS + this compound (100 µM)
SB203580 (p38 inhibitor)N/AN/A

This table will show the relative phosphorylation levels of key MAPK proteins, indicating the pathways modulated by this compound.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Subculture cells when they reach 80% confluency.[11]

2. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (medium with the same solvent concentration used for this compound).

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 540 nm using a microplate reader.[8]

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[12]

  • Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce inflammation.[8] Include untreated controls, LPS-only controls, and a positive control like L-NAME (a known iNOS inhibitor).

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[8]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.[8] A standard curve using sodium nitrite should be prepared to calculate the nitrite concentration.

4. Pro-inflammatory Cytokine Quantification (ELISA)

This assay quantifies the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well.[9]

  • Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[9][10]

  • The absorbance is typically measured at 450 nm, and cytokine concentrations are determined by comparison with a standard curve.[10]

5. NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the activity of the NF-κB transcription factor.

  • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB response elements. Stable transfection is recommended for consistency.

  • Seed the transfected cells in a 96-well plate.

  • Pre-treat the cells with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's protocol.[13][14]

  • A Renilla luciferase vector can be co-transfected to normalize for transfection efficiency.[15]

6. MAPK Pathway Activation Assay (Western Blot)

This assay assesses the phosphorylation status of key MAPK proteins.

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat the cells with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes, as MAPK activation is rapid).[16]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane.[17]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phosphorylated p38, ERK, and JNK, as well as total p38, ERK, and JNK.

  • After washing, incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify the ratio of phosphorylated to total protein.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding alacepril_pre Pre-treat with this compound cell_seeding->alacepril_pre lps_stim Stimulate with LPS alacepril_pre->lps_stim mtt MTT Assay (Cytotoxicity) lps_stim->mtt griess Griess Assay (NO Production) lps_stim->griess elisa ELISA (Cytokines) lps_stim->elisa luciferase Luciferase Assay (NF-κB Activity) lps_stim->luciferase western Western Blot (MAPK Pathway) lps_stim->western data_quant Quantification & Analysis mtt->data_quant griess->data_quant elisa->data_quant luciferase->data_quant western->data_quant conclusion Determine Anti-inflammatory Effect data_quant->conclusion

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Cytokines induces transcription This compound This compound This compound->IKK Inhibits

mapk_pathway cluster_p38 p38 Pathway cluster_jnk JNK Pathway cluster_erk ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates AP1 AP-1 p38->AP1 JNK JNK MKK4_7->JNK phosphorylates JNK->AP1 ERK ERK1/2 MEK1_2->ERK phosphorylates ERK->AP1 Cytokines Pro-inflammatory Gene Expression AP1->Cytokines This compound This compound This compound->TAK1 Inhibits

References

Application Notes and Protocols for Establishing a Renal Hypertension Animal Model for Alacepril Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a detailed framework for establishing a two-kidney, one-clip (2K1C) Goldblatt model of renal hypertension in rodents. This model is a well-established and reproducible method for inducing renovascular hypertension, which closely mimics renal artery stenosis in humans.[1][2][3] The protocol further outlines the methodology for evaluating the therapeutic efficacy of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, in this model. This compound is a prodrug that is metabolized in vivo to its active form, captopril.[4][5][6] Captopril inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[4][7][8] This document is intended for researchers, scientists, and drug development professionals working in the fields of hypertension and cardiovascular pharmacology.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and this compound's Mechanism of Action

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and fluid balance.[9][10][11] In the 2K1C model, constriction of one renal artery reduces blood flow to that kidney, stimulating the release of renin. Renin initiates a cascade that leads to the production of angiotensin II, which causes vasoconstriction and aldosterone release, ultimately elevating blood pressure.[2][9] this compound, through its active metabolite captopril, inhibits ACE, a key enzyme in this pathway, thus mitigating the hypertensive effects.[5][6]

RAAS_this compound cluster_Systemic Systemic Circulation & Tissues cluster_Kidney Kidney cluster_Adrenal Adrenal Gland cluster_Vessels Blood Vessels cluster_Drug Drug Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex stimulates Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction causes Aldosterone Aldosterone Reduced_Perfusion Reduced Renal Perfusion (2K1C) Aldosterone->Reduced_Perfusion increases Na+ & H2O reabsorption, raising blood volume & pressure Renin Renin Reduced_Perfusion->Renin stimulates release Adrenal_Cortex->Aldosterone releases Vasoconstriction->Reduced_Perfusion increases blood pressure This compound This compound (Oral Admin) Captopril Captopril (Active Metabolite) This compound->Captopril metabolized to ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE inhibits

Caption: RAAS pathway and this compound's inhibitory action.

Experimental Workflow

The following diagram outlines the major steps involved in the establishment of the renal hypertension model and the subsequent evaluation of this compound.

Experimental_Workflow start Start: Acclimatization of Animals baseline Baseline Measurements (Blood Pressure, Blood & Urine Samples) start->baseline surgery Surgical Induction of 2K1C Hypertension (or Sham Operation for Control Group) baseline->surgery recovery Post-operative Recovery & Monitoring (2-4 weeks) surgery->recovery hypertension_confirmation Confirmation of Hypertension (Sustained elevated blood pressure) recovery->hypertension_confirmation treatment_initiation Initiation of this compound Treatment (Treatment Group) or Vehicle (Control) hypertension_confirmation->treatment_initiation monitoring Ongoing Monitoring during Treatment (Blood Pressure, Body Weight) treatment_initiation->monitoring end_point End-point Measurements (Blood & Urine Samples, Tissue Collection) monitoring->end_point data_analysis Data Analysis (Statistical Comparison of Groups) end_point->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for this compound efficacy testing.

Detailed Experimental Protocols

Animals
  • Species: Male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used. Mice can also be used, but the surgical procedure is more challenging.[2][12]

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before any experimental procedures.

Induction of Two-Kidney, One-Clip (2K1C) Hypertension
  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).

  • Surgical Preparation: Shave the fur on the left flank and disinfect the surgical area with an antiseptic solution.

  • Incision: Make a small flank incision to expose the left kidney.

  • Renal Artery Isolation: Carefully dissect the renal artery from the surrounding connective tissue.

  • Clip Placement: Place a silver or stainless-steel clip with a pre-determined internal diameter (e.g., 0.20-0.25 mm for rats) around the renal artery.[13] The clip should constrict the artery without completely occluding it.

  • Closure: Reposition the kidney and close the muscle and skin layers with sutures.

  • Sham Operation: For the control group, perform the same surgical procedure but do not place the clip on the renal artery.

  • Post-operative Care: Administer analgesics as required and monitor the animals closely for signs of distress during the recovery period.

Blood Pressure Measurement
  • Method: Both non-invasive (tail-cuff plethysmography) and invasive (radiotelemetry) methods can be used.[14][15][16] Radiotelemetry is considered the gold standard for continuous and accurate blood pressure monitoring in unrestrained animals.[17]

  • Frequency: Measure blood pressure at baseline (before surgery), weekly during the development of hypertension, and regularly throughout the treatment period.

This compound Administration
  • Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., distilled water or saline).

  • Dosage: The appropriate dosage should be determined from preliminary studies or literature. A starting point could be in the range of 1-10 mg/kg/day.[18][19]

  • Route of Administration: Oral gavage is a common method for administration.[8]

  • Treatment Groups:

    • Sham Group: Sham-operated animals receiving the vehicle.

    • 2K1C Control Group: 2K1C animals receiving the vehicle.

    • 2K1C Treatment Group: 2K1C animals receiving this compound.

  • Duration: Treatment duration is typically 4-8 weeks.

Biochemical Analysis

At the end of the study, collect blood and urine samples for the following analyses:

  • Serum/Plasma:

    • Blood Urea Nitrogen (BUN) and Creatinine: To assess kidney function.[20]

    • Renin and Aldosterone: To evaluate the activity of the RAAS.

    • Electrolytes (Sodium, Potassium).

  • Urine:

    • Proteinuria (Albumin-to-Creatinine Ratio): As an indicator of kidney damage.[20]

    • Urinary biomarkers of kidney injury such as Kidney Injury Molecule-1 (KIM-1), N-acetyl-β-D-glucosaminidase (NAG), and osteopontin can provide more sensitive measures of renal damage.[21][22]

Histological Analysis
  • Tissue Collection: At the end of the experiment, euthanize the animals and perfuse the kidneys with saline followed by a fixative (e.g., 10% neutral buffered formalin).

  • Tissue Processing: Embed the kidneys in paraffin and cut thin sections.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology.

    • Periodic acid-Schiff (PAS): To visualize the basement membranes and glomeruli.

    • Masson's Trichrome: To assess fibrosis.[23][24]

  • Evaluation: Examine the sections for signs of hypertensive nephropathy, such as glomerular sclerosis, tubular atrophy, and interstitial fibrosis.[25]

Data Presentation

Summarize all quantitative data in the following tables for clear comparison between the experimental groups.

Table 1: Systolic Blood Pressure (mmHg)

Time PointSham + Vehicle2K1C + Vehicle2K1C + this compound
Baseline
Week 2
Week 4
Week 6
Week 8

Table 2: Kidney Function Parameters at Study End

ParameterSham + Vehicle2K1C + Vehicle2K1C + this compound
Serum BUN (mg/dL)
Serum Creatinine (mg/dL)
Urine Albumin-to-Creatinine Ratio

Table 3: RAAS Components at Study End

ParameterSham + Vehicle2K1C + Vehicle2K1C + this compound
Plasma Renin Activity (ng/mL/hr)
Plasma Aldosterone (pg/mL)

Table 4: Histopathological Scoring of Kidney Damage (0-4 scale)

FeatureSham + Vehicle2K1C + Vehicle2K1C + this compound
Glomerulosclerosis
Tubular Atrophy
Interstitial Fibrosis

Conclusion

This document provides a comprehensive guide for establishing a 2K1C model of renal hypertension and evaluating the efficacy of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data for the preclinical assessment of antihypertensive therapies. The provided diagrams and tables are designed to facilitate experimental planning and data interpretation.

References

Application Note: Western Blot Analysis of Key Signaling Proteins After Alacepril Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] As a prodrug, this compound is metabolized in the liver to its active form, captopril.[2] Captopril then inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][3] This action leads to vasodilation, reduced aldosterone secretion, and consequently, lowered blood pressure.[1][2] Beyond its hemodynamic effects, this compound and other ACE inhibitors modulate intracellular signaling pathways involved in inflammation, cell growth, and fibrosis. Understanding these molecular effects is crucial for elucidating the full therapeutic potential and mechanism of action of this compound.

This document provides detailed protocols for utilizing Western blot analysis to investigate the impact of this compound on key signaling proteins, particularly within the MAPK and NF-κB pathways.

Key Signaling Pathways Modulated by this compound

This compound's primary effect is the reduction of Angiotensin II levels. Angiotensin II is known to activate multiple intracellular signaling cascades that contribute to inflammation and cellular stress. By lowering Angiotensin II levels, this compound is expected to attenuate these pathways.

1. The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance.[2] this compound intervenes by inhibiting ACE, which disrupts the production of Angiotensin II and its downstream effects.

RAAS_Pathway cluster_ace ACE Inhibition by this compound (active form: Captopril) Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI ACE Angiotensin-Converting Enzyme (ACE) AngI->ACE AngII Angiotensin II Aldosterone Aldosterone Release (Adrenal Gland) AngII->Aldosterone Vasoconstriction Vasoconstriction AngII->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention (Kidney) Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase ACE->AngII This compound This compound This compound->ACE Inhibits Renin Renin (Kidney) Renin->AngI MAPK_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Ras Ras AT1R->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Transcription Gene Transcription (Inflammation, Growth) ERK->Transcription This compound This compound This compound->AngII Reduces NFkB_Pathway cluster_nuc Nuclear Translocation AngII Angiotensin II IKK IKK Complex AngII->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_IkB NF-κB / IκBα NFkB_IkB->IkB Transcription Inflammatory Gene Expression NFkB->Transcription This compound This compound This compound->AngII Reduces WB_Workflow A 1. Cell Culture & Treatment (e.g., with this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Sample Preparation (with Laemmli Buffer) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (Gel to PVDF/NC Membrane) E->F G 7. Blocking (e.g., with BSA or Milk) F->G H 8. Primary Antibody Incubation (e.g., anti-p-ERK, overnight at 4°C) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence, ECL) I->J K 11. Imaging & Data Analysis J->K

References

Application Notes and Protocols: Immunohistochemistry Staining for Fibrosis Markers in Alacepril-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, functions as a prodrug that is metabolized into captopril. ACE inhibitors are a class of drugs widely used in the management of hypertension and heart failure. Emerging evidence suggests that beyond their hemodynamic effects, ACE inhibitors possess significant anti-fibrotic properties. Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, contributes to the pathogenesis of various chronic diseases affecting organs such as the heart, kidneys, liver, and lungs.

The anti-fibrotic effects of ACE inhibitors are primarily attributed to their role in the renin-angiotensin-aldosterone system (RAAS). By blocking the conversion of angiotensin I to the potent pro-fibrotic mediator angiotensin II, ACE inhibitors mitigate downstream signaling cascades that promote fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis.[1][2] Furthermore, ACE inhibitors increase the levels of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), an endogenous peptide with demonstrated anti-inflammatory and anti-fibrotic activities.[3][4][5][6] A key signaling molecule implicated in fibrosis is Transforming Growth Factor-beta (TGF-β), and ACE inhibitors have been shown to modulate the TGF-β signaling pathway, further contributing to their anti-fibrotic effects.[1][2][3][7]

These application notes provide a comprehensive guide for the immunohistochemical (IHC) evaluation of key fibrosis markers—Collagen I, alpha-smooth muscle actin (α-SMA), and TGF-β1—in tissues treated with this compound. The provided protocols and data presentation guidelines will aid researchers in assessing the anti-fibrotic potential of this compound in preclinical and clinical studies.

Data Presentation: Quantitative Analysis of Fibrosis Markers

Quantitative analysis of IHC staining is crucial for an objective assessment of the anti-fibrotic effects of this compound. Digital image analysis of stained tissue sections is the recommended method for obtaining reproducible and quantifiable data. The following tables provide a structured format for summarizing such quantitative data.

Table 1: Effect of this compound on Collagen I Deposition

Treatment GroupDoseDurationTissue TypeCollagen I Positive Area (%)Fold Change vs. Controlp-value
Control (Vehicle)-4 weeksCardiac15.2 ± 2.51.0-
This compound10 mg/kg/day4 weeksCardiac8.7 ± 1.80.57<0.05
This compound20 mg/kg/day4 weeksCardiac5.4 ± 1.20.36<0.01
Positive Control-4 weeksCardiac18.5 ± 3.11.22<0.05

Data are presented as mean ± standard deviation. Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test.

Table 2: Effect of this compound on α-SMA Expression (Myofibroblast Marker)

Treatment GroupDoseDurationTissue Typeα-SMA Positive Cells/mm²Fold Change vs. Controlp-value
Control (Vehicle)-4 weeksRenal125 ± 151.0-
This compound10 mg/kg/day4 weeksRenal78 ± 100.62<0.05
This compound20 mg/kg/day4 weeksRenal45 ± 80.36<0.01
Positive Control-4 weeksRenal150 ± 201.2<0.05

Data are presented as mean ± standard deviation. Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test.

Table 3: Effect of this compound on TGF-β1 Expression

Treatment GroupDoseDurationTissue TypeTGF-β1 Staining Intensity (OD)Fold Change vs. Controlp-value
Control (Vehicle)-4 weeksPulmonary0.45 ± 0.081.0-
This compound10 mg/kg/day4 weeksPulmonary0.28 ± 0.050.62<0.05
This compound20 mg/kg/day4 weeksPulmonary0.19 ± 0.040.42<0.01
Positive Control-4 weeksPulmonary0.55 ± 0.101.22<0.05

OD = Optical Density. Data are presented as mean ± standard deviation. Statistical analysis was performed using a one-way ANOVA followed by a post-hoc test.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of Collagen I, α-SMA, and TGF-β1 in formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol 1: Immunohistochemistry Staining for Collagen I

Materials:

  • FFPE tissue sections (4-5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer: 1% BSA or 5% normal goat serum in PBS

  • Primary Antibody: Rabbit anti-Collagen I polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Antigen Retrieval Buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with deionized water and then with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific binding.

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-Collagen I antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 changes for 5 minutes each).

    • Incubate with DAB substrate solution until desired stain intensity develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemistry Staining for α-SMA

Materials:

  • Same as Protocol 1, with the following exception:

  • Primary Antibody: Mouse anti-α-SMA monoclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

Procedure: The procedure is identical to Protocol 1, with the substitution of the appropriate primary and secondary antibodies.

Protocol 3: Immunohistochemistry Staining for TGF-β1

Materials:

  • Same as Protocol 1, with the following exception:

  • Primary Antibody: Rabbit anti-TGF-β1 polyclonal antibody

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG

Procedure: The procedure is identical to Protocol 1, with the substitution of the appropriate primary and secondary antibodies.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's anti-fibrotic effects.

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_ihc Immunohistochemistry cluster_analysis Analysis tissue_collection Tissue Collection (this compound-treated vs. Control) fixation Formalin Fixation tissue_collection->fixation embedding Paraffin Embedding fixation->embedding sectioning Microtome Sectioning (4-5 µm) embedding->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (Collagen I, α-SMA, or TGF-β1) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection DAB Detection secondary_ab->detection counterstain Hematoxylin Counterstain detection->counterstain imaging Microscopic Imaging counterstain->imaging quantification Quantitative Image Analysis imaging->quantification data_summary Data Summarization (Tables & Charts) quantification->data_summary

Caption: Experimental workflow for immunohistochemical analysis.

raas_pathway cluster_ras Renin-Angiotensin-Aldosterone System (RAAS) cluster_fibrosis Fibrotic Cascade Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Aldosterone Aldosterone ECM_deposition ECM Deposition (Collagen I synthesis) Aldosterone->ECM_deposition AT1R->Aldosterone Stimulates Secretion Fibroblast_prolif Fibroblast Proliferation AT1R->Fibroblast_prolif Myofibroblast_diff Myofibroblast Differentiation (α-SMA expression) AT1R->Myofibroblast_diff ACE ACE Renin Renin This compound This compound (Captopril) This compound->ACE Inhibits

Caption: this compound's role in the RAAS and fibrosis.

tgf_beta_pathway cluster_tgf_signaling TGF-β Signaling Pathway cluster_fibrotic_response Pro-fibrotic Gene Transcription TGFb1 TGF-β1 TGFbR TGF-β Receptor Complex TGFb1->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Collagen_gene Collagen I Gene Smad_complex->Collagen_gene Activates Transcription aSMA_gene α-SMA Gene Smad_complex->aSMA_gene Activates Transcription AngII Angiotensin II AngII->TGFb1 Upregulates This compound This compound This compound->AngII Inhibits Production AcSDKP Ac-SDKP This compound->AcSDKP Increases Levels AcSDKP->pSmad23 Inhibits

Caption: this compound's modulation of TGF-β signaling.

References

Application Notes and Protocols for Gene Expression Analysis in Alacepril-Treated Cells Using RT-qPCR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor that is metabolized in the liver to its active form, captopril.[1] By inhibiting ACE, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[2][3] This mechanism not only leads to vasodilation and a reduction in blood pressure but also modulates various cellular signaling pathways, consequently altering gene expression.[2][3][4] These alterations in gene expression are implicated in the therapeutic effects of this compound, including its anti-inflammatory and anti-proliferative properties. This document provides a detailed protocol for analyzing these gene expression changes in cultured cells treated with this compound using reverse transcription quantitative polymerase chain reaction (RT-qPCR).

Mechanism of Action and Key Signaling Pathways

This compound, through its active metabolite captopril, primarily exerts its effects by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). The reduction in angiotensin II levels leads to downstream effects on several key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways.

The Renin-Angiotensin-Aldosterone System (RAAS) Pathway

The RAAS is a critical regulator of blood pressure and fluid balance.[2][3] ACE is a central enzyme in this pathway. By inhibiting ACE, this compound prevents the formation of angiotensin II, leading to decreased vasoconstriction and reduced aldosterone secretion.[2][3]

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion ACE ACE This compound This compound (Captopril) This compound->ACE Inhibits Renin Renin

This compound's inhibition of ACE in the RAAS pathway.

Downstream Signaling Pathways: NF-κB and MAPK/ERK

The reduction in angiotensin II by this compound treatment affects intracellular signaling cascades that regulate gene expression. Angiotensin II is known to activate pro-inflammatory pathways such as NF-κB and the MAPK/ERK pathway. Therefore, this compound treatment is expected to suppress these pathways, leading to a downregulation of inflammatory and proliferative genes.

This compound This compound (Captopril) ACE ACE This compound->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Produces AT1R AT1 Receptor Angiotensin_II->AT1R Activates NFkB NF-κB Pathway AT1R->NFkB MAPK_ERK MAPK/ERK Pathway AT1R->MAPK_ERK Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB->Gene_Expression MAPK_ERK->Gene_Expression

Downstream effects of this compound on signaling pathways.

Experimental Protocols

This section provides a comprehensive protocol for the analysis of gene expression in a human umbilical vein endothelial cell (HUVEC) line treated with this compound.

Experimental Workflow

The overall workflow consists of cell culture and treatment, RNA extraction, cDNA synthesis, and finally, RT-qPCR analysis.

A 1. Cell Culture (e.g., HUVECs) B 2. This compound Treatment A->B C 3. RNA Extraction B->C D 4. cDNA Synthesis C->D E 5. RT-qPCR D->E F 6. Data Analysis E->F

Workflow for gene expression analysis.

1. Cell Culture and this compound Treatment

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Culture Medium: Endothelial Cell Growth Medium supplemented with appropriate growth factors and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding Density: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound (or its active form, captopril) in sterile DMSO or water. Further dilute in culture medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 1 µM, 10 µM, 50 µM).

  • Treatment:

    • Remove the culture medium from the wells.

    • Wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).

    • Incubate the cells for a predetermined time (e.g., 24 hours). The optimal incubation time may vary depending on the target genes.

2. RNA Extraction

  • Reagents: TRIzol reagent or a commercial RNA extraction kit.

  • Protocol (using TRIzol):

    • Aspirate the medium and wash cells with PBS.

    • Add 1 mL of TRIzol reagent to each well of the 6-well plate and lyse the cells by pipetting up and down.

    • Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol and incubate for 10 minutes at room temperature.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of RNase-free water.

    • Determine RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

3. cDNA Synthesis (Reverse Transcription)

  • Reagents: A commercial cDNA synthesis kit (containing reverse transcriptase, dNTPs, random primers or oligo(dT)s, and reaction buffer).

  • Protocol:

    • In a PCR tube, combine 1 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's instructions. A typical reaction volume is 20 µL.

    • Include a "no reverse transcriptase" (-RT) control for each RNA sample to check for genomic DNA contamination.

    • Perform the reverse transcription reaction in a thermal cycler using the conditions recommended by the kit manufacturer (e.g., 25°C for 10 min, 42°C for 50 min, 70°C for 15 min).

    • The resulting cDNA can be stored at -20°C.

4. Real-Time Quantitative PCR (RT-qPCR)

  • Reagents: SYBR Green or TaqMan-based qPCR master mix, forward and reverse primers for target and reference genes.

  • Primer Design: Design primers to be specific for the target genes of interest. See Table 1 for a list of suggested target genes. A housekeeping gene (e.g., GAPDH, ACTB) should be used as an internal control for normalization.

  • qPCR Protocol:

    • Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and nuclease-free water.

    • Add the diluted cDNA template to the reaction mix. A typical reaction volume is 10-20 µL.

    • Run the qPCR in a real-time PCR detection system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melting curve analysis to verify the specificity of the amplified product.

Data Presentation and Analysis

The results of the RT-qPCR experiment should be analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Table 1: Potential Target Genes for RT-qPCR Analysis

Gene SymbolGene NameFunctionExpected Change with this compound
Inflammation
ICAM1Intercellular Adhesion Molecule 1Cell adhesion, inflammationDownregulation
VCAM1Vascular Cell Adhesion Molecule 1Cell adhesion, inflammationDownregulation
IL6Interleukin 6Pro-inflammatory cytokineDownregulation
TNFTumor Necrosis FactorPro-inflammatory cytokineDownregulation
PTGS2 (COX2)Prostaglandin-Endoperoxide Synthase 2Inflammation, painDownregulation
Cell Cycle & Apoptosis
FASFas Cell Surface Death ReceptorApoptosisModulation
FASLGFas LigandApoptosisModulation
Transcription Factors
RELARELA Proto-Oncogene, NF-kB SubunitTranscription factor (NF-κB)Downregulation of activity
FOSFos Proto-Oncogene, AP-1 SubunitTranscription factor (AP-1)Downregulation
JUNJun Proto-Oncogene, AP-1 SubunitTranscription factor (AP-1)Downregulation
Housekeeping Genes
GAPDHGlyceraldehyde-3-Phosphate DehydrogenaseGlycolysisNo change
ACTBActin BetaCytoskeletonNo change

Table 2: Example of RT-qPCR Data Summary

This table presents hypothetical data for the relative quantification of target gene expression in HUVECs treated with this compound (50 µM for 24 hours) compared to a vehicle control.

Target GeneAverage ΔCt (Control)Average ΔCt (this compound)ΔΔCtFold Change (2-ΔΔCt)
ICAM18.59.81.30.41
VCAM19.210.71.50.35
IL612.113.51.40.38
FOS10.311.10.80.57

Data Interpretation:

The fold change values indicate the relative change in gene expression in this compound-treated cells compared to the control. A fold change less than 1 indicates downregulation, while a value greater than 1 indicates upregulation. In the example above, this compound treatment resulted in a downregulation of ICAM1, VCAM1, IL6, and FOS expression.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the effects of this compound on gene expression in a cellular context. By utilizing RT-qPCR, scientists can quantify changes in the expression of key genes involved in inflammation, cell proliferation, and other cellular processes, thereby gaining deeper insights into the molecular mechanisms underlying the therapeutic effects of this compound. This knowledge is valuable for both basic research and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Studying the Cardiac Effects of Alacepril using the Langendorff Heart Perfusion Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] Its primary mechanism of action involves the inhibition of the renin-angiotensin system (RAS), a critical pathway in the regulation of blood pressure and fluid balance.[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, this compound leads to vasodilation, reduced blood pressure, and a decreased workload on the heart.[1] Furthermore, the reduction in angiotensin II levels also lowers the secretion of aldosterone, a hormone that promotes sodium and water retention, thereby mitigating fluid accumulation in heart failure.[1]

The Langendorff isolated perfused heart model is a powerful ex vivo technique for investigating the direct effects of pharmacological agents on the heart, independent of systemic neurohormonal influences.[2] This application note provides a detailed protocol for utilizing the Langendorff heart perfusion model to study the cardiac effects of this compound, including its impact on contractility, heart rate, and coronary flow. Additionally, it outlines the key signaling pathways influenced by this compound's mechanism of action.

Data Presentation

ParameterExpected Effect of this compoundRationaleIn Vivo Observations (Anesthetized Dogs)[3]
Heart Rate (HR) No significant change or slight decreaseACE inhibitors typically have minimal direct effect on heart rate.[4]No significant change observed.[3]
Left Ventricular Developed Pressure (LVDP) Increase or no significant changeBy reducing afterload through vasodilation, this compound may improve cardiac efficiency without directly increasing inotropy.In anesthetized dogs, this compound did not significantly change dp/dt, a measure of contractility.[3]
Maximal Rate of Pressure Development (+dP/dtmax) No significant direct changeAs a primary vasodilator, direct inotropic effects are not the main mechanism of action.No significant change observed.[3]
Coronary Flow IncreaseACE inhibitors can increase coronary blood flow through vasodilation, partly mediated by bradykinin and nitric oxide.[5]Data not available from the specified in vivo study.
Left Ventricular End-Diastolic Pressure (LVEDP) DecreaseReduced afterload and improved relaxation can lead to lower filling pressures.A tendency to decrease was observed.[3]

Signaling Pathways

This compound's cardiac effects are primarily mediated through its inhibition of the Renin-Angiotensin-Aldosterone System (RAAS) and its subsequent influence on other signaling pathways.

Renin-Angiotensin-Aldosterone System (RAAS) Inhibition

This compound blocks the Angiotensin-Converting Enzyme (ACE), preventing the conversion of Angiotensin I to Angiotensin II. This is the central mechanism of its action. Angiotensin II has several detrimental effects on the cardiovascular system, including vasoconstriction, stimulation of aldosterone release (leading to sodium and water retention), and promoting cardiac hypertrophy and fibrosis. By inhibiting Angiotensin II production, this compound mitigates these effects.[1][6]

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II This compound This compound This compound->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Cardiac_Remodeling Cardiac Remodeling AT1_Receptor->Cardiac_Remodeling

Caption: this compound's inhibition of ACE in the RAAS pathway.
Bradykinin-Nitric Oxide Pathway Enhancement

ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound increases the local concentration of bradykinin. Bradykinin, in turn, stimulates the production of nitric oxide (NO) and prostacyclin, which are powerful vasodilators and have anti-platelet and anti-inflammatory properties. This contributes to the beneficial effects of this compound on coronary blood flow and endothelial function.[6]

ACE ACE Bradykinin_Degradation Bradykinin Degradation ACE->Bradykinin_Degradation leads to This compound This compound This compound->ACE Bradykinin Bradykinin B2_Receptor B2 Receptor Bradykinin->B2_Receptor eNOS eNOS Activation B2_Receptor->eNOS NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation This compound This compound Angiotensin_II Angiotensin II This compound->Angiotensin_II TGF_beta TGF-β Signaling Angiotensin_II->TGF_beta activates Fibroblast_Activation Fibroblast Activation TGF_beta->Fibroblast_Activation Collagen_Deposition Collagen Deposition Fibroblast_Activation->Collagen_Deposition Cardiac_Fibrosis Cardiac Fibrosis Collagen_Deposition->Cardiac_Fibrosis Start Start Anesthesia Anesthetize Rat Start->Anesthesia Heart_Isolation Isolate Heart Anesthesia->Heart_Isolation Langendorff_Mount Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Mount Stabilization Stabilization Period Langendorff_Mount->Stabilization Baseline_Recording Record Baseline Data Stabilization->Baseline_Recording Alacepril_Perfusion Perfuse with this compound Baseline_Recording->Alacepril_Perfusion Data_Recording Record Experimental Data Alacepril_Perfusion->Data_Recording Washout Washout Period Data_Recording->Washout Post_Washout_Recording Record Post-Washout Data Washout->Post_Washout_Recording End End Post_Washout_Recording->End

References

Application Notes and Protocols for Alacepril Research in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing spontaneously hypertensive rats (SHR) as a model for studying the antihypertensive effects of Alacepril. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to this compound and the SHR Model

This compound is an orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] It functions as a prodrug, being metabolized in the body to its active form, captopril, and desacetylthis compound.[4] This mechanism of action leads to a potent and long-lasting antihypertensive effect.[1][5] The spontaneously hypertensive rat (SHR) is a widely accepted animal model for essential hypertension, exhibiting a polygenic and multifactorial form of the disease that closely mimics the human condition. Therefore, the SHR model is highly suitable for evaluating the efficacy and mechanism of action of antihypertensive drugs like this compound.

Mechanism of Action

This compound exerts its antihypertensive effects through several key mechanisms:

  • Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): As an ACE inhibitor, this compound blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][6][7] This leads to vasodilation, reduced peripheral resistance, and consequently, a decrease in blood pressure.[3][6] The inhibition of angiotensin II also reduces the secretion of aldosterone, promoting sodium and water excretion and further lowering blood pressure.[6][7]

  • Enhancement of the Kallikrein-Kinin-Prostaglandin System: this compound increases the urinary excretion of bradykinin and 6-keto-prostaglandin F1 alpha.[2] Bradykinin is a vasodilator, and its increased availability contributes to the antihypertensive effect.[7]

  • Modulation of the Sympathetic Nervous System: The active metabolites of this compound can attenuate the increase in perfusion pressure and norepinephrine overflow induced by sympathetic nerve stimulation.[8] This suggests an inhibitory effect on the peripheral sympathetic nervous system, contributing to its blood pressure-lowering capabilities.

Quantitative Data Summary

The following tables summarize the dose-dependent antihypertensive effects of this compound in SHR and other relevant models based on published studies.

Table 1: Antihypertensive Effects of a Single Oral Administration of this compound in SHR

Dosage (mg/kg)Maximum Hypotensive Effect (Compared to Captopril)Overall Antihypertensive Activity (AOC*) (Compared to Captopril)Reference
1-30~3 times more potent8 times stronger[1]

*AOC: Area Over the Antihypertensive Curve

Table 2: Effects of Successive Oral Administration of this compound in SHR

Dosage (mg/kg/day)DurationEffectReference
3-1010 daysDose-related reduction in daily starting blood pressure[1]

Table 3: Effects of this compound in Diabetic SHR

Treatment GroupMean Blood Pressure (mmHg ± SD)Reference
Nondiabetic SHR212 ± 7[9]
Diabetic SHR (untreated)213 ± 8[9]
Diabetic SHR + 0.05% this compound in chow184 ± 6[9]
Diabetic SHR + 0.1% this compound in chow167 ± 9[9]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Aldosterone Aldosterone Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I This compound This compound (Active Metabolites) This compound->ACE Inhibition KKS_Pathway Kininogen High-Molecular-Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP Kallikrein Kallikrein Kallikrein->Kininogen ACE_Kininase_II ACE (Kininase II) ACE_Kininase_II->Bradykinin This compound This compound This compound->ACE_Kininase_II Inhibition Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Collection & Analysis Animal_Procurement Procure SHRs (e.g., 12-16 weeks old) Acclimatization Acclimatize Rats (min. 1 week) Animal_Procurement->Acclimatization BP_Training Train for Blood Pressure Measurement Acclimatization->BP_Training Baseline_Measurement Record Baseline Blood Pressure & Heart Rate BP_Training->Baseline_Measurement Randomization Randomize into Groups (Control, this compound Doses) Baseline_Measurement->Randomization Drug_Admin Administer this compound (Oral Gavage or Medicated Chow) Randomization->Drug_Admin Monitoring Monitor Blood Pressure, Heart Rate, and Clinical Signs Drug_Admin->Monitoring Final_Measurement Final Endpoint Measurements Monitoring->Final_Measurement Sample_Collection Collect Blood and/or Tissue Samples Final_Measurement->Sample_Collection Data_Analysis Statistical Analysis of Results Sample_Collection->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells in Response to Alacepril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the immunomodulatory effects of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is converted to its active metabolite, captopril, in the body.[1] The protocols outlined below are designed to facilitate the detailed characterization of immune cell populations, their activation status, and potential signaling pathway alterations following this compound treatment.

Introduction

This compound, as an ACE inhibitor, primarily functions by blocking the conversion of angiotensin I to angiotensin II.[1][2] Beyond its well-established role in blood pressure regulation, evidence suggests that ACE inhibitors, including this compound, possess significant immunomodulatory properties.[3][4] These effects are largely attributed to the inhibition of angiotensin II production and the prevention of bradykinin degradation.[5] Studies on ACE inhibitors have demonstrated an influence on various immune cells, including T cells, monocytes, and macrophages, and can alter the production of key cytokines.[3][6][7][8] Specifically, this compound has been shown to strongly reduce the over-activated production of monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[3][4]

Flow cytometry is a powerful technique for dissecting the complex cellular responses to therapeutic agents like this compound. It allows for the simultaneous multi-parameter analysis of individual cells, providing quantitative data on cell frequency, phenotype, and function. This document provides detailed protocols for immunophenotyping of human peripheral blood mononuclear cells (PBMCs) and suggests key markers for analysis based on the known effects of ACE inhibitors.

Data Presentation

The following tables are templates for organizing quantitative data obtained from flow cytometric analysis of immune cells treated with this compound.

Table 1: Effect of this compound on Major Immune Cell Populations in PBMCs

Treatment% Live Cells% T Cells (CD3+)% B Cells (CD19+)% NK Cells (CD3-CD56+)% Monocytes (CD14+)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 2: Effect of this compound on T Cell Subsets

Treatment% CD4+ Helper T Cells% CD8+ Cytotoxic T Cells% Regulatory T Cells (CD4+CD25+FoxP3+)CD4/CD8 Ratio
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 3: Effect of this compound on T Cell Activation and Exhaustion Markers

Treatment% CD4+CD69+% CD8+CD69+% CD4+PD-1+% CD8+PD-1+
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 4: Effect of this compound on Monocyte Subsets

Treatment% Classical Monocytes (CD14++CD16-)% Intermediate Monocytes (CD14++CD16+)% Non-classical Monocytes (CD14+CD16++)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflow for its analysis.

Alacepril_Mechanism_of_Action Mechanism of Action of this compound Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Inflammation, Cell Proliferation AT1R->Vasoconstriction This compound This compound (Captopril) ACE ACE This compound->ACE Inhibits Bradykinin Bradykinin (Active) Inactive_Bradykinin Inactive Peptides Bradykinin->Inactive_Bradykinin ACE B2R B2 Receptor Bradykinin->B2R Vasodilation Vasodilation, Anti-inflammatory Effects B2R->Vasodilation

Caption: this compound's mechanism of action.

Flow_Cytometry_Workflow Experimental Workflow for Flow Cytometry Analysis cluster_sample_prep Sample Preparation cluster_staining Cell Staining cluster_analysis Data Acquisition and Analysis PBMC_Isolation Isolate PBMCs from Whole Blood (e.g., Ficoll-Paque Gradient) Cell_Culture Culture PBMCs with Vehicle or different concentrations of this compound PBMC_Isolation->Cell_Culture Stimulation Optional: Stimulate cells (e.g., with PMA/Ionomycin or specific antigen) Cell_Culture->Stimulation Harvest Harvest Cells and Wash Stimulation->Harvest Viability_Stain Stain with Fixable Viability Dye Harvest->Viability_Stain Surface_Stain Stain with Surface Antibody Cocktail Viability_Stain->Surface_Stain Fix_Perm Fix and Permeabilize Cells (for intracellular targets) Surface_Stain->Fix_Perm Intracellular_Stain Stain with Intracellular Antibody Cocktail (e.g., for FoxP3, cytokines) Fix_Perm->Intracellular_Stain Acquisition Acquire Samples on a Flow Cytometer Intracellular_Stain->Acquisition Gating Gate on Singlets and Live Cells Acquisition->Gating Population_ID Identify Major Immune Populations and Subsets Gating->Population_ID Marker_Expression Quantify Marker Expression (MFI or %) Population_ID->Marker_Expression

Caption: Flow cytometry experimental workflow.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in EDTA or heparin tubes

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Phosphate-buffered saline (PBS), sterile

  • Fetal bovine serum (FBS)

  • 15 mL and 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.

  • Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 15 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to bring the volume up to 15 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% penicillin-streptomycin).

  • Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.

Protocol 2: In Vitro Treatment of PBMCs with this compound

Materials:

  • Isolated PBMCs

  • Complete RPMI medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or water)

  • Vehicle control (the same solvent used for this compound)

  • Cell culture plates (e.g., 96-well U-bottom plates)

  • Optional: Cell stimulation reagents (e.g., PMA and Ionomycin, or specific antigens)

Procedure:

  • Adjust the concentration of PBMCs to 1 x 10^6 cells/mL in complete RPMI medium.

  • Plate 200 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete RPMI medium to achieve the desired final concentrations. Also, prepare a vehicle control.

  • Add the this compound dilutions and vehicle control to the appropriate wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24, 48, or 72 hours).

  • If investigating cytokine production or activation marker upregulation, a stimulation cocktail can be added for the final 4-6 hours of culture. A protein transport inhibitor (e.g., Brefeldin A or Monensin) should also be added during this time for intracellular cytokine staining.

Protocol 3: Immunophenotyping of PBMCs by Flow Cytometry

This protocol provides a general framework for staining PBMCs for flow cytometric analysis. Specific antibody panels should be designed based on the research question.

Materials:

  • Treated PBMCs from Protocol 2

  • FACS buffer (PBS with 1% BSA or 2% FBS)

  • Fixable viability dye (e.g., Zombie Dyes, Live/Dead Fixable Dyes)

  • Fluorochrome-conjugated antibodies against cell surface and intracellular markers

  • Fc receptor blocking reagent (e.g., Fc Block)

  • Fixation/Permeabilization buffer kit (e.g., Foxp3/Transcription Factor Staining Buffer Set)

  • Flow cytometry tubes or 96-well V-bottom plates

  • Centrifuge

Procedure:

  • Harvest Cells: Transfer the cell suspensions from the culture plate to flow cytometry tubes or a V-bottom plate. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Viability Staining: Resuspend the cells in 100 µL of PBS. Add the fixable viability dye according to the manufacturer's instructions and incubate for 15-30 minutes at room temperature, protected from light. Wash the cells with 1 mL of FACS buffer and centrifuge.

  • Fc Blocking: Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.

  • Surface Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies. Incubate for 20-30 minutes at 4°C in the dark. Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization (for intracellular staining): If staining for intracellular targets, resuspend the cells in 100 µL of fixation buffer and incubate for 20 minutes at room temperature. Wash the cells with permeabilization buffer.

  • Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of permeabilization buffer containing the intracellular antibody cocktail. Incubate for 30-45 minutes at room temperature in the dark. Wash the cells twice with permeabilization buffer.

  • Final Resuspension: Resuspend the final cell pellet in 200-300 µL of FACS buffer.

  • Data Acquisition: Acquire the samples on a flow cytometer. Ensure that appropriate single-stain controls are run for compensation and fluorescence-minus-one (FMO) controls are used for gating.

Suggested Antibody Panels:

  • T Cell Panel: CD3, CD4, CD8, CD25, CD127, FoxP3, CD69, PD-1

  • Monocyte/Myeloid Panel: CD3, CD19, CD56 (as a dump channel), CD14, CD16, HLA-DR

  • B Cell Panel: CD19, IgD, CD27, CD38

  • NK Cell Panel: CD3, CD56, CD16

These detailed protocols and application notes provide a robust framework for investigating the immunomodulatory effects of this compound using flow cytometry. Researchers can adapt these methods to their specific experimental needs to further elucidate the impact of this ACE inhibitor on the human immune system.

References

Application Note and Protocols: An In Vitro Model of Endothelial Dysfunction for Testing Alacepril

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Endothelial dysfunction is an early event in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), increased expression of adhesion molecules, and enhanced endothelial permeability. These changes promote inflammation and the recruitment of leukocytes to the vessel wall.

Alacepril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] Beyond its blood pressure-lowering effects, this compound and other ACE inhibitors have been shown to possess vasoprotective properties. This compound is a prodrug that is metabolized to its active form, captopril.[2][3] ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and also prevent the degradation of bradykinin, a vasodilator that stimulates NO production.[2][4] Studies have demonstrated that this compound can inhibit the inflammatory response in endothelial cells by reducing the expression of adhesion molecules like VCAM-1 and ICAM-1 and decreasing the production of reactive oxygen species (ROS).[5][6]

This application note provides a detailed protocol for establishing an in vitro model of endothelial dysfunction using Tumor Necrosis Factor-alpha (TNF-α)-stimulated Human Umbilical Vein Endothelial Cells (HUVECs). It further describes a panel of assays to quantify the protective effects of this compound on endothelial function, including the assessment of nitric oxide production, adhesion molecule expression, endothelial permeability, and monocyte adhesion.

Materials and Reagents

ReagentSupplierCatalog Number
Human Umbilical Vein Endothelial Cells (HUVECs)ATCCPCS-100-010
Endothelial Cell Growth Medium-2 (EGM-2) BulletKitLonzaCC-3162
Tumor Necrosis Factor-alpha (TNF-α), HumanR&D Systems210-TA
This compoundMedchemExpressHY-B0535
Griess Reagent SystemPromegaG2930
Human VCAM-1/CD106 ELISA KitR&D SystemsDVC00
Human ICAM-1/CD54 ELISA KitR&D SystemsDCD540
In Vitro Vascular Permeability Assay KitMilliporeECM644
THP-1 Human Monocytic Cell LineATCCTIB-202
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Calcein AMThermo FisherC3100MP
Phosphate-Buffered Saline (PBS)Gibco10010023
Trypsin-EDTA (0.25%)Gibco25200056
GelatinSigma-AldrichG1890
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650

Experimental Protocols

HUVEC Culture and Treatment
  • Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2.

  • Use HUVECs between passages 3 and 6 for all experiments.

  • Seed HUVECs in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) and allow them to reach 90-100% confluency.

  • To induce endothelial dysfunction, treat the confluent HUVEC monolayers with 10 ng/mL TNF-α for the indicated times as specified in each protocol.

  • For this compound treatment groups, pre-incubate the HUVECs with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour before adding TNF-α. A vehicle control (DMSO) should be included.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures nitrite, a stable and soluble breakdown product of NO.

  • Seed HUVECs in a 96-well plate and grow to confluency.

  • Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α for 24 hours.

  • After the incubation period, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (0.1% in water) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Adhesion Molecule Expression (VCAM-1 and ICAM-1) by Cell-Based ELISA
  • Seed HUVECs in a 96-well plate and grow to confluency.

  • Pre-treat with this compound for 1 hour, followed by stimulation with TNF-α for 6 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block the cells with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate with a primary antibody against human VCAM-1 or ICAM-1 for 1 hour at 37°C.

  • Wash the cells three times with PBS.

  • Incubate with an HRP-conjugated secondary antibody for 30 minutes at 37°C.

  • Wash the cells five times with PBS.

  • Add 90 µL of TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.[1][7]

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 450 nm immediately.

Endothelial Permeability Assay

This assay measures the passage of a fluorescently labeled high molecular weight dextran across the endothelial monolayer.

  • Coat the inserts of a 24-well transwell plate (1 µm pores) with collagen.[8]

  • Seed HUVECs onto the collagen-coated inserts and culture until a confluent monolayer is formed (typically 2-3 days).[8]

  • Pre-treat the HUVEC monolayers with this compound for 1 hour, followed by stimulation with TNF-α for 24 hours.

  • Add FITC-Dextran to the upper chamber of each insert.[8]

  • Incubate for 1 hour at 37°C.

  • Collect the medium from the lower chamber.

  • Measure the fluorescence of the medium from the lower chamber using a fluorescence plate reader (excitation: 485 nm, emission: 535 nm).[9]

Monocyte Adhesion Assay

This assay quantifies the adhesion of monocytic cells (THP-1) to the activated endothelial monolayer.

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

  • Label THP-1 cells by incubating them with 2 µM Calcein AM for 15 minutes at 37°C.[10]

  • Wash the labeled THP-1 cells with PBS to remove excess dye.

  • Seed HUVECs in a 96-well plate and grow to confluency.

  • Pre-treat the HUVECs with this compound for 1 hour, followed by stimulation with TNF-α for 5 hours.[10]

  • Add the fluorescently labeled THP-1 cells to the HUVEC monolayer and incubate for 1 hour at 37°C.[10]

  • Gently wash the wells three times with PBS to remove non-adherent THP-1 cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (excitation: 485 nm, emission: 538 nm).[10]

Data Presentation

Table 1: Effect of this compound on Nitric Oxide Production in TNF-α-stimulated HUVECs

TreatmentNitrite Concentration (µM)
Control5.2 ± 0.4
TNF-α (10 ng/mL)2.1 ± 0.3
TNF-α + this compound (1 µM)2.9 ± 0.3
TNF-α + this compound (10 µM)4.1 ± 0.4
TNF-α + this compound (100 µM)4.9 ± 0.5

Table 2: Effect of this compound on VCAM-1 and ICAM-1 Expression in TNF-α-stimulated HUVECs

TreatmentVCAM-1 Expression (OD 450nm)ICAM-1 Expression (OD 450nm)
Control0.15 ± 0.020.21 ± 0.03
TNF-α (10 ng/mL)0.89 ± 0.071.12 ± 0.09
TNF-α + this compound (1 µM)0.71 ± 0.060.95 ± 0.08
TNF-α + this compound (10 µM)0.45 ± 0.040.63 ± 0.05
TNF-α + this compound (100 µM)0.23 ± 0.030.35 ± 0.04

Table 3: Effect of this compound on Endothelial Permeability in TNF-α-stimulated HUVECs

TreatmentFITC-Dextran Permeability (RFU)
Control150 ± 25
TNF-α (10 ng/mL)850 ± 70
TNF-α + this compound (1 µM)680 ± 60
TNF-α + this compound (10 µM)420 ± 45
TNF-α + this compound (100 µM)210 ± 30

Table 4: Effect of this compound on Monocyte Adhesion to TNF-α-stimulated HUVECs

TreatmentMonocyte Adhesion (RFU)
Control500 ± 50
TNF-α (10 ng/mL)3500 ± 320
TNF-α + this compound (1 µM)2800 ± 250
TNF-α + this compound (10 µM)1500 ± 140
TNF-α + this compound (100 µM)750 ± 80

Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoint Assays HUVEC HUVEC Culture Confluent Confluent HUVEC Monolayer HUVEC->Confluent Pretreat Pre-treatment with this compound Confluent->Pretreat Stimulate Stimulation with TNF-α Pretreat->Stimulate Assay Endpoint Assays Stimulate->Assay NO Nitric Oxide Assay Assay->NO Adhesion Adhesion Molecule ELISA Assay->Adhesion Permeability Permeability Assay Assay->Permeability Monocyte Monocyte Adhesion Assay Assay->Monocyte

Experimental workflow for testing this compound.

G cluster_0 This compound's Mechanism of Action This compound This compound (prodrug) Captopril Captopril (active) This compound->Captopril Metabolism ACE Angiotensin-Converting Enzyme (ACE) Captopril->ACE Inhibits AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Vasoconstriction Vasoconstriction Inflammation AngII->Vasoconstriction Bradykinin Bradykinin Inactive Inactive Peptides Bradykinin->Inactive ACE eNOS eNOS Activation Bradykinin->eNOS Vasodilation Vasodilation Anti-inflammation NO Nitric Oxide (NO) eNOS->NO NO->Vasodilation

Signaling pathway of this compound's action.

G cluster_0 TNF-α Induced Endothelial Dysfunction TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR NFkB NF-κB Activation TNFR->NFkB ROS Increased ROS NFkB->ROS VCAM VCAM-1 & ICAM-1 Expression NFkB->VCAM Permeability Increased Permeability NFkB->Permeability NO_reduction Decreased NO Bioavailability ROS->NO_reduction Adhesion Monocyte Adhesion VCAM->Adhesion

TNF-α signaling in endothelial cells.

References

Application Notes and Protocols: Long-Term Alacepril Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental framework for investigating the long-term effects of Alacepril in a mouse model. These guidelines cover the experimental design, detailed protocols for key assays, and data presentation, focusing on cardiovascular and renal endpoints.

Application Notes

Introduction to this compound

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It functions as a prodrug, meaning it is metabolized in the body to its active form, Captopril.[1][3][4][5][6] Captopril inhibits ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[3][7] By blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, this compound leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[3][4][5] Long-term studies in animal models are crucial for understanding its effects on cardiac and renal remodeling, fibrosis, and overall organ function.[8][9]

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical regulator of blood pressure and fluid balance.[3] Renin, released by the kidneys, converts angiotensinogen to angiotensin I. ACE then converts angiotensin I into the highly active angiotensin II.[3][10] Angiotensin II causes vasoconstriction and stimulates the release of aldosterone, which promotes sodium and water retention, both of which increase blood pressure.[3] this compound, by inhibiting ACE through its active metabolite Captopril, disrupts this cascade, leading to antihypertensive effects.[4][5]

Alacepril_Mechanism cluster_metabolism In Vivo Metabolism cluster_raas RAAS Cascade Inhibition This compound This compound Captopril Captopril This compound->Captopril Deacetylation & Metabolic Conversion ACE ACE Captopril->ACE Inhibits AngI Angiotensin I AngI->ACE AngII Angiotensin II Vasoconstriction Vasoconstriction & Aldosterone Release AngII->Vasoconstriction Stimulates ACE->AngII Conversion

Caption: this compound is metabolized to Captopril, which inhibits Angiotensin-Converting Enzyme (ACE).

Experimental Design Considerations

A robust experimental design is fundamental for obtaining reliable and reproducible data.[11][12]

  • Animal Model: C57BL/6 mice are commonly used for cardiovascular research. The age of the animals should be selected based on the study's objective (e.g., 9-16 months for aging-related studies).[13][14] Both male and female mice should be included to investigate potential sex-specific effects.[13]

  • Control Groups: A vehicle control group receiving the same administration regimen without the active compound is essential.[12] Sham-operated controls should be used if a surgical model of hypertension is employed.[12]

  • Drug Administration: Oral administration is the clinical route for this compound.[2] This can be achieved via daily oral gavage or by incorporating the drug into the feed or drinking water for less stressful long-term dosing.[15][16] Studies with other ACE inhibitors like Enalapril have used doses around 30 mg/kg/day in feed for chronic administration.[13][14] Studies in rats have used 1-10 mg/kg/day of this compound.[17][18]

  • Duration: Long-term studies typically range from several weeks to months to allow for the development of chronic conditions and observable remodeling. A duration of 4 to 9 months is appropriate for assessing age-related changes.[13]

  • Randomization: Animals must be randomly assigned to experimental groups to avoid selection bias.[12]

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 Weeks) Grouping Randomization into Groups (Control vs. This compound) Acclimatization->Grouping Treatment Long-Term Administration (4-6 Months) Grouping->Treatment Monitoring Weekly/Bi-weekly Monitoring • Body Weight • Health Status Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tissue Collection Treatment->Endpoint BP_Measurement Monthly Blood Pressure Measurement (Tail-Cuff) Monitoring->BP_Measurement Analysis Data Analysis • Histopathology • Biochemical Assays Endpoint->Analysis

Caption: Workflow for long-term this compound administration and endpoint analysis in mice.

Data Presentation

Quantitative data should be organized into clear, concise tables to facilitate interpretation and comparison between experimental groups.

Table 1: Experimental Groups and Dosing Regimen

Group ID Treatment Animal Strain Number of Animals (n) Dose (mg/kg/day) Administration Route Duration
G1 Vehicle Control C57BL/6 12 0 Oral Gavage 6 Months
G2 This compound C57BL/6 12 10 Oral Gavage 6 Months

| G3 | this compound | C57BL/6 | 12 | 30 | Oral Gavage | 6 Months |

Table 2: Summary of Hemodynamic Parameters (Month 6)

Group ID Treatment Systolic BP (mmHg) Diastolic BP (mmHg) Heart Rate (bpm)
G1 Vehicle Control 135 ± 5 95 ± 4 510 ± 20
G2 This compound (10 mg/kg) 115 ± 6 80 ± 5 505 ± 18
G3 This compound (30 mg/kg) 105 ± 5 72 ± 4 498 ± 22

Data are presented as Mean ± SEM.

Table 3: Histopathological Scoring of Cardiac and Renal Fibrosis

Group ID Treatment Cardiac Fibrosis Score (0-4) Renal Fibrosis Score (0-4)
G1 Vehicle Control 3.2 ± 0.4 2.8 ± 0.3
G2 This compound (10 mg/kg) 1.5 ± 0.3 1.2 ± 0.2
G3 This compound (30 mg/kg) 0.8 ± 0.2 0.7 ± 0.2

Scoring based on Masson's Trichrome staining, where 0=None and 4=Severe. Data are presented as Mean ± SEM.

Table 4: Key Biochemical Markers in Plasma

Group ID Treatment ACE Activity (% of Control) Angiotensin II (pg/mL)
G1 Vehicle Control 100 ± 8 55 ± 6
G2 This compound (10 mg/kg) 45 ± 5 28 ± 4
G3 This compound (30 mg/kg) 22 ± 4 15 ± 3

Data are presented as Mean ± SEM.

Experimental Protocols

Protocol: Blood Pressure Measurement (Non-Invasive Tail-Cuff Method)

This protocol describes the measurement of systolic and diastolic blood pressure in conscious mice using a tail-cuff system, a common method for longitudinal studies.[19][20][21]

Materials:

  • Non-invasive tail-cuff blood pressure system (e.g., CODA, Kent Scientific)

  • Mouse restrainers

  • Warming platform

Procedure:

  • Acclimatization: To minimize stress-induced hypertension, acclimatize the mice to the procedure for 2-3 consecutive days before the actual measurement.[13]

    • Place the mouse in the restrainer on the warming platform (37°C) for 15-20 minutes.

    • Place the tail cuff on the mouse's tail without initiating measurements.

  • Measurement:

    • On measurement days, repeat the 15-minute acclimatization period in the restrainer on the warming platform.

    • Ensure the tail cuff and volume pressure recording (VPR) sensor are correctly positioned on the tail.

    • Initiate the measurement cycle as per the manufacturer's instructions.

    • Perform 3-5 cycles of five measurements each.

    • Average the readings from at least two consecutive days to obtain a reliable blood pressure value for each time point.[13]

Protocol: Tissue Collection and Histopathological Analysis

This protocol details the collection and processing of heart and kidney tissues for evaluating structural changes like hypertrophy and fibrosis.[8]

Materials:

  • Surgical tools

  • Phosphate-buffered saline (PBS), ice-cold

  • 10% Neutral Buffered Formalin (NBF)

  • Paraffin wax

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Masson's Trichrome stain

Procedure:

  • Tissue Harvest:

    • Euthanize the mouse using an IACUC-approved method.

    • Perform a thoracotomy and perfuse the circulatory system with ice-cold PBS to flush out blood.

    • Carefully excise the heart and both kidneys.

  • Fixation and Processing:

    • Fix the tissues in 10% NBF for 24-48 hours at room temperature.

    • Dehydrate the tissues through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissues in xylene and embed them in paraffin wax.

  • Sectioning and Staining:

    • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.

    • Mount sections on glass slides.

    • For general morphology and cellular integrity, stain sections with H&E.[22][23]

    • To assess fibrosis, stain parallel sections with Masson's Trichrome, which stains collagen blue, nuclei black, and cytoplasm/muscle red.[24]

  • Microscopic Analysis:

    • Image the stained sections using a light microscope.

    • Quantify the area of fibrosis (blue staining) as a percentage of the total tissue area using image analysis software (e.g., ImageJ).

Protocol: Plasma ACE Activity Assay

This protocol outlines the measurement of ACE activity in plasma using a commercially available fluorescence-based assay kit.[25][26][27]

Materials:

  • Blood collection tubes (with EDTA)

  • Centrifuge

  • ACE Activity Assay Kit (Fluorometric)

  • Microplate reader with fluorescence capability

Procedure:

  • Sample Collection:

    • Collect blood from mice via cardiac puncture into EDTA-containing tubes.

    • Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Collect the supernatant (plasma) and store it at -80°C until use.

  • Assay Procedure (Example using a kit):

    • Prepare standards and samples according to the kit manufacturer's protocol.

    • Add the ACE substrate (e.g., a quenched fluorogenic peptide) to each well of a 96-well plate.

    • Add plasma samples to the appropriate wells to initiate the enzymatic reaction. The ACE in the plasma will cleave the substrate, releasing the fluorophore.

    • Incubate the plate at 37°C for the time specified in the protocol (e.g., 60 minutes).

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the ACE activity in the samples based on the standard curve.

    • Express the activity as a percentage relative to the vehicle control group.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI  Renin Renin Renin (from Kidney) AngII Angiotensin II AngI->AngII  ACE ACE ACE (Lungs & Endothelium) AT1R AT1 Receptor AngII->AT1R Binds to Effects • Vasoconstriction • Aldosterone Secretion • Sodium & Water Retention • Fibrosis & Hypertrophy AT1R->Effects Activates This compound This compound -> Captopril This compound->ACE Inhibits

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by this compound.

References

Troubleshooting & Optimization

Overcoming Alacepril instability in aqueous solutions for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with Alacepril's instability in aqueous solutions for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing potency over a short period?

A1: this compound, like many ACE inhibitors, is susceptible to hydrolysis in aqueous solutions. This chemical degradation can lead to a loss of the compound's activity. The rate of this degradation is influenced by factors such as pH, temperature, and the presence of certain ions in the solution. For consistent experimental results, it is crucial to handle this compound solutions with these factors in mind.

Q2: What are the primary degradation pathways for this compound in aqueous solutions?

A2: this compound is a prodrug that is metabolized in the body to its active form, Captopril.[1][2][3] In aqueous solutions, the primary degradation pathway is the hydrolysis of its amide bond.[4] Additionally, once converted to Captopril, the active metabolite's thiol group is susceptible to oxidation.[5]

Q3: What is the optimal pH for storing this compound stock solutions?

A3: Generally, ACE inhibitors exhibit greater stability in acidic conditions. For Captopril, the active metabolite of this compound, maximum stability is observed below pH 4.[5] While specific data for this compound is limited, preparing stock solutions in a buffer with a pH in the range of 4.0-5.0 is a recommended starting point to minimize hydrolytic degradation.

Q4: How should I prepare this compound solutions for my in vitro experiments?

A4: It is recommended to prepare fresh solutions immediately before each experiment. If a stock solution is necessary, it should be prepared in an appropriate solvent and stored at low temperatures. For aqueous working solutions, use a chilled, acidic buffer and minimize the time the compound is in the solution before being added to the experimental system.

Q5: Can I store this compound solutions at room temperature?

A5: Storing this compound aqueous solutions at room temperature is not recommended due to the increased rate of hydrolysis at higher temperatures.[6] For short-term storage, refrigeration (2-8°C) is advisable. For longer-term storage, aliquoting and freezing at -20°C or -80°C is the best practice.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent results between experiments Degradation of this compound in solution.Prepare fresh solutions for each experiment from a frozen stock. Ensure the pH of your experimental buffer is consistent and ideally acidic.
Low or no observed ACE inhibition Loss of this compound potency due to hydrolysis.Prepare solutions immediately before use in a chilled, acidic buffer (pH 4.0-5.0). Verify the concentration of your stock solution.
Precipitation in the stock solution Poor solubility or degradation product formation.Prepare stock solutions in an appropriate organic solvent like DMSO before diluting in an aqueous buffer.[7] If precipitation persists, consider adjusting the pH or using a different buffer system.
Discoloration of the solution Oxidation of the active metabolite (Captopril).Use deoxygenated buffers and consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a stable, concentrated stock solution of this compound.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.[7]

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
  • Objective: To prepare a diluted, aqueous working solution of this compound for immediate use.

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Chilled, sterile assay buffer (e.g., 50 mM HEPES, pH 7.4, or a more acidic buffer if the experiment allows)

    • Sterile microcentrifuge tubes

  • Procedure:

    • On the day of the experiment, thaw one aliquot of the this compound stock solution on ice.

    • Perform a serial dilution of the stock solution with the chilled assay buffer to achieve the final desired concentration.

    • Keep the working solution on ice and use it within one hour of preparation to minimize degradation.

Data Presentation

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 4°C
Buffer pH% Initial Concentration Remaining (24 hours)% Initial Concentration Remaining (72 hours)
4.098%95%
5.095%88%
7.485%70%
8.570%50%

Note: The data in this table is illustrative and based on the general behavior of ACE inhibitors. Actual stability may vary.

Visualizations

Alacepril_Degradation_Pathway This compound This compound Deacetylthis compound Deacetylthis compound This compound->Deacetylthis compound Hydrolysis (Thiolester Bond) Inactive_Hydrolysis Inactive Hydrolysis Products This compound->Inactive_Hydrolysis Amide Bond Hydrolysis Captopril Captopril (Active) Deacetylthis compound->Captopril Hydrolysis Inactive_Oxidation Inactive Oxidation Products Captopril->Inactive_Oxidation Oxidation (Thiol Group)

Caption: Degradation pathways of this compound in aqueous solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment cluster_analysis Data Analysis Stock Prepare this compound Stock in DMSO Working Prepare Fresh Working Solution in Chilled Buffer Stock->Working Assay Perform ACE Inhibition Assay Working->Assay Immediate Use Data Analyze and Compare Experimental Results Assay->Data

Caption: Recommended workflow for in vitro experiments using this compound.

Renin_Angiotensin_System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE->Angiotensin_II This compound This compound (Captopril) This compound->ACE Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: The Renin-Angiotensin System and the mechanism of this compound action.

References

Technical Support Center: Optimizing Alacepril Concentration for Maximal ACE Inhibition In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alacepril concentration for maximal Angiotensin-Converting Enzyme (ACE) inhibition in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit ACE?

This compound is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug, meaning it is administered in an inactive form and is then metabolized in the body into its active form, captopril. Captopril then acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.

Q2: Should I use this compound or captopril for my in vitro ACE inhibition assays?

For in vitro experiments, it is generally more direct and informative to use captopril, the active metabolite of this compound. Since this compound requires metabolic activation to become an effective ACE inhibitor, using it directly in an in vitro assay without the necessary metabolic components may not show significant ACE inhibition. If the aim is to study the direct inhibitory effect on the ACE enzyme, captopril is the appropriate compound to use.

Q3: What is a typical IC50 value for captopril in an in vitro ACE inhibition assay?

The half-maximal inhibitory concentration (IC50) for captopril can vary depending on the specific experimental conditions, such as the substrate and buffer used. However, reported IC50 values for captopril are typically in the nanomolar (nM) range.

Q4: What are the most common in vitro methods to measure ACE inhibition?

The most widely used methods for in vitro ACE inhibition assays are spectrophotometric and High-Performance Liquid Chromatography (HPLC)-based assays. These assays commonly use the synthetic substrate hippuryl-histidyl-leucine (HHL). ACE cleaves HHL to release hippuric acid (HA), which can be quantified. Other substrates like furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG) are also used.

Troubleshooting Guides

Issue 1: High Variability in Replicate Wells

Possible Causes:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the enzyme or inhibitor, can lead to significant variability.

  • Incomplete Mixing: Failure to properly mix the contents of the wells can result in a non-uniform reaction.

  • Temperature Fluctuations: Inconsistent temperature across the microplate during incubation can affect enzyme activity.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter the reaction rate.

Solutions:

  • Pipetting Technique: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for consistency.

  • Mixing: Gently tap or use a plate shaker to ensure thorough mixing of reagents in each well.

  • Temperature Control: Ensure the incubator provides uniform temperature distribution. Allow the plate to equilibrate to the incubation temperature before adding the final reagent to start the reaction.

  • Minimizing Edge Effects: To minimize evaporation, you can fill the outer wells with a buffer or water and not use them for experimental samples.

Issue 2: Positive Control (Captopril) Shows Weak or No Inhibition

Possible Causes:

  • Degraded Captopril: Captopril solutions, especially at low concentrations, can be unstable.

  • Incorrect Concentration: Errors in the calculation or dilution of the captopril stock solution.

  • Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the ACE enzyme or the inhibitor.

  • Inactive Enzyme: The ACE enzyme may have lost its activity due to improper storage or handling.

Solutions:

  • Fresh Captopril: Prepare fresh captopril solutions for each experiment from a reliable stock.

  • Verify Concentration: Double-check all calculations and dilutions. It is advisable to prepare a fresh stock solution.

  • Optimize Assay Conditions: Refer to established protocols for optimal pH (typically around 8.3), temperature (37°C), and buffer composition (e.g., sodium borate or HEPES buffer).

  • Check Enzyme Activity: Test the activity of your ACE enzyme stock with a known substrate concentration and in the absence of any inhibitor.

Issue 3: Negative Control (No Inhibitor) Shows Inhibition

Possible Causes:

  • Contamination: The buffer or other reagents may be contaminated with an inhibitory substance.

  • Solvent Effects: If the test compound is dissolved in a solvent like DMSO or ethanol, the final concentration of the solvent in the assay may be high enough to inhibit the enzyme.

  • Interfering Substances: The sample itself might contain substances that interfere with the assay's detection method (e.g., substances that absorb at the same wavelength as the product).

Solutions:

  • Use High-Purity Reagents: Ensure all reagents and water are of high purity and are not contaminated.

  • Solvent Control: Include a solvent control in your experiment, which contains the same concentration of the solvent used to dissolve your test compound. The final concentration of solvents like DMSO or ethanol should typically be kept below 1%.

  • Blank Measurements: Run a blank reaction for each sample that includes the sample but not the enzyme. This will help to identify and correct for any background absorbance or interference from the sample itself.

Data Presentation

Table 1: Comparative IC50 Values for Captopril in In Vitro ACE Inhibition Assays

Substrate UsedAssay MethodReported IC50 of CaptoprilReference
HHLHPLC4 nM, 9 nM
HHLSpectrophotometric17.7 nM
HHLColorimetric14.1 nmol/l
FAPGGSpectrophotometric1.79 - 15.1 nM
Angiotensin-INot specified16.71 µM
HHLSpectrophotometric20 nM
HHLSpectrophotometric13.68 µg/mL
HHLHPLC0.163 ng/mL

Note: IC50 values can be influenced by various experimental parameters. This table is for comparative purposes only.

Experimental Protocols

Protocol 1: In Vitro ACE Inhibition Assay using HHL (Spectrophotometric Method)

This protocol is a generalized procedure based on commonly cited methods.

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

  • Captopril (positive control)

  • This compound or test compound

  • Sodium Borate Buffer (e.g., 100 mM, pH 8.3, containing 300 mM NaCl)

  • Hydrochloric Acid (HCl) (e.g., 1 M)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve ACE in the sodium borate buffer to the desired concentration (e.g., 100 mU/mL).

    • Dissolve HHL in the sodium borate buffer (e.g., 5 mM).

    • Prepare a stock solution of captopril and the test compound. Serially dilute them to obtain a range of concentrations for IC50 determination.

  • Assay Reaction:

    • In a microcentrifuge tube, add 50 µL of the inhibitor solution (or buffer for the control).

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • To start the reaction, add 150 µL of the HHL solution.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Stop Reaction and Extraction:

    • Stop the reaction by adding 250 µL of 1 M HCl.

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid (HA) formed.

    • Vortex the mixture vigorously and then centrifuge to separate the layers.

  • Quantification:

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.

    • Evaporate the ethyl acetate to dryness (e.g., using a vacuum concentrator or under a stream of nitrogen).

    • Re-dissolve the dried HA in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.

  • Calculations:

    • Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control is the absorbance of the control (with no inhibitor).

      • A_sample is the absorbance in the presence of the inhibitor.

    • Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Renin-Angiotensin System cluster_1 ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction This compound This compound (Prodrug) Captopril Captopril (Active Drug) This compound->Captopril Metabolism ACE_Inhibited ACE Captopril->ACE_Inhibited Inhibits

Caption: Mechanism of ACE inhibition by this compound.

G start Start Assay prep Prepare Reagents (Buffer, ACE, Substrate, Inhibitor) start->prep pre_incubate Pre-incubate ACE with Inhibitor (37°C) prep->pre_incubate add_substrate Add Substrate (HHL) to start reaction pre_incubate->add_substrate incubate Incubate (37°C, 30-60 min) add_substrate->incubate stop_reaction Stop Reaction (Add HCl) incubate->stop_reaction extract Extract Hippuric Acid (with Ethyl Acetate) stop_reaction->extract evaporate Evaporate Ethyl Acetate extract->evaporate resuspend Resuspend in Water evaporate->resuspend measure Measure Absorbance (228 nm) resuspend->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for in vitro ACE inhibition assay.

G issue High Variability in Results? pipetting Check Pipetting Technique and Calibration issue->pipetting Yes mixing Ensure Thorough Mixing issue->mixing Yes temp Verify Temperature Uniformity issue->temp Yes edge_effects Mitigate Edge Effects issue->edge_effects Yes solution solution issue->solution No pipetting->solution Consistent Results mixing->solution temp->solution edge_effects->solution

Caption: Troubleshooting high variability in assay results.

Preventing Alacepril degradation during sample preparation for HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alacepril analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing this compound degradation during sample preparation for High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze accurately?

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug, meaning it is administered in an inactive form and is converted in the body to its active metabolite, Captopril.[1] This conversion involves the hydrolysis of a thioester bond, which can also occur in vitro during sample collection, storage, and preparation. This inherent instability can lead to inaccurate quantification of this compound in biological samples.

Q2: What are the main degradation pathways of this compound?

The primary degradation pathway for this compound is hydrolysis. As a prodrug, it is designed to be hydrolyzed in vivo to desacetyl-alacepril and subsequently to the active drug, Captopril. This hydrolysis can be initiated by esterases present in biological matrices like plasma and is also influenced by pH and temperature. Additionally, the active metabolite, Captopril, which contains a sulfhydryl group, is susceptible to oxidation, forming disulfide dimers.

Q3: How can I prevent the degradation of this compound in plasma samples during collection and storage?

To minimize the degradation of this compound in plasma samples, the following precautions are recommended:

  • Temperature Control: Collect and process blood samples at low temperatures (on ice). Store plasma samples at -20°C or preferably at -80°C for long-term stability.

  • Use of Anticoagulants and Inhibitors: Collect blood in tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor, such as sodium fluoride. This helps to inactivate the enzymes that can hydrolyze the ester bond of this compound.

  • pH Adjustment: Acidifying the plasma sample to a pH of around 3-4 immediately after collection can significantly slow down the rate of hydrolysis. This can be achieved by adding a small volume of a suitable acid, like phosphoric acid.

Q4: What is the recommended procedure for preparing plasma samples containing this compound for HPLC analysis?

A general procedure for preparing plasma samples involves protein precipitation with an organic solvent, which also helps to inhibit enzymatic activity. A typical protocol is as follows:

  • Thaw frozen plasma samples on ice.

  • To a known volume of plasma (e.g., 500 µL), add an internal standard.

  • Add a protein precipitation agent, such as acetonitrile (e.g., 3 mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the residue in the HPLC mobile phase.

  • Inject an aliquot of the reconstituted sample into the HPLC system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no this compound peak detected Degradation of this compound during sample handling and storage.Review your sample collection and storage procedures. Ensure that samples were collected on ice, an esterase inhibitor was used, and samples were stored at an appropriate low temperature (-80°C is recommended). Acidification of the plasma immediately after collection should also be considered.
Inefficient extraction of this compound from the plasma matrix.Optimize the protein precipitation step. Experiment with different organic solvents (e.g., methanol, acetonitrile) and different solvent-to-plasma ratios. Ensure thorough vortexing and complete protein precipitation.
Variable and non-reproducible this compound concentrations Inconsistent sample handling procedures leading to variable degradation.Standardize your entire workflow, from sample collection to injection. Ensure consistent timing for each step, especially the time samples spend at room temperature. Use of an automated sample preparation system can improve reproducibility.
Presence of active esterases in the plasma.Confirm that an effective esterase inhibitor (e.g., sodium fluoride) was added to the blood collection tubes. Consider adding the inhibitor directly to the plasma if not already present in the collection tubes.
Appearance of unexpected peaks in the chromatogram These may be degradation products of this compound (e.g., desacetyl-alacepril, Captopril, or Captopril disulfide).Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on an this compound standard to identify the retention times of potential degradation products. This will help in confirming the identity of the unknown peaks in your sample chromatograms.
Poor peak shape for this compound Inappropriate mobile phase pH or composition.Optimize the mobile phase. For ACE inhibitors, a mobile phase with a slightly acidic pH (e.g., around 3) often provides good peak shape and resolution. Adjust the organic modifier (e.g., acetonitrile, methanol) and buffer concentration to improve peak symmetry.
Column overload.Reduce the concentration of the sample being injected or decrease the injection volume.

Experimental Protocols

Protocol 1: Plasma Sample Preparation with Protein Precipitation

This protocol is designed to minimize this compound degradation during sample preparation for HPLC analysis.

Materials:

  • Human plasma containing this compound

  • Internal Standard (IS) solution (e.g., another ACE inhibitor not present in the sample)

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • HPLC system with a suitable C18 column

Procedure:

  • Pipette 500 µL of thawed human plasma into a microcentrifuge tube.

  • Add 30 µL of the internal standard solution to the plasma and vortex briefly.

  • Add 3 mL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitute the dried residue with 100 µL of the HPLC mobile phase.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Protocol 2: Forced Degradation Study of this compound

This protocol is used to identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound standard solution

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath

  • UV lamp

  • HPLC system

Procedures:

  • Acid Hydrolysis: Mix equal volumes of this compound standard solution and 0.1 M HCl. Heat at 80°C for a specified time (e.g., 2 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase before injection.

  • Base Hydrolysis: Mix equal volumes of this compound standard solution and 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with 0.1 M HCl and dilute with mobile phase before injection.

  • Oxidative Degradation: Mix equal volumes of this compound standard solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 1 hour). Dilute with mobile phase before injection.

  • Thermal Degradation: Heat the this compound standard solution at a high temperature (e.g., 70°C) for a specified time (e.g., 24 hours). Cool and dilute with mobile phase before injection.

  • Photolytic Degradation: Expose the this compound standard solution to UV light for a specified time. Dilute with mobile phase before injection.

Quantitative Data Summary

The stability of ACE inhibitors is highly dependent on pH and temperature. While specific quantitative data for this compound is limited in the readily available literature, data from similar ACE inhibitor prodrugs can provide valuable insights.

Table 1: General Stability of ACE Inhibitor Prodrugs under Different pH Conditions

pH ConditionStabilityDegradation Products
Acidic (pH < 4) Generally more stableHydrolysis to the active diacid form can still occur, but at a slower rate.
Neutral (pH ~7) Less stableProne to hydrolysis, often mediated by esterases in biological matrices.
Alkaline (pH > 8) UnstableRapid hydrolysis of the ester bond to form the active diacid metabolite.

Table 2: Recommended Storage and Handling Conditions to Minimize this compound Degradation

ConditionRecommendationRationale
Blood Collection Use tubes containing Sodium Fluoride/Potassium Oxalate.Sodium fluoride inhibits esterase activity.
Sample Processing Perform all steps on ice or at 4°C.Low temperatures slow down both enzymatic and chemical degradation.
Plasma Storage Store at -80°C.Ensures long-term stability by minimizing molecular motion and enzymatic activity.
Sample pH Adjust plasma pH to 3-4 immediately after separation.Acidic conditions significantly reduce the rate of ester hydrolysis.

Visualizations

Alacepril_Degradation_Pathway This compound This compound (Prodrug) Desacetyl_this compound Desacetyl-alacepril This compound->Desacetyl_this compound Hydrolysis (Esterases, pH, Temp) Captopril Captopril (Active Drug) Desacetyl_this compound->Captopril Hydrolysis Captopril_Disulfide Captopril Disulfide (Oxidized/Inactive) Captopril->Captopril_Disulfide Oxidation

Caption: Degradation pathway of this compound.

Sample_Preparation_Workflow cluster_collection Sample Collection & Initial Processing cluster_extraction Sample Extraction for HPLC Blood_Collection 1. Collect Blood (on ice, with NaF/EDTA) Centrifugation 2. Centrifuge at 4°C Blood_Collection->Centrifugation Plasma_Separation 3. Separate Plasma Centrifugation->Plasma_Separation Acidification 4. Acidify Plasma (pH 3-4) Plasma_Separation->Acidification Storage 5. Store at -80°C Acidification->Storage Thawing 6. Thaw Plasma on Ice Add_IS 7. Add Internal Standard Thawing->Add_IS Protein_Precipitation 8. Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifuge_Extract 9. Centrifuge Protein_Precipitation->Centrifuge_Extract Evaporation 10. Evaporate Supernatant Centrifuge_Extract->Evaporation Reconstitution 11. Reconstitute in Mobile Phase Evaporation->Reconstitution Injection 12. Inject into HPLC Reconstitution->Injection

Caption: Recommended workflow for this compound sample preparation.

Troubleshooting_Tree cluster_degradation_solutions Degradation Issues cluster_extraction_solutions Extraction Issues Start Inaccurate this compound Results Check_Degradation Suspect Degradation? Start->Check_Degradation Check_Extraction Suspect Low Recovery? Check_Degradation->Check_Extraction No Review_Collection Review Sample Collection: - On ice? - Esterase inhibitor used? Check_Degradation->Review_Collection Yes Optimize_Solvent Optimize Protein Precipitation Solvent Check_Extraction->Optimize_Solvent Yes Review_Storage Review Storage: - Temperature (-80°C)? - pH acidified? Review_Collection->Review_Storage Review_Processing Review Processing: - Kept cold? Review_Storage->Review_Processing End Re-analyze Samples Review_Processing->End Optimize_Ratio Optimize Solvent/Plasma Ratio Optimize_Solvent->Optimize_Ratio Check_Evaporation Check Evaporation Step (analyte loss?) Optimize_Ratio->Check_Evaporation Check_Evaporation->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Dealing with the sulfhydryl group interference of captopril in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the sulfhydryl group of captopril in various assays.

Frequently Asked Questions (FAQs)

Q1: Why does captopril interfere with some laboratory assays?

A1: Captopril's structure includes a reactive sulfhydryl (-SH) group.[1][2][3] This thiol group can act as a reducing agent or nucleophile, directly interacting with assay reagents. This is particularly problematic in assays that rely on redox reactions or are sensitive to the presence of thiols, leading to inaccurate results. For instance, captopril has been shown to scavenge hydrogen peroxide, which can interfere with assays measuring reactive oxygen species (ROS).[2]

Q2: Which types of assays are most susceptible to interference from captopril?

A2: A range of assays can be affected. Studies have reported significant interference in common serum biochemical tests, leading to falsely elevated readings for glucose, total protein, urea, creatinine, total cholesterol, and triglycerides.[4][5] Additionally, assays measuring oxidative stress, such as those quantifying ROS, are affected due to the antioxidant properties of the sulfhydryl group.[6][7][8][9] Assays that use thiol-reactive probes, like maleimides in certain enzyme assays, are also prone to interference.[10]

Q3: How can I prevent interference from captopril's sulfhydryl group in my experiments?

A3: The most effective method is to chemically block or "mask" the reactive sulfhydryl group before performing the assay. This involves treating the sample with a specific reagent that forms a stable, non-reactive bond with the sulfhydryl group, thus preventing it from interfering with the assay components.

Q4: What is N-ethylmaleimide (NEM) and how does it block sulfhydryl groups?

A4: N-ethylmaleimide (NEM) is a chemical reagent that specifically and irreversibly binds to sulfhydryl groups under neutral pH conditions (6.5-7.5).[11] The maleimide group of NEM reacts with the thiolate anion of the sulfhydryl group via a Michael addition reaction, forming a stable thioether bond.[11][12] This effectively "caps" the reactive thiol on the captopril molecule, rendering it unable to participate in side reactions with your assay reagents.

Troubleshooting Guide

Problem: My quantitative results for biochemical analytes (e.g., glucose, total protein, creatinine) are unexpectedly high in samples containing captopril.

  • Cause: The sulfhydryl group on captopril is likely interfering with the chemical or enzymatic reactions in your assay, leading to a false positive signal.[4][13]

  • Solution: Pre-treat your samples with N-ethylmaleimide (NEM) to block the sulfhydryl group before analysis. This will prevent the interference and allow for more accurate quantification of your analyte. See the detailed protocol below.

Problem: I am trying to measure the effect of captopril on cellular oxidative stress, but I suspect its antioxidant properties are masking other effects.

  • Cause: Captopril is a known scavenger of reactive oxygen species (ROS), an effect attributed to its sulfhydryl group.[2][9] This direct antioxidant activity can confound the results of assays designed to measure cellular ROS production.

  • Solution: To investigate the effects of captopril that are independent of its sulfhydryl group, you can compare the results from unmodified captopril with results from captopril that has been pre-treated with NEM. This allows you to isolate and understand the non-thiol-related mechanisms of the drug.

Problem: My results are inconsistent when using captopril, even after accounting for potential interference.

  • Cause: Captopril can be unstable in aqueous solutions and is susceptible to oxidation, where two molecules form a captopril disulfide dimer.[14] This degradation can alter the concentration of active, free-thiol captopril in your samples over time.

  • Solution: Prepare fresh solutions of captopril for each experiment. If using pre-treated samples, perform the NEM blocking step promptly after preparing the captopril solution to ensure you are working with a consistent form of the drug.

Data on Captopril Interference

The following tables summarize the reported effects of captopril on various biochemical assays.

Table 1: In Vitro Interference of Captopril in Serum Biochemical Assays

AnalyteObserved Effect of Captopril AdditionPotential Cause of InterferenceReference
GlucoseSignificant IncreaseChemical/Physical Interaction[4]
Total ProteinSignificant IncreaseChemical/Physical Interaction[4]
UreaSignificant IncreaseChemical/Physical Interaction[4]
CreatinineSignificant IncreaseChemical/Physical Interaction[4]
Total CholesterolSignificant IncreaseChemical/Physical Interaction[4]
TriglyceridesSignificant IncreaseChemical/Physical Interaction[4]
AST (Aspartate Aminotransferase)Mild IncreaseEnzymatic/Chemical Interaction[4]
LDH (Lactate Dehydrogenase)Significant IncreaseEnzymatic/Chemical Interaction[4]

Table 2: Antioxidant Effect of Captopril in ROS Assays

Assay SystemEffect of CaptoprilKey FindingReference
PMA-induced ROS generation in mononuclear leukocytesSignificant reduction in ROSEffect is concentration-dependent and linked to the sulfhydryl group.[6]
Hydrogen Peroxide ScavengingDirect scavenging of H₂O₂The sulfhydryl group is essential for this activity; blocking with NEM eliminates it.[2]
ROS levels in high-glucose-treated hepatic stellate cellsObvious decrease in fluorescence intensity for ROSCaptopril treatment markedly lessened ROS levels.[7]

Experimental Protocols

Protocol: N-ethylmaleimide (NEM) Blocking of Captopril's Sulfhydryl Group

This protocol describes how to pre-treat samples containing captopril to block its reactive sulfhydryl group before performing a downstream assay.

Materials:

  • Captopril solution of known concentration.

  • N-ethylmaleimide (NEM) (Molecular Weight: 125.13 g/mol ).[11]

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer with a pH between 6.5 and 7.5.[11]

  • Ultrapure water.

Procedure:

  • Prepare NEM Stock Solution: Equilibrate the NEM reagent to room temperature before opening the container.[11] Prepare a 100 mM stock solution of NEM in ultrapure water. Note: This solution should be made fresh immediately before use to prevent hydrolysis of the maleimide group.[11]

  • Sample Preparation: Prepare your samples containing captopril in the reaction buffer.

  • NEM Addition: Add a 10-fold molar excess of NEM to the captopril in your sample. For example, if your sample has a final captopril concentration of 1 mM, add the NEM stock solution to achieve a final NEM concentration of 10 mM.

  • Incubation: Incubate the mixture for 2 hours at room temperature.[11] This allows the blocking reaction to proceed to completion.

  • Assay Performance: After the incubation period, your sample is ready for use in your downstream assay. The sulfhydryl group of captopril is now blocked.

  • Controls: It is critical to include proper controls in your experiment:

    • Control 1 (No Captopril, No NEM): Your standard assay control.

    • Control 2 (Captopril, No NEM): To measure the unmitigated interference of captopril.

    • Control 3 (No Captopril, With NEM): To ensure that the NEM reagent itself does not interfere with your assay.

Visualizations

Caption: Chemical reaction of captopril with N-ethylmaleimide (NEM) to form a stable, non-reactive product.

G start Start: Sample containing Captopril prep_nem Prepare fresh 100 mM NEM stock solution start->prep_nem add_nem Add 10-fold molar excess of NEM to the Captopril sample prep_nem->add_nem incubate Incubate for 2 hours at room temperature add_nem->incubate run_assay Perform downstream assay with NEM-treated sample and controls incubate->run_assay end End: Accurate assay results run_assay->end

Caption: Experimental workflow for pre-treating captopril samples with NEM before analysis.

G start Unexpected Assay Result with Captopril? check_assay Is the assay sensitive to thiols or redox reactions? (e.g., ROS, Ellman's) start->check_assay Yes biochem_assay Is it a biochemical assay? (e.g., Glucose, Protein) start->biochem_assay No implement_nem Implement NEM pre-treatment protocol to block sulfhydryl group. check_assay->implement_nem Yes biochem_assay->implement_nem Yes no_issue Interference is unlikely. Consider other factors. biochem_assay->no_issue No rerun Rerun assay with appropriate controls. implement_nem->rerun

Caption: Troubleshooting logic for addressing captopril-related assay interference.

References

Technical Support Center: Alacepril-Induced Cough in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the study of Alacepril-induced cough in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced cough?

This compound, an angiotensin-converting enzyme (ACE) inhibitor, is converted to its active metabolites, desacetylthis compound and captopril, after oral administration.[1] The primary mechanism of ACE inhibitor-induced cough is the inhibition of the ACE, which is responsible for the breakdown of bradykinin and substance P.[2][3][4] This inhibition leads to an accumulation of these substances in the respiratory tract.[3][5]

  • Bradykinin: Accumulation of bradykinin sensitizes airway sensory nerves (C-fibers) and can lead to bronchoconstriction, contributing to the cough reflex.[3][6][7] Studies have shown that bradykinin B1 and B2 receptors are involved in this process.[8][9][10]

  • Substance P: This neuropeptide, also degraded by ACE, can induce neurogenic inflammation and further enhance the cough reflex.[2][4][11]

  • Prostaglandins: The accumulation of bradykinin can also stimulate the production of prostaglandins, which can further sensitize the cough reflex.[12]

Q2: Which animal model is most suitable for studying this compound-induced cough?

The guinea pig is the most widely used and suitable animal model for studying cough, as the neurophysiology of its vagus nerve, which is central to the cough reflex, closely resembles that of humans.[13][14] Cough in guinea pigs can be induced and potentiated by ACE inhibitors, making it a relevant model for investigating this compound-induced cough.

Q3: How is cough typically induced and assessed in these animal models?

Cough is typically induced by exposing the animals to an aerosolized tussive agent. The most common agents are:

  • Citric Acid: Inhalation of citric acid aerosol (typically 0.1 M to 0.4 M) is a standard method to induce cough in guinea pigs.[2][14][15]

  • Capsaicin: This compound activates the TRPV1 receptor on sensory nerves and is a potent tussive agent.[2][14][16] Inhalation of capsaicin (e.g., 30 µM) is used to provoke a cough response.[14]

The cough response is assessed by counting the number of coughs over a specific period, often using a whole-body plethysmograph to record respiratory patterns and sounds.[14][15][17]

Troubleshooting Guide

Problem 1: Low or inconsistent cough response after this compound administration.

  • Possible Cause 1: Inadequate Dose of this compound.

    • Solution: Ensure the dose of this compound is sufficient to inhibit ACE effectively. While specific dose-response data for this compound-induced cough is limited, a study in guinea pigs used a 10 mg/kg oral dose to investigate its cough-augmenting potential.[2] However, this dose did not significantly increase capsaicin-induced coughs in one study.[2] It is important to note that this compound is a prodrug of captopril, and its antihypertensive effect is comparable to captopril at the same dose.[13]

  • Possible Cause 2: Choice of Tussive Agent.

    • Solution: The choice of tussive agent can influence the outcome. Some ACE inhibitors have different effects on citric acid versus capsaicin-induced cough. For instance, enalapril significantly increases capsaicin-induced cough but not citric acid-induced cough in normal guinea pigs.[2] Consider using different tussive agents to determine the most sensitive model for your study.

  • Possible Cause 3: Animal Strain and Condition.

    • Solution: The sensitivity to tussive agents can vary between different strains of animals. Using a well-characterized strain is recommended. Additionally, underlying conditions such as bronchitis can enhance the cough response to ACE inhibitors.[2]

Problem 2: High variability in cough counts between animals.

  • Possible Cause 1: Inconsistent Aerosol Delivery.

    • Solution: Ensure consistent and uniform delivery of the aerosolized tussive agent. The particle size, flow rate, and duration of exposure should be strictly controlled.[15]

  • Possible Cause 2: Animal Acclimatization.

    • Solution: Allow for an adequate acclimatization period for the animals in the experimental setup to reduce stress-induced variations in respiratory patterns.[18]

  • Possible Cause 3: Subjective Cough Assessment.

    • Solution: Utilize objective methods for cough detection, such as a whole-body plethysmograph combined with sound analysis, to differentiate coughs from other respiratory events like sneezes or sighs.[14][17]

Problem 3: Difficulty in minimizing this compound-induced cough with antitussive agents.

  • Possible Cause 1: Inappropriate Antitussive Agent.

    • Solution: The mechanism of the antitussive agent should target the pathways involved in ACE inhibitor-induced cough.

      • Bradykinin Receptor Antagonists: Agents like icatibant (a B2 receptor antagonist) have been shown to prevent the enhancement of citric acid-evoked cough by captopril.[6] Des-Arg(10)-[Leu(9)]kallidin (a B1 receptor antagonist) inhibited enalapril-induced spontaneous cough.[8]

      • NSAIDs: Nonsteroidal anti-inflammatory drugs like indomethacin can reduce the enhancement of citric acid-induced cough by some ACE inhibitors, likely by inhibiting prostaglandin synthesis.[12] However, their effectiveness can be incomplete.[19]

      • Centrally Acting Antitussives: While traditional antitussives like codeine are used, their efficacy against ACE inhibitor-induced cough can be variable in animal models.[13]

  • Possible Cause 2: Insufficient Dose of Antitussive Agent.

    • Solution: Perform dose-response studies for the selected antitussive agent to determine the optimal effective dose for minimizing this compound-induced cough in your specific model.

Data Presentation

Table 1: Comparative Effect of a Single Oral Dose of ACE Inhibitors on Induced Cough in Normal Guinea Pigs

ACE Inhibitor (10 mg/kg)Tussive AgentMean Number of Coughs (± SEM)
Control (Vehicle) Citric Acid7.4 ± 1.1
This compoundCitric Acid6.9 ± 1.3
CaptoprilCitric Acid7.1 ± 1.2
EnalaprilCitric Acid8.0 ± 1.4
QuinaprilCitric Acid7.5 ± 1.5
Control (Vehicle) Capsaicin5.1 ± 0.9
This compoundCapsaicin5.5 ± 1.0
CaptoprilCapsaicin6.8 ± 1.2
EnalaprilCapsaicin8.9 ± 1.5*
QuinaprilCapsaicin6.0 ± 1.1
Data from Fuchikami J, et al. (1991).[2] *P<0.05 compared with the value before the dose of ACE inhibitor.

Table 2: Efficacy of Different Strategies in Minimizing ACE Inhibitor-Induced Cough in Animal Models

Strategy/AgentAnimal ModelACE InhibitorTussive AgentOutcome
Icatibant (Bradykinin B2 Antagonist) Guinea PigCaptoprilCitric AcidPrevented the increased cough response.[6]
des-Arg(10)-[Leu(9)]kallidin (Bradykinin B1 Antagonist) Guinea PigEnalaprilSpontaneousInhibited the enhancement of spontaneous cough.[8]
Indomethacin (NSAID) Guinea PigLisinopril, EnalaprilatCitric AcidSignificantly reduced the enhancement of cough.[12]
Calcium Channel Blockers (e.g., Nifedipine) Human studies suggest potential benefitVarious-May reduce cough reflex by inhibiting prostaglandin synthesis and glutamate release.[5][19]

Experimental Protocols

1. Citric Acid-Induced Cough Model in Guinea Pigs

  • Animals: Male Hartley guinea pigs (300-350 g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Apparatus: Use a whole-body plethysmograph to record respiratory parameters and a nebulizer to deliver the citric acid aerosol.

  • Procedure:

    • Place the conscious and unrestrained guinea pig into the plethysmograph chamber and allow a 15-20 minute acclimatization period.

    • Administer this compound or the test compound orally at the desired dose and time before the challenge.

    • Expose the animal to an aerosol of 0.4 M citric acid for a fixed period, typically 3 to 5 minutes.[14][15] The nebulizer should generate particles in the respirable range (e.g., 0.5-2.0 µm).[15]

    • Record the number of coughs during the exposure and for a subsequent observation period (e.g., 10-15 minutes).

    • Analyze the respiratory waveforms to differentiate coughs from other expiratory events.

2. Capsaicin-Induced Cough Model in Guinea Pigs

  • Animals and Apparatus: Same as for the citric acid model.

  • Procedure:

    • Follow the same acclimatization and drug administration procedures as the citric acid model.

    • Expose the animal to an aerosol of capsaicin (e.g., 30 µM or 50 µmol/L) for a fixed period, typically 5 to 10 minutes.[14][20]

    • Record and quantify the cough response as described above.

Visualizations

Signaling_Pathway cluster_ace ACE Inhibition cluster_mediators Mediator Accumulation cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound ACE ACE This compound->ACE inhibits Bradykinin Bradykinin ACE->Bradykinin degradation blocked Substance_P Substance_P ACE->Substance_P degradation blocked Sensory_Nerves Sensory Nerve (C-fibers) Bradykinin->Sensory_Nerves sensitizes Prostaglandin Prostaglandin Production Bradykinin->Prostaglandin stimulates Substance_P->Sensory_Nerves activates Cough_Reflex Cough Reflex Sensitization Sensory_Nerves->Cough_Reflex Prostaglandin->Cough_Reflex Cough Cough Cough_Reflex->Cough Experimental_Workflow start Start: Animal Acclimatization drug_admin Drug Administration (this compound/Antitussive/Vehicle) start->drug_admin plethysmography Placement in Whole-Body Plethysmograph drug_admin->plethysmography tussive_challenge Tussive Agent Challenge (Citric Acid or Capsaicin Aerosol) plethysmography->tussive_challenge data_acquisition Data Acquisition (Respiratory Waveforms & Sound) tussive_challenge->data_acquisition cough_analysis Cough Analysis & Quantification data_acquisition->cough_analysis end End: Data Interpretation cough_analysis->end

References

Technical Support Center: Alacepril Dosage in Animal Models of Renal Impairment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting Alacepril dosage in animal models with renal impairment. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an angiotensin-converting enzyme (ACE) inhibitor. It is a prodrug that is metabolized in the body to its active form, captopril.[1] Captopril inhibits the angiotensin-converting enzyme, which plays a key role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting this enzyme, captopril prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation (widening of blood vessels) and a decrease in blood pressure.

Q2: Why is dosage adjustment of this compound necessary in animal models with renal impairment?

The active metabolite of this compound, captopril, is primarily excreted by the kidneys.[2][3] In cases of renal impairment, the clearance of captopril is reduced, which can lead to its accumulation in the body.[2][3] This accumulation can prolong and intensify the drug's effects, increasing the risk of adverse events such as hypotension and hyperkalemia. Therefore, dosage adjustment is crucial to ensure the safety and efficacy of the treatment in animal models with compromised renal function.[2]

Q3: How do I determine the appropriate dosage adjustment for this compound in my animal model?

Q4: What parameters should I monitor when administering this compound to animals with renal impairment?

Close monitoring is critical. Key parameters include:

  • Renal Function: Serum creatinine and Blood Urea Nitrogen (BUN) should be monitored regularly to assess the degree of renal impairment and any further drug-induced changes.[4]

  • Blood Pressure: To ensure the desired therapeutic effect without inducing severe hypotension.[4]

  • Serum Potassium: ACE inhibitors can cause hyperkalemia (elevated potassium levels), which is exacerbated in renal impairment.[5]

  • Urine Protein:Creatinine (UPC) Ratio: To assess the drug's effect on proteinuria, a common complication of renal disease.[6]

Q5: Are there alternative ACE inhibitors with different excretion profiles that might be considered?

Yes. For instance, benazepril's active metabolite, benazeprilat, is excreted via both renal and biliary (liver) routes.[7] This dual excretion pathway may offer a safety advantage in animals with pre-existing renal insufficiency, as it is less likely to accumulate to the same extent as drugs solely cleared by the kidneys.[5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Severe Hypotension Drug accumulation due to reduced renal clearance.Immediately reduce the this compound dosage. Monitor blood pressure closely. Consider switching to an ACE inhibitor with a dual excretion pathway like benazepril.
Hyperkalemia Reduced renal excretion of potassium, exacerbated by ACE inhibition.Discontinue or reduce this compound dosage. Review the animal's diet for potassium content. Administer supportive care as per veterinary guidance.
Worsening Azotemia (Increased BUN/Creatinine) Excessive reduction in glomerular filtration rate (GFR) due to ACE inhibitor action on the efferent arteriole.This can be an expected initial effect. However, if the increase is significant and sustained, the dose should be reduced.[4] Ensure the animal is not dehydrated.
Lack of Efficacy (No change in blood pressure or proteinuria) The initial dose may be too low after accounting for renal impairment.Cautiously titrate the dose upwards while closely monitoring renal function, blood pressure, and serum potassium.[8]

Quantitative Data Summary: Dosage Guidelines for ACE Inhibitors in Renal Impairment

The following tables provide a summary of dosage information for captopril (the active metabolite of this compound) and other ACE inhibitors, which can be used as a reference for designing studies with this compound.

Table 1: Captopril Dosage Adjustment Based on Glomerular Filtration Rate (GFR) - Human Data Extrapolation

Glomerular Filtration Rate (GFR)Recommended Dose Adjustment
>50 mL/min/1.73m²No dose adjustment needed.
10-50 mL/min/1.73m²50% of the recommended dose.
<10 mL/min/1.73m²Avoid use.

Source: Adapted from human dosage guidelines, requires careful extrapolation and scaling for animal models.[9][10]

Table 2: General ACE Inhibitor Dosages in Veterinary Species (for reference)

Drug Species Indication Dosage Notes
EnalaprilDogCongestive Heart Failure, Hypertension0.25–0.5 mg/kg, PO, every 12–24 hoursStart at the lower end of the dose range in renal impairment and titrate up.[4]
BenazeprilDog, CatCongestive Heart Failure, Hypertension, Renal Disease0.25–0.5 mg/kg, PO, every 12–24 hoursMay be preferred in renal impairment due to dual excretion pathway.[4][5]
CaptoprilRatHeart Failure with Preserved Ejection Fraction and Chronic Kidney Disease100 mg/kg/day, POThis is a high dose used in a specific disease model and may not be suitable for all studies.[11]

Experimental Protocols

Protocol 1: Induction of Renal Impairment in Rats using Doxorubicin (Adriamycin)

This protocol is based on the Adriamycin nephropathy model, a common method for inducing proteinuric chronic glomerular disease.

Materials:

  • Doxorubicin (Adriamycin) hydrochloride

  • Ketamine/Xylazine anesthetic solution

  • Sterile saline

  • 25-gauge needles and syringes

  • Male Wistar rats (e.g., 200-250g)

Procedure:

  • Anesthetize the rat using an appropriate dose of ketamine/xylazine administered intraperitoneally.

  • Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in a supine position.

  • Administer a single dose of doxorubicin (e.g., 1.7 mg for a 240g rat) via a substernal intracardiac injection.[12]

  • Alternatively, a single intravenous injection into the tail vein can be used.

  • Monitor the animal closely during recovery from anesthesia.

  • House the animals in metabolic cages to allow for urine collection and monitoring of proteinuria.

  • Renal impairment, characterized by severe nephrotic syndrome, typically develops by day 21.[12]

Protocol 2: Monitoring and Dosage Adjustment of this compound

Procedure:

  • Baseline Measurement: Before inducing renal impairment, obtain baseline measurements for blood pressure, serum creatinine, BUN, serum potassium, and urine protein:creatinine ratio.

  • Induce Renal Impairment: Follow Protocol 1 or another validated method.

  • Confirm Renal Impairment: At a suitable time point post-induction (e.g., 21 days for the doxorubicin model), re-measure the baseline parameters to confirm the development of renal impairment.

  • Initiate this compound Treatment: Begin with a conservative dose of this compound. A starting point could be a 50% reduction of the standard dose used in healthy animals of the same species.

  • Regular Monitoring:

    • Weekly: Monitor serum creatinine, BUN, and serum potassium.

    • Daily/Every Other Day (Initially): Monitor blood pressure to check for hypotension.

  • Dosage Titration:

    • If the therapeutic goals (e.g., reduction in blood pressure or proteinuria) are not met and the drug is well-tolerated (no significant increase in azotemia or hyperkalemia), the dose can be cautiously increased.

    • If adverse effects are observed, the dose should be reduced or the dosing interval prolonged.

Visualizations

Alacepril_Mechanism_of_Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Prodrug) Captopril Captopril (Active Metabolite) This compound->Captopril Captopril->ACE Inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Experimental_Workflow Start Start: Healthy Animal Model (e.g., Rat) Baseline Baseline Measurements (BP, Creatinine, BUN, K+, UPC) Start->Baseline Induction Induce Renal Impairment (e.g., Doxorubicin) Baseline->Induction Confirmation Confirm Renal Impairment (Repeat Baseline Measurements) Induction->Confirmation Treatment Initiate this compound Treatment (Reduced Dose) Confirmation->Treatment Monitoring Monitor Weekly (Creatinine, BUN, K+) Monitor BP frequently Treatment->Monitoring Decision Assess Tolerance & Efficacy Monitoring->Decision Titrate_Up Titrate Dose Up Decision->Titrate_Up Tolerated & Ineffective Titrate_Down Titrate Dose Down/ Discontinue Decision->Titrate_Down Adverse Effects Endpoint Endpoint Analysis Decision->Endpoint Effective & Tolerated Titrate_Up->Monitoring Titrate_Down->Monitoring

References

Technical Support Center: Differentiating Alacepril's Effects from its Active Metabolite Captopril

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on distinguishing the pharmacological effects of the prodrug Alacepril from its active metabolite, Captopril. Understanding these differences is crucial for accurate experimental design, data interpretation, and overall drug development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between this compound and Captopril?

A1: this compound is a prodrug, meaning it is an inactive precursor that is metabolized in the body to its active form, Captopril.[1][2][3] Captopril is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE) and is responsible for the therapeutic effects observed after this compound administration.[1][3]

Q2: Why was this compound developed if Captopril is the active agent?

A2: Prodrugs like this compound are often designed to improve the pharmacokinetic properties of the active drug. In the case of this compound, it was developed to achieve a longer duration of action compared to Captopril.[3][4] This can lead to more stable plasma concentrations of the active drug and potentially allow for less frequent dosing.

Q3: Does this compound have any intrinsic ACE inhibitory activity?

A3: Studies have shown that this compound itself does not possess significant in vitro ACE inhibitory activity.[4] Its pharmacological effects are almost entirely attributable to its conversion to Captopril.

Q4: How does the administration of this compound affect the pharmacokinetic profile of Captopril?

A4: Administering this compound leads to a delayed time to reach maximum plasma concentration (Tmax) and a longer biological half-life (t1/2) of Captopril compared to when Captopril is administered directly.[5] This is due to the time required for the metabolic conversion of this compound to Captopril.

Data Presentation: Comparative Pharmacological and Pharmacokinetic Parameters

The following table summarizes the key quantitative differences between this compound and Captopril.

ParameterThis compoundCaptoprilSource(s)
ACE Inhibition (IC50) Not significant in vitro~23 nM[4]
Oral Bioavailability Data not available~70-75%[6]
Time to Peak Plasma Concentration (Tmax) of Captopril after Oral Administration ~1.6 hours (total Captopril)~1 hour[5]
Elimination Half-life (t1/2) of Captopril after Oral Administration ~5 hours (total Captopril)~1.9 hours[5][6]

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on ACE activity. This assay can be used to demonstrate that this compound has minimal intrinsic activity compared to Captopril.

Methodology:

  • Reagents and Materials:

    • Angiotensin-Converting Enzyme (ACE) from rabbit lung

    • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)

    • Assay Buffer: e.g., 100 mM Tris-HCl buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2

    • Test compounds: this compound and Captopril dissolved in an appropriate solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure (using HHL substrate): a. Prepare serial dilutions of this compound and Captopril in the assay buffer. b. To each well of the microplate, add 20 µL of the test compound dilution. Include a positive control (Captopril at a known effective concentration) and a negative control (buffer/solvent). c. Add 20 µL of ACE solution to each well and pre-incubate for 10 minutes at 37°C. d. Initiate the reaction by adding 200 µL of the HHL substrate solution. e. Incubate the plate at 37°C for 30-60 minutes. f. Stop the reaction by adding 250 µL of 1 M HCl. g. The product of the reaction, hippuric acid, is then extracted with ethyl acetate. h. The ethyl acetate layer is evaporated, and the residue is redissolved in water. i. The absorbance is measured at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ACE activity) from the dose-response curve.

In Vivo Blood Pressure Monitoring in an Animal Model (e.g., Spontaneously Hypertensive Rats - SHRs)

Objective: To compare the antihypertensive effects and duration of action of this compound and Captopril following oral administration.

Methodology:

  • Animals: Spontaneously Hypertensive Rats (SHRs).

  • Equipment:

    • Telemetry system for continuous blood pressure monitoring or a non-invasive tail-cuff system.

    • Oral gavage needles.

  • Procedure: a. Implant telemetry transmitters for conscious, freely moving animals for the most accurate and continuous data. Alternatively, acclimatize the rats to the tail-cuff apparatus. b. Record baseline blood pressure and heart rate for a sufficient period before drug administration. c. Administer equimolar doses of this compound, Captopril, or vehicle (control) via oral gavage. d. Continuously monitor and record mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate for at least 24 hours post-administration.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline at various time points for each treatment group.

    • Determine the time to maximum effect (Tmax) and the duration of the antihypertensive effect.

    • Compare the area under the curve (AUC) of the blood pressure reduction for this compound and Captopril to assess the overall antihypertensive efficacy.

Simultaneous Quantification of this compound and Captopril in Plasma by LC-MS/MS

Objective: To determine the plasma concentration-time profiles of both the prodrug (this compound) and the active metabolite (Captopril) after oral administration of this compound.

Methodology:

  • Sample Collection:

    • Administer this compound orally to the study subjects (animal or human).

    • Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA) and an inhibitor of esterases (e.g., sodium fluoride) to prevent ex vivo conversion of this compound.

    • Immediately centrifuge the blood samples at a low temperature to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Preparation: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add an internal standard (e.g., a structurally similar but isotopically labeled compound). c. Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol). d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

      • Flow Rate: Appropriate for the column dimensions.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS/MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound, Captopril, and the internal standard need to be determined and optimized.

  • Data Analysis:

    • Construct calibration curves for both this compound and Captopril using standards of known concentrations.

    • Quantify the concentrations of this compound and Captopril in the plasma samples.

    • Plot the plasma concentration-time curves for both analytes.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for both the prodrug and the active metabolite.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
High variability in in vivo blood pressure readings. - Animal stress during measurement (tail-cuff method).- Improper placement of the tail-cuff.- Inconsistent dosing technique.- Acclimatize animals to the restraint and measurement procedure for several days before the experiment.- Ensure the cuff size is appropriate for the animal and placed correctly.- Use experienced personnel for oral gavage to minimize stress and ensure accurate dosing. Consider using a telemetry system for more reliable data.
Inconsistent or no ACE inhibition observed in the in vitro assay. - Inactive ACE enzyme.- Substrate degradation.- Incorrect buffer pH or composition.- Use a fresh batch of ACE and verify its activity with a known inhibitor like Captopril.- Prepare fresh substrate solution for each experiment.- Double-check the pH and composition of all buffers.
Low or undetectable levels of this compound in plasma samples. - Rapid in vivo conversion to Captopril.- Ex vivo conversion in the blood sample after collection.- Inefficient extraction during sample preparation.- Collect blood samples at very early time points post-administration.- Use collection tubes containing esterase inhibitors (e.g., sodium fluoride) and keep samples on ice.- Optimize the protein precipitation and extraction method.
Higher than expected Captopril concentrations at early time points after this compound administration. - Ex vivo conversion of this compound to Captopril during sample handling and storage.- Strictly follow protocols for sample stabilization (use of esterase inhibitors, immediate cooling, and prompt centrifugation).- Validate the stability of this compound in the biological matrix under the conditions of sample collection, processing, and storage.

Visualizations

Signaling Pathway of the Renin-Angiotensin System and ACE Inhibition

Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) Inactive_Bradykinin Inactive Metabolites Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Bradykinin Bradykinin (Vasodilator) Bradykinin->Inactive_Bradykinin This compound This compound (Prodrug) Captopril Captopril (Active) This compound->Captopril Metabolism Captopril->ACE Inhibits

Caption: Mechanism of ACE inhibition by Captopril, the active metabolite of this compound.

Experimental Workflow for Differentiating this compound and Captopril

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Alacepril_vitro This compound ACE_assay ACE Inhibition Assay Alacepril_vitro->ACE_assay Captopril_vitro Captopril Captopril_vitro->ACE_assay IC50_this compound High IC50 (Inactive) ACE_assay->IC50_this compound IC50_Captopril Low IC50 (Active) ACE_assay->IC50_Captopril Administer_this compound Administer this compound Animal_Model Animal Model (e.g., SHR) Administer_this compound->Animal_Model Administer_Captopril Administer Captopril Administer_Captopril->Animal_Model BP_Monitoring Blood Pressure Monitoring Animal_Model->BP_Monitoring PK_Sampling Pharmacokinetic Sampling Animal_Model->PK_Sampling BP_Data Antihypertensive Effect & Duration BP_Monitoring->BP_Data Plasma_Concentrations Plasma Concentrations (this compound & Captopril) PK_Sampling->Plasma_Concentrations This compound This compound (Prodrug) Absorption Oral Absorption This compound->Absorption Metabolism Metabolic Conversion (e.g., in Liver) Absorption->Metabolism Captopril Captopril (Active Metabolite) Metabolism->Captopril Distribution Systemic Distribution Captopril->Distribution ACE_Inhibition ACE Inhibition Distribution->ACE_Inhibition Therapeutic_Effect Therapeutic Effect (Blood Pressure Reduction) ACE_Inhibition->Therapeutic_Effect

References

Improving the solubility of Alacepril for high-concentration stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alacepril. This resource is designed to assist researchers, scientists, and drug development professionals in preparing high-concentration stock solutions of this compound and troubleshooting common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is an orally active angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] It acts as a prodrug, meaning it is metabolized in the body to its active form, captopril.[1][4] Captopril then inhibits the ACE enzyme, leading to a decrease in blood pressure.[4]

Summary of this compound's Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O₅S[5][6]
Molecular Weight 406.5 g/mol [5][7]
Appearance White to off-white solid[2]
CAS Number 74258-86-9[5][6][7]

Q2: What is the pKa of this compound?

Q3: In which solvents is this compound soluble?

This compound's solubility is highest in dimethyl sulfoxide (DMSO).[2][3] For in vivo studies, co-solvent systems are often necessary to achieve the desired concentration in aqueous-based vehicles.

Quantitative Solubility Data for this compound

SolventConcentrationNotesSource
DMSO 100 mg/mL (246.00 mM)Requires sonication to dissolve. It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2][3]
Co-solvent System 1 2.5 mg/mL (6.15 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication.[2]
Co-solvent System 2 2.5 mg/mL (6.15 mM)10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication.[2]
Co-solvent System 3 2.5 mg/mL (6.15 mM)10% DMSO, 90% Corn Oil. Requires sonication.[2]

Q4: How should I store this compound powder and stock solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

Storage Recommendations for this compound

FormStorage TemperatureDurationSource
Powder -20°C3 years[2]
In Solvent -80°C6 months[2]
In Solvent -20°C1 month[2]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][3]

Troubleshooting Guide for this compound Stock Solutions

This guide addresses common issues encountered when preparing high-concentration stock solutions of this compound.

Problem: The this compound powder is not dissolving.

  • Solution 1: Apply gentle heat. Gently warm the solution to 37°C to aid dissolution.[3] Avoid excessive heat, as it may cause degradation.

  • Solution 2: Use sonication. Place the vial in an ultrasonic bath for short intervals to break up any clumps and enhance dissolution.[2][3]

  • Solution 3: Use fresh, anhydrous solvent. If using DMSO, ensure it is new and anhydrous, as absorbed water can reduce the solubility of this compound.[2][3]

Problem: The solution is cloudy or has visible precipitate after initial dissolution.

  • Solution 1: Check for saturation. You may have exceeded the solubility limit of this compound in the chosen solvent. Refer to the solubility table and consider preparing a more dilute solution.

  • Solution 2: Adjust the pH. Since this compound is likely a weak acid, its solubility in aqueous solutions is pH-dependent. For other ACE inhibitors, stability is often higher at a lower pH, around 2.0.[11] However, the effect of pH on this compound's solubility and stability should be experimentally determined.

  • Solution 3: Consider a co-solvent system. For aqueous-based applications, using a co-solvent system can significantly improve solubility.[2]

Problem: The stock solution, which was initially clear, has developed a precipitate over time in storage.

  • Solution 1: Review storage conditions. Ensure the stock solution is stored at the recommended temperature (-80°C for long-term storage).[2] Improper storage can lead to precipitation.

  • Solution 2: Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes can prevent issues arising from repeated temperature changes.[2][3]

  • Solution 3: Check for solvent evaporation. Ensure the storage vial is tightly sealed to prevent solvent evaporation, which would increase the concentration of this compound and could lead to precipitation.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Solubility Issue check_protocol Review Protocol: - Correct solvent? - Correct concentration? start->check_protocol issue_dissolving Issue: Initial Dissolution check_protocol->issue_dissolving issue_precipitation Issue: Precipitation Over Time heat_sonicate Apply Gentle Heat (37°C) and/or Sonicate issue_dissolving->heat_sonicate No check_storage Verify Storage Conditions: - Correct temperature? - Tightly sealed vial? issue_precipitation->check_storage Yes fresh_solvent Use Fresh, Anhydrous Solvent (e.g., DMSO) heat_sonicate->fresh_solvent dissolved_yes1 Dissolved? fresh_solvent->dissolved_yes1 adjust_concentration Adjust Concentration (Dilute) dissolved_yes1->adjust_concentration No end_success End: Stable Solution dissolved_yes1->end_success Yes aliquot Aliquot into Single-Use Volumes check_storage->aliquot aliquot->end_success adjust_ph Adjust pH (Experimental) adjust_concentration->adjust_ph use_cosolvent Use Co-solvent System adjust_ph->use_cosolvent end_fail End: Re-evaluate Approach use_cosolvent->end_fail

Caption: A workflow for troubleshooting common solubility issues with this compound.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, tightly sealing vials (e.g., amber glass vials)

  • Calibrated analytical balance

  • Sonicator bath

  • Water bath or incubator set to 37°C (optional)

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, for 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution:

    • Vortex the vial for 30-60 seconds.

    • Place the vial in a sonicator bath for 5-10 minutes.[2][3]

    • Visually inspect the solution. If undissolved particles remain, repeat sonication.

    • If necessary, place the vial in a 37°C water bath for 10-15 minutes to gently warm the solution, followed by vortexing or brief sonication.[3]

  • Sterilization (Optional): If required for your application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.

    • Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]

Protocol 2: General Protocol for Determining this compound Solubility (Shake-Flask Method)

This protocol provides a general framework for determining the equilibrium solubility of this compound in a solvent of interest.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, PBS at a specific pH)

  • Small, sealable glass vials

  • Shaker or rotator set at a constant temperature

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

  • Equilibration: Tightly seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant, being cautious not to disturb the solid pellet.

  • Dilution and Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method. Quantify the concentration of this compound in the diluted sample using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the original concentration of this compound in the supernatant, which represents its equilibrium solubility in the tested solvent at that temperature.

Mechanism of Action: The Renin-Angiotensin System

This compound functions by inhibiting the renin-angiotensin system (RAS), also known as the renin-angiotensin-aldosterone system (RAAS).[4] The RAS is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.

Workflow of the Renin-Angiotensin System and this compound's Site of Action

Renin_Angiotensin_System angiotensinogen Angiotensinogen (from Liver) angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion (from Adrenal Gland) angiotensin_ii->aldosterone renin Renin (from Kidney) ace Angiotensin-Converting Enzyme (ACE) increased_bp Increased Blood Pressure vasoconstriction->increased_bp aldosterone->increased_bp Na+ and H₂O Retention This compound This compound (metabolizes to Captopril) This compound->inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of this compound.

References

How to control for the hypotensive effects of Alacepril in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the hypotensive effects of Alacepril in functional assays. This compound, a prodrug of the angiotensin-converting enzyme (ACE) inhibitor captopril, can introduce confounding variables in experiments due to its systemic effects on blood pressure.[1][2] This guide offers troubleshooting advice and detailed protocols to help isolate the non-hemodynamic effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound exerts its hypotensive effect?

A1: this compound is a prodrug that is metabolized in the liver to its active form, captopril.[1][2] Captopril is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), responsible for converting angiotensin I to the powerful vasoconstrictor, angiotensin II. By inhibiting ACE, captopril reduces the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and consequently, a decrease in blood pressure.[1][3] ACE inhibition also prevents the degradation of bradykinin, a vasodilator, which further contributes to the hypotensive effect.

Q2: How can the hypotensive effect of this compound interfere with my functional assay results?

A2: In in vivo or whole-tissue functional assays, a significant drop in blood pressure can trigger systemic physiological responses that may mask or alter the specific cellular or molecular effects of this compound you intend to study. For example, hypotension can induce reflex tachycardia (an increase in heart rate) and activate other neurohormonal systems as the body attempts to compensate.[4] These secondary effects can confound the interpretation of your results, making it difficult to attribute observed changes solely to the direct action of this compound on your target of interest.

Q3: I am working with cell cultures (in vitro). Do I still need to be concerned about the hypotensive effects of this compound?

A3: In isolated cell culture systems, the systemic hypotensive effects of this compound are not a direct concern as there is no blood pressure to be modulated. However, it is crucial to use appropriate concentrations of the active form, captopril, that are relevant to the in vivo therapeutic concentrations without causing non-specific effects or cytotoxicity. The focus in in vitro studies should be on dissecting the direct cellular and molecular mechanisms of this compound, independent of its hemodynamic actions.

Q4: What are the key differences in experimental design when studying this compound's effects in normotensive versus hypertensive animal models?

A4: Using both normotensive and hypertensive animal models is a powerful strategy to differentiate between the blood pressure-lowering effects and other potential actions of this compound.

  • Hypertensive Models: These models (e.g., spontaneously hypertensive rats) are ideal for studying the antihypertensive efficacy of this compound. The primary outcome in these studies is often the reduction in blood pressure.

  • Normotensive Models: In these animals, the hypotensive effect of this compound may be less pronounced. This allows for a clearer investigation of non-hemodynamic effects, as the confounding influence of a large drop in blood pressure is minimized. Any observed effects in normotensive animals at doses that cause minimal blood pressure changes are more likely to be independent of the drug's primary antihypertensive action.

Q5: How can I choose the appropriate dose of this compound for my in vivo study to minimize confounding hypotensive effects?

A5: Dose-response studies are essential. It is recommended to start with a low dose of this compound and incrementally increase it while monitoring both the physiological parameter of interest and blood pressure. The goal is to identify a dose that elicits the desired functional effect without causing a significant or confounding drop in blood pressure. For example, some studies have shown that certain beneficial effects of ACE inhibitors on cardiac hypertrophy can be achieved at non-hypotensive doses.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected changes in heart rate or other physiological parameters in in vivo studies. Reflex physiological responses to this compound-induced hypotension.1. Lower the dose of this compound: Conduct a dose-response study to find a concentration that minimizes hemodynamic changes. 2. Use a normotensive animal model: This will reduce the magnitude of the hypotensive response. 3. Administer a vasopressor: In some experimental setups, a continuous infusion of a vasopressor (e.g., phenylephrine) can be used to maintain stable blood pressure, although this introduces another variable to control for.
Difficulty distinguishing between direct cellular effects and systemic effects of this compound. Confounding variables from the systemic hypotensive response.1. Complement in vivo studies with in vitro experiments: Use isolated cells or tissues to study the direct effects of the active metabolite, captopril, in a controlled environment. 2. Include a control group treated with a different class of antihypertensive drug: This can help determine if the observed effects are specific to ACE inhibition or a general consequence of blood pressure reduction.
In vitro results are not correlating with in vivo findings. 1. Inappropriate concentration of the active metabolite (captopril) used in vitro. 2. Absence of systemic factors in the in vitro model that are present in vivo.1. Conduct a thorough literature review to determine physiologically relevant concentrations of captopril. Perform concentration-response curves in vitro. 2. Consider using more complex in vitro models, such as co-cultures or organ-on-a-chip systems, that better mimic the in vivo environment.
High variability in blood pressure response between individual animals. Differences in baseline renin-angiotensin system activity.1. Increase the sample size to improve statistical power. 2. Ensure consistent experimental conditions, including diet (especially sodium content) and handling, as these can influence the RAAS.

Data Summary Tables

Table 1: Reported In Vivo Doses of this compound and its Active Metabolite Captopril in Animal Models

Animal ModelDrugDoseRoute of AdministrationObserved EffectReference
Renal Hypertensive DogsThis compound3 mg/kgOral (p.o.)Marked reduction in systolic and diastolic blood pressure.[1]
Conscious Normotensive DogsThis compound3 and 30 mg/kgOral (p.o.)Increased renal plasma flow and sodium excretion.[1]
Rabbits with Aortic RegurgitationThis compound60 mg/kgGastric tubeBeneficial effects on ventricular remodeling and function.4
Spontaneously Hypertensive RatsCaptopril30 mg/kgOral (p.o.)Comparison of ACE inhibition in various tissues.7

Table 2: Comparative IC50 Values for ACE Inhibition by Captopril (Active form of this compound)

Assay ConditionSubstrateIC50 of Captopril
In vitro enzyme assayHippuryl-Histidyl-Leucine (HHL)Varies by specific assay conditions (typically in the low nanomolar range)
Ex vivo (rat aorta homogenates)Not specifiedPotency compared to other ACE inhibitors.

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound's Effects on Vascular Smooth Muscle Cell Signaling

Objective: To investigate the direct effects of this compound's active metabolite, captopril, on a specific signaling pathway in cultured vascular smooth muscle cells (VSMCs), independent of its blood pressure-lowering effects.

Methodology:

  • Cell Culture: Culture rat aortic smooth muscle cells in DMEM supplemented with 10% FBS and antibiotics.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours to reduce baseline signaling activity.

  • Treatment: Treat the cells with varying concentrations of captopril (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for a specified duration (e.g., 30 minutes, 1 hour, 6 hours).

    • Control Groups:

      • Vehicle control (the solvent used to dissolve captopril).

      • Positive control (a known activator or inhibitor of the signaling pathway of interest).

  • Lysate Preparation: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the total protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., Akt, ERK1/2).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Compare the effects of different captopril concentrations to the vehicle control.

Protocol 2: In Vivo Assessment of this compound's Non-Hemodynamic Effects in a Normotensive Rat Model

Objective: To evaluate the effect of this compound on a specific functional parameter (e.g., cardiac gene expression) in normotensive rats, while controlling for its hypotensive effects.

Methodology:

  • Animal Model: Use adult male Wistar-Kyoto (WKY) rats (a normotensive strain).

  • Group Allocation (n=8-10 per group):

    • Group 1 (Control): Vehicle administration (e.g., saline) via oral gavage daily for 4 weeks.

    • Group 2 (Low-Dose this compound): A non-hypotensive dose of this compound (determined from pilot studies, e.g., 1 mg/kg/day) via oral gavage daily for 4 weeks.

    • Group 3 (High-Dose this compound): A hypotensive dose of this compound (e.g., 10 mg/kg/day) via oral gavage daily for 4 weeks.

    • Group 4 (Positive Control): A compound known to modulate the functional parameter of interest, independent of blood pressure changes.

  • Blood Pressure Monitoring: Measure systolic and diastolic blood pressure weekly using a non-invasive tail-cuff method to confirm the hemodynamic effects of the different doses.

  • Tissue Collection: At the end of the 4-week treatment period, euthanize the animals and harvest the target tissue (e.g., heart, kidney).

  • Gene Expression Analysis (qPCR):

    • Isolate total RNA from the tissue samples.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers for the genes of interest and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the gene expression levels between the different treatment groups.

Visualizations

Signaling Pathways

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Increased_BP Increased Blood Pressure Aldosterone->Increased_BP Na+ & H2O retention Bradykinin Bradykinin (Active Vasodilator) Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides degrades Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin (from Kidney) ACE ACE This compound This compound (Captopril) This compound->ACE inhibits Vasoconstriction->Increased_BP Decreased_BP Decreased Blood Pressure Vasodilation->Decreased_BP

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of this compound action.

Experimental Workflow

experimental_workflow start Start: In Vivo Functional Assay with this compound pilot_study Pilot Study: Dose-Response Assessment start->pilot_study bp_monitoring Continuous Blood Pressure Monitoring pilot_study->bp_monitoring decision Significant Hypotension? bp_monitoring->decision main_study Proceed with Main Experiment (Non-hypotensive dose) decision->main_study No adjust_dose Adjust Dose / Experimental Design decision->adjust_dose Yes data_analysis Data Analysis and Interpretation main_study->data_analysis normotensive_model Switch to Normotensive Animal Model adjust_dose->normotensive_model in_vitro_study Complement with In Vitro Studies adjust_dose->in_vitro_study normotensive_model->pilot_study in_vitro_study->data_analysis end Conclusion data_analysis->end

Caption: Logical workflow for controlling the hypotensive effects of this compound in in vivo functional assays.

References

Alacepril Technical Support Center: Best Practices for Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, maintaining the potency and integrity of Alacepril is critical for obtaining accurate and reproducible experimental results. This guide provides detailed information on the best practices for storing this compound, troubleshooting common stability issues, and frequently asked questions regarding its handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound in its solid, powdered form is relatively stable. For long-term storage, it is recommended to keep it at -20°C, which can preserve its integrity for up to three years. Ensure the container is tightly sealed to protect it from moisture and light.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution is dependent on the storage temperature. For stock solutions, it is recommended to store them at -80°C, where they can remain stable for up to six months. If storing at -20°C, the stability is reduced to approximately one month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. It is important to use a high-purity, anhydrous grade of DMSO, as the presence of water can promote hydrolysis of the compound.

Q4: Is this compound sensitive to light?

A4: Yes, similar to other ACE inhibitors, this compound and its active metabolite, captopril, can be sensitive to light. To prevent photodegradation, always store this compound powder and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

Q5: What are the main degradation pathways for this compound?

A5: this compound is a prodrug that is designed to be metabolized in the body. Its primary degradation pathway involves hydrolysis. The first step is the hydrolysis of the acetyl group to form desacetylthis compound. Subsequently, the molecule is further metabolized to captopril, its active form.[1][2][3] In experimental settings, improper storage can lead to premature degradation through similar hydrolytic pathways, especially in the presence of moisture and non-neutral pH conditions.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of Potency in Experiments 1. Improper Storage: The this compound stock solution may have been stored at an incorrect temperature or for too long. 2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can degrade the compound. 3. Hydrolysis: The stock solution may have been prepared with a non-anhydrous solvent or exposed to moisture.1. Verify the storage temperature and duration against the recommended guidelines. 2. Prepare fresh aliquots from a new vial of this compound powder. 3. Use high-purity, anhydrous DMSO for preparing new stock solutions and ensure they are stored in tightly sealed containers. 4. Perform a potency test on the new stock solution using a validated analytical method like HPLC.
Precipitate Formation in Stock Solution 1. Low Temperature: The compound may have precipitated out of solution upon freezing. 2. Solvent Evaporation: The solvent may have evaporated over time, increasing the concentration beyond its solubility limit.1. Gently warm the solution to room temperature and sonicate to redissolve the precipitate. 2. Ensure vials are tightly sealed to prevent solvent evaporation. If evaporation is suspected, it is best to prepare a fresh stock solution.
Inconsistent Experimental Results 1. Degradation of this compound: Inconsistent potency of the compound across different experiments. 2. Light Exposure: The compound may have been exposed to light during handling, leading to photodegradation.1. Follow the troubleshooting steps for "Loss of Potency." 2. Handle this compound solutions under low-light conditions and store them in light-protected containers.

Quantitative Stability Data

The following table summarizes the recommended storage conditions and stability data for this compound.

Form Storage Temperature Duration of Stability Key Considerations
Powder -20°CUp to 3 yearsKeep in a tightly sealed, light-resistant container.
In Solvent (DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use anhydrous solvent.[4]
In Solvent (DMSO) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use anhydrous solvent.[4]

Experimental Protocols

Protocol for Assessing this compound Potency using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for a stability-indicating HPLC method to determine the potency of this compound and detect its major degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or another suitable buffer component

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to the acidic range). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration. Further dilute to a working concentration.

  • Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution to a similar concentration.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the this compound peak based on the retention time of the reference standard.

  • The presence of other peaks may indicate degradation products.

  • Calculate the potency of the sample by comparing the peak area of the this compound peak in the sample chromatogram to that in the standard chromatogram.

Visualizing Degradation and Troubleshooting

Alacepril_Degradation_Pathway cluster_conditions Accelerating Factors This compound This compound Desacetylthis compound Desacetylthis compound This compound->Desacetylthis compound Hydrolysis (Loss of Acetyl Group) Captopril Captopril (Active Form) Desacetylthis compound->Captopril Metabolism/Hydrolysis Degradation_Products Further Degradation (e.g., Oxidation Products) Captopril->Degradation_Products Oxidation/Other Moisture Moisture/Humidity Moisture->this compound Light Light Light->Captopril Non_Neutral_pH Non-Neutral pH Non_Neutral_pH->this compound

Caption: Chemical degradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results or Suspected Loss of Potency Check_Storage Review Storage Conditions: - Temperature - Duration - Light Exposure Start->Check_Storage Check_Handling Review Handling Procedures: - Solvent Quality (Anhydrous?) - Number of Freeze-Thaw Cycles - Aliquoting Practice Check_Storage->Check_Handling Potency_Test Perform Potency Assay (e.g., HPLC) on Current Stock Check_Handling->Potency_Test Results Is Potency within Acceptable Range? Potency_Test->Results Prepare_New Prepare Fresh Stock Solution from a New Vial of this compound Powder Results->Prepare_New No Re_evaluate Re-evaluate Experimental Protocol for Other Potential Issues Results->Re_evaluate Yes End Problem Resolved Prepare_New->End Re_evaluate->End

Caption: Troubleshooting workflow for this compound potency issues.

References

Validation & Comparative

Alacepril and Captopril: A Comparative Analysis of Efficacy in Hypertension Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two angiotensin-converting enzyme (ACE) inhibitors, Alacepril and Captopril, in the management of hypertension. This analysis is based on available clinical data to inform research and development in the pharmaceutical sector.

Mechanism of Action: A Shared Pathway

Both this compound and Captopril are potent antihypertensive agents that exert their effects by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure. By blocking ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.

This compound is a prodrug that is converted in the body to its active metabolite, Captopril. This conversion allows for a potentially more sustained therapeutic effect.

Below is a diagram illustrating the signaling pathway of ACE inhibitors.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion Increased_Blood_Pressure Increased_Blood_Pressure Vasoconstriction->Increased_Blood_Pressure Aldosterone_Secretion->Increased_Blood_Pressure Renin Renin ACE ACE Alacepril_Captopril This compound / Captopril Alacepril_Captopril->ACE Inhibition

Diagram 1: Mechanism of Action of ACE Inhibitors

Comparative Efficacy in Blood Pressure Reduction

Direct head-to-head clinical trials with extensive quantitative data comparing this compound and Captopril are limited in the publicly available literature. However, a study comparing this compound, Captopril, and Rentiapril in patients with essential and renovascular hypertension found that in patients with essential hypertension, this compound was the most potent antihypertensive agent.

To provide a quantitative perspective, this guide presents data from separate clinical trials investigating the efficacy of each drug. It is important to note that these are not direct comparisons and experimental conditions may have varied.

Table 1: Efficacy of this compound in Essential Hypertension

Study PopulationNTreatmentDurationBaseline Systolic BP (mmHg)End-of-Study Systolic BP (mmHg)Baseline Diastolic BP (mmHg)End-of-Study Diastolic BP (mmHg)
Elderly Hypertensive Patients13This compound 25-50 mg/day8 weeks154 ± 10145 ± 891 ± 585 ± 5

Table 2: Efficacy of Captopril in Essential Hypertension (in combination with Hydrochlorothiazide)

Study PopulationNTreatmentDurationBaseline Systolic BP (mmHg)End-of-Study Systolic BP (mmHg)Baseline Diastolic BP (mmHg)End-of-Study Diastolic BP (mmHg)
Black patients with mild to moderate hypertension24Captopril 50 mg + Hydrochlorothiazide 25 mg once daily12 weeks152 ± 11133 ± 1399 ± 686 ± 7

Experimental Protocols: A Representative Workflow

Head-to-head comparison of Alacepril and enalapril on endothelial function

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cardiovascular therapeutics, Angiotensin-Converting Enzyme (ACE) inhibitors stand as a cornerstone for managing hypertension and heart failure. Their mechanism of action, primarily the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), confers significant benefits to vascular health. Beyond blood pressure control, the effects of these agents on endothelial function are of paramount interest to researchers and drug developers. This guide provides a detailed head-to-head comparison of two such ACE inhibitors, Alacepril and Enalapril, focusing on their impact on the endothelium, supported by available experimental data.

While direct head-to-head clinical trials comparing the effects of this compound and Enalapril on key markers of endothelial function like flow-mediated dilation (FMD) and nitric oxide (NO) bioavailability are limited, this guide synthesizes available clinical and preclinical data to offer a comparative perspective.

Data Presentation: Quantitative Effects on Endothelial Function

The following tables summarize the quantitative data from clinical and in-vitro studies. It is important to note that the clinical data presented for Enalapril is from studies where it was not directly compared to this compound. The comparative data for both agents is derived from an in-vitro study on endothelial inflammatory markers.

Table 1: Clinical Effects of Enalapril on Endothelial Function

ParameterStudy PopulationDosageDurationBaseline Value (Mean ± SD/SEM)Post-treatment Value (Mean ± SD/SEM)Outcome
Flow-Mediated Dilation (FMD) Newly Diagnosed Hypertensives5.5 ± 2.3 mg/dayAt least 30 days6.7 ± 0.6%8.8 ± 0.8%Significant improvement in FMD.[1][2][3]
Serum Reactive Nitrite Intermediates (RNI) Essential Hypertension PatientsNot specifiedNot specified164.5 ± 20.2 nmol/mL266.9 ± 47.3 nmol/mLSignificant increase in serum RNI, indicating enhanced nitric oxide production.[4]
FMD Hypertensive PatientsNot specifiedAt least 1 year7.9%-FMD remained significantly lower than in normotensive controls (13.5%), suggesting that long-term blood pressure control with enalapril does not normalize endothelial dysfunction.[5]

Table 2: In-Vitro Comparison of this compound and Enalapril on Endothelial Inflammatory Response

ParameterCell LineTreatmentThis compound EffectEnalapril EffectComparative Outcome
ICAM-1 and VCAM-1 Expression (induced by 7-KC or TNF-α) Human Aortic Endothelial Cells (HAECs)Pretreatment with this compound or EnalaprilDose-dependent reductionReductionThe inhibitory effect of this compound was stronger than that of Enalapril.[6]
Reactive Oxygen Species (ROS) Production (stimulated by 7-KC or TNF-α) Human Aortic Endothelial Cells (HAECs)Pretreatment with this compoundInhibitionNot specifiedThis compound demonstrated an inhibitory effect on ROS production.[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for the key experiments cited in this guide.

Measurement of Flow-Mediated Dilation (FMD)

This non-invasive technique is a widely accepted method for assessing endothelium-dependent vasodilation.[7][8][9][10]

Patient Preparation:

  • Patients are required to fast for at least 8-12 hours before the measurement.

  • Abstinence from caffeine, alcohol, and smoking for at least 12 hours is mandated.

  • Patients should rest in a quiet, temperature-controlled room for at least 10 minutes before the procedure.

Procedure:

  • The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (typically 7.5-12 MHz).

  • A baseline longitudinal image of the artery is recorded for at least 1 minute.

  • A blood pressure cuff is placed on the forearm, distal to the imaged segment of the artery.

  • The cuff is inflated to a suprasystolic pressure (typically 200-300 mmHg or at least 50 mmHg above systolic pressure) for 5 minutes to induce reactive hyperemia.[9][11]

  • The cuff is then rapidly deflated, causing a surge in blood flow through the brachial artery.

  • The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.

Data Analysis:

  • The baseline arterial diameter is measured as the average of three to five cardiac cycles.

  • The peak arterial diameter after cuff deflation is identified.

  • FMD is calculated as the percentage change in arterial diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100

Determination of Serum Nitrite/Nitrate Levels

Serum levels of nitrite and nitrate, stable metabolites of nitric oxide, are often measured as an indicator of NO production.[12][13]

Sample Collection and Preparation:

  • Venous blood is collected from patients.

  • The blood is centrifuged to separate the serum.

  • For accurate nitrite measurement, it is crucial to prevent its oxidation. This can be achieved by deproteinizing the sample, often with methanol or a specific stop solution, followed by centrifugation.[12]

Measurement by Chemiluminescence:

  • This method is considered highly sensitive for quantifying nitrite and nitrate.[13]

  • A reducing agent (e.g., tri-iodide) is used to convert nitrite and nitrate in the sample to nitric oxide gas.

  • The generated NO gas is then reacted with ozone in a reaction chamber.

  • This reaction produces chemiluminescence, and the emitted light is detected by a photomultiplier tube.

  • The intensity of the light is proportional to the amount of NO, and therefore to the concentration of nitrite/nitrate in the original sample.

  • A standard curve is generated using known concentrations of sodium nitrite to quantify the sample concentrations.[12]

Measurement by Griess Reaction:

  • This is a colorimetric method for nitrite and nitrate detection.

  • Nitrate in the sample is first reduced to nitrite using a reducing agent like cadmium granules.[14]

  • The total nitrite (original and reduced from nitrate) is then reacted with a Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[15][16]

  • This reaction forms a colored azo compound, and its absorbance is measured spectrophotometrically (typically at 540 nm).[16]

  • The concentration is determined by comparison with a standard curve.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological pathways and experimental procedures can aid in a deeper understanding of the subject matter.

RAAS_Pathway cluster_ace ACE Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction Endothelial Dysfunction Inflammation AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments NO_Prostacyclin Nitric Oxide (NO) Prostacyclin Bradykinin->NO_Prostacyclin Stimulates Bradykinin->ACE Vasodilation Vasodilation Improved Endothelial Function NO_Prostacyclin->Vasodilation ACE->Angiotensin_II ACE->Inactive_Fragments Degradation ACE_Inhibitors This compound & Enalapril ACE_Inhibitors->ACE

Mechanism of ACE Inhibitors on the RAAS and Bradykinin Pathway.

FMD_Workflow cluster_preparation Patient Preparation cluster_procedure FMD Procedure cluster_analysis Data Analysis Fasting Fasting (8-12h) Abstinence Abstinence from caffeine, alcohol, smoking (12h) Rest Rest in quiet, temperature-controlled room (10 min) Baseline_Image Record baseline brachial artery image (1 min) Rest->Baseline_Image Cuff_Inflation Inflate forearm cuff to suprasystolic pressure (5 min) Baseline_Image->Cuff_Inflation Cuff_Deflation Rapidly deflate cuff Cuff_Inflation->Cuff_Deflation Post_Deflation_Image Record post-deflation artery image (3 min) Cuff_Deflation->Post_Deflation_Image Measure_Baseline Measure baseline artery diameter Post_Deflation_Image->Measure_Baseline Calculate_FMD Calculate FMD (%) Measure_Baseline->Calculate_FMD Measure_Peak Measure peak post-deflation artery diameter Measure_Peak->Calculate_FMD

Experimental Workflow for Flow-Mediated Dilation (FMD) Assessment.

Discussion and Conclusion

Both this compound and Enalapril are effective ACE inhibitors that exert their primary therapeutic effects by blocking the conversion of angiotensin I to angiotensin II.[17][18] This leads to vasodilation and a reduction in blood pressure. Furthermore, by inhibiting the degradation of bradykinin, ACE inhibitors can enhance the production of nitric oxide and prostacyclin, which are key mediators of endothelial health and vasodilation.

The available clinical data for Enalapril demonstrates its potential to improve endothelial function, as evidenced by increases in FMD and serum nitric oxide metabolites in some patient populations.[1][2][3][4] However, it is noteworthy that in patients with long-standing hypertension, Enalapril, despite controlling blood pressure, may not fully normalize endothelial dysfunction, suggesting that structural vascular changes may not be entirely reversible.[5]

References

A Comparative Analysis of the In Vivo Duration of Action: Alacepril and Lisinopril

Author: BenchChem Technical Support Team. Date: November 2025

An objective review for researchers and drug development professionals.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters that influence the duration of action for both Alacepril (acting through its active metabolite, captopril) and Lisinopril.

ParameterThis compound (as Captopril)LisinoprilSource
Time to Peak Effect (Tmax) ~1 hour (free captopril)~6-8 hours[1][2]
Biologic Half-Life (t1/2) ~1.9 hours (free captopril)~12.6 hours (effective)[1][3][4]
Duration of Antihypertensive Effect Stated as "long lasting" and longer than captopril alone.[5]At least 24 hours.[2][6][2][5][6]

Experimental Protocols

The data presented is derived from various in vivo studies, the methodologies of which are detailed below to provide context for the quantitative comparison.

Protocol for this compound Antihypertensive Activity

A study evaluating this compound's efficacy utilized a renal hypertensive rat model (two-kidney, one-clip), a standard for renin-dependent hypertension.

  • Animal Model: Conscious normotensive rats and renal hypertensive dogs.[5]

  • Drug Administration: Single oral administration of this compound at doses ranging from 1-30 mg/kg in rats and 3 mg/kg in dogs.[5]

  • Measurement of Action: The antihypertensive effect was quantified by measuring the suppression of the pressor response induced by an intravenous injection of angiotensin-I (310 ng/kg).[5] The overall antihypertensive activity was also assessed by calculating the area over the antihypertensive curve (AOC).[5]

Protocol for Lisinopril Pharmacokinetics and Duration of Action

The pharmacokinetic profile of Lisinopril has been characterized in human subjects.

  • Study Design: Open, crossover study in healthy volunteers.[7]

  • Drug Administration: Oral administration of Lisinopril.

  • Measurement of Action: The antihypertensive effect of Lisinopril begins within 2 hours, with peak effectiveness occurring at around 6 hours, and the effects lasting for 24 hours.[2][6][8] Serum concentrations of the drug were measured over time to determine pharmacokinetic parameters.[7] Blood pressure was monitored to assess the pharmacodynamic effects.[2]

Visualizing Experimental and Biological Pathways

To further elucidate the experimental approach and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_protocol In Vivo Protocol for ACE Inhibitor Duration animal_model Selection of Animal Model (e.g., Renal Hypertensive Rat) drug_admin Oral Administration of this compound or Lisinopril animal_model->drug_admin Acclimatization bp_monitoring Continuous Blood Pressure Monitoring drug_admin->bp_monitoring Dosing data_analysis Data Analysis: Tmax, Half-life, Duration bp_monitoring->data_analysis Data Collection

Experimental workflow for assessing ACE inhibitor duration.

The therapeutic effects of both this compound and Lisinopril are mediated through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

raas_pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction aldosterone Aldosterone Secretion angiotensin_ii->aldosterone bp_increase Increased Blood Pressure vasoconstriction->bp_increase aldosterone->bp_increase ace ACE ace_inhibitors This compound / Lisinopril ace_inhibitors->ace Inhibition renin Renin

Simplified RAAS pathway and the action of ACE inhibitors.

Discussion and Conclusion

Based on the available data, Lisinopril exhibits a longer half-life and a documented 24-hour duration of antihypertensive effect, making it suitable for once-daily dosing.[2][6] this compound, a prodrug of captopril, is described as having a "long lasting" antihypertensive effect that is more prolonged than that of captopril itself.[5][9] The biologic half-life of its active metabolite, free captopril, is considerably shorter than that of lisinopril.[1]

The differences in their pharmacokinetic profiles suggest distinct therapeutic applications and dosing regimens. The prolonged action of Lisinopril may offer more consistent blood pressure control over a 24-hour period. The properties of this compound, demonstrating a longer duration of action than captopril, indicate that it is a favorable option for the treatment of hypertension.[5]

Further direct comparative in vivo studies are warranted to definitively delineate the duration of action of this compound versus Lisinopril and to fully understand their comparative therapeutic advantages. Researchers are encouraged to consider the detailed experimental protocols when designing future comparative efficacy studies.

References

Alacepril in Cardiac Remodeling: A Comparative Analysis Against Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the comparative efficacy of Alacepril versus other Angiotensin-Converting Enzyme (ACE) inhibitors reveals nuances in their effects on cardiac remodeling. This guide synthesizes available data for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies.

Cardiac remodeling, a key pathophysiological process in many cardiovascular diseases, is a primary target for therapeutic intervention. ACE inhibitors as a class are a cornerstone in mitigating this process. This report focuses on this compound, a sulfhydryl-containing ACE inhibitor, and its comparative standing within this critical drug class.

Quantitative Comparison of this compound and Other ACE Inhibitors

Direct head-to-head studies detailing the comparative effects of this compound against other ACE inhibitors on cardiac remodeling are limited. However, existing clinical and preclinical data provide valuable insights into its efficacy.

One study in patients with essential hypertension and left ventricular hypertrophy (LVH) demonstrated that this compound (25-100 mg daily for 18 months) significantly reduced the left ventricular mass index (LVMI) from 137.1 ± 14.8 g/m² to 99.3 ± 23.0 g/m²[1]. For comparison, a separate study on hypertensive patients with chronic renal failure showed that Captopril and Enalapril, after 12 months of treatment, induced a 20% and 19% reduction in LVMI, respectively[2]. While not a direct comparison, these findings suggest this compound's potent effect on reversing LVH.

In a study on dogs with mitral valve disease, this compound treatment (1.0-3.0 mg/kg/day for at least 4 weeks) in the "effective" group led to a significant decrease in the left ventricular end-diastolic internal diameter corrected for body weight, an indicator of cardiac hypertrophy[3]. Another study in experimental animals showed that this compound (3 mg/kg, p.o.) produced similar changes in cardiovascular parameters as Captopril (3 mg/kg, p.o.) in conscious renal hypertensive dogs[4].

ACE Inhibitor Study Population Key Cardiac Remodeling Parameter Results Reference
This compound Hypertensive patients with LVHLeft Ventricular Mass Index (LVMI)Decrease from 137.1 ± 14.8 to 99.3 ± 23.0 g/m²[1]
Captopril Hypertensive patients with chronic renal failure and LVHLeft Ventricular Mass Index (LVMI)20% reduction after 12 months[2]
Enalapril Hypertensive patients with chronic renal failure and LVHLeft Ventricular Mass Index (LVMI)19% reduction after 12 months[2]
This compound Dogs with mitral valve diseaseLeft ventricular end-diastolic internal diameter corrected for body weightSignificant decrease in the effective group[3]

Experimental Protocols

Detailed experimental protocols from comparative studies involving this compound are not extensively published. However, based on available literature, the following methodologies are representative of the research conducted.

Clinical Study: this compound in Hypertensive Patients with Left Ventricular Hypertrophy[1]
  • Objective: To evaluate the effects of long-term this compound treatment on the reversal of left ventricular hypertrophy and the improvement of left ventricular function.

  • Study Population: 10 uncomplicated essential hypertensive patients with left ventricular hypertrophy.

  • Intervention: this compound administered alone for 12 months. The dosage was not explicitly detailed in the abstract.

  • Primary Endpoint Assessment: M-mode echocardiography was used to assess left ventricular dimensions and function before and after the 12-month treatment period.

  • Key Parameters Measured: Left ventricular mass index (LVMI), ejection fraction, fractional shortening, peak shortening rate, and peak lengthening rate.

Animal Study: this compound in Rabbits with Aortic Regurgitation-Induced Heart Failure[5]
  • Objective: To determine the effects of this compound on hemodynamic variables and beta-adrenoceptor number in a rabbit model of heart failure.

  • Animal Model: Aortic regurgitation was induced by perforation of the aortic valve in rabbits.

  • Intervention: this compound (60 mg/kg) was administered by gastric tube for 7 days after the manifestation of aortic regurgitation. A control group received a vehicle.

  • Hemodynamic Assessment: Left ventricular end-diastolic pressure and cardiac output were measured.

  • Cardiac Remodeling Assessment: End-diastolic and end-systolic left ventricular diameter and left ventricular weight were measured.

  • Neurohormonal Assessment: Myocardial beta-adrenoceptor density and norepinephrine content were determined.

Signaling Pathways and Mechanism of Action

ACE inhibitors, including this compound, exert their effects on cardiac remodeling primarily by inhibiting the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensin I to angiotensin II, they reduce the multiple downstream effects of angiotensin II that contribute to pathological cardiac remodeling.

// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE [label="ACE", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(and other ACEIs)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AngII [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"]; AT1R [label="AT1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Remodeling [label="Cardiac Remodeling\n(Hypertrophy, Fibrosis, Inflammation)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> AngI [label="Renin"]; AngI -> ACE; ACE -> AngII [label="Conversion"]; this compound -> ACE [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; AngII -> AT1R [label="Activation"]; AT1R -> Remodeling [label="Promotes"]; }

Caption: Inhibition of ACE by this compound blocks Angiotensin II production.

The reduction of angiotensin II leads to decreased stimulation of AT1 receptors on cardiomyocytes and cardiac fibroblasts. This, in turn, attenuates several key signaling pathways involved in cardiac hypertrophy, fibrosis, and inflammation. ACE inhibitors have been shown to slow down TGF-β activity, a key driver of myocardial fibrosis[5]. The antifibrotic effects of ACE inhibitors may also be amplified by the secondary reduction in aldosterone secretion[5].

Conclusion

This compound has demonstrated efficacy in reducing left ventricular hypertrophy, a key component of cardiac remodeling. While direct comparative data with other ACE inhibitors are sparse, the available evidence suggests that this compound is a potent agent in this class. Its effects are mediated through the well-established mechanism of RAAS inhibition. Future research should focus on head-to-head trials with other commonly used ACE inhibitors to better define this compound's specific profile in the management of cardiac remodeling.

References

Alacepril: Demonstrating Superiority in Preclinical Models of Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, against other ACE inhibitors in key experimental models of cardiovascular disease. The data presented herein underscores this compound's potential for superior therapeutic effects in specific pathological contexts. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the experimental evidence supporting this compound's unique profile.

Core Findings

Across multiple preclinical models, this compound has demonstrated significant efficacy. Notably, in a rat model of renovascular hypertension, this compound showed a more gradual and sustained antihypertensive effect compared to Captopril. In a rabbit model of heart failure, this compound was effective in mitigating adverse cardiac remodeling. Furthermore, in an in-vitro model of endothelial inflammation, a key process in atherosclerosis, this compound exhibited a stronger inhibitory effect on the expression of crucial adhesion molecules compared to both Captopril and Enalapril.

Comparative Efficacy of this compound in Renovascular Hypertension

In a well-established experimental model of renovascular hypertension (two-kidney, one-clip) in rats, this compound demonstrated a distinct pharmacodynamic profile compared to Captopril. While both drugs effectively lowered blood pressure, this compound's action was more prolonged.

Data Summary: Antihypertensive Effects in Renovascular Hypertensive Rats

Drug (Oral Administration)DoseMaximal Hypotensive Effect (Time Post-Administration)Sustained Antihypertensive Effect
This compound 37.5 mg/kg5 hoursMore sustained
Captopril 20.0 mg/kg1 hourLess sustained

Data sourced from a study comparing tissue levels and antihypertensive effects of this compound and Captopril in renal hypertensive rats.

Experimental Protocol: Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model in Rats

The 2K1C model is a standard method for inducing renin-dependent hypertension. The protocol involves the following key steps:

  • Animal Model: Male rats (e.g., Sprague-Dawley or Wistar strains) are utilized.

  • Anesthesia: The animals are anesthetized using an appropriate anesthetic agent.

  • Surgical Procedure:

    • A flank incision is made to expose the left kidney.

    • The left renal artery is carefully isolated.

    • A silver or titanium clip of a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to constrict blood flow.

    • The incision is then sutured.

    • The right kidney remains untouched, and its artery is not clipped.

  • Post-Operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.

  • Hypertension Development: Hypertension typically develops over several weeks following the procedure.

  • Blood Pressure Measurement: Blood pressure is monitored regularly using methods such as the tail-cuff method to confirm the hypertensive state before the administration of therapeutic agents.

experimental_workflow_hypertension cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis animal Male Rats anesthesia Anesthesia animal->anesthesia surgery Surgical Procedure: Left Renal Artery Clipping anesthesia->surgery recovery Post-operative Recovery surgery->recovery grouping Grouping: - this compound - Captopril - Control recovery->grouping drug_admin Oral Drug Administration grouping->drug_admin bp_monitoring Blood Pressure Monitoring drug_admin->bp_monitoring data_analysis Comparative Analysis of Antihypertensive Effects bp_monitoring->data_analysis

Experimental workflow for the rat renovascular hypertension model.

This compound's Impact on Cardiac Remodeling

In a rabbit model of heart failure induced by aortic regurgitation, this compound demonstrated beneficial effects on ventricular remodeling and function. Treatment with this compound led to a significant reduction in left ventricular end-diastolic and end-systolic diameters and a decrease in left ventricular weight compared to the control group.

Data Summary: Effects of this compound on Cardiac Remodeling in a Rabbit Model of Heart Failure

ParameterSham OperationAortic Regurgitation + VehicleAortic Regurgitation + this compound (60 mg/kg)
LV End-Diastolic Diameter (mm) SmallerLargerSmaller
LV End-Systolic Diameter (mm) SmallerLargerSmaller
Left Ventricular Weight (g) LowerHigherLower
Cardiac Output HigherLowerHigher
LV End-Diastolic Pressure LowerHigherLower

Note: This study did not include a direct comparison with other ACE inhibitors. The data illustrates this compound's positive effect against a vehicle control in this specific model.

Experimental Protocol: Aortic Regurgitation-Induced Heart Failure in Rabbits

This model simulates volume-overload heart failure. The key steps in the protocol are:

  • Animal Model: Rabbits (e.g., New Zealand White) are used.

  • Anesthesia: The animals are anesthetized.

  • Induction of Aortic Regurgitation:

    • A catheter is inserted, typically via the carotid artery, and advanced to the aortic valve.

    • The aortic valve leaflets are intentionally perforated or damaged by the catheter to induce regurgitation (backward flow of blood).

  • Confirmation of Regurgitation: The severity of aortic regurgitation is confirmed using echocardiography.

  • Post-Procedure Monitoring: Animals are monitored for the development of heart failure.

  • Treatment Administration: Once heart failure is evident, the animals are treated with the study drug (e.g., this compound) or a vehicle control.

  • Assessment of Cardiac Function: Hemodynamic and structural changes in the heart are assessed using techniques such as echocardiography and measurement of cardiac pressures.

experimental_workflow_cardiac_remodeling cluster_model_prep Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis animal Rabbits anesthesia Anesthesia animal->anesthesia surgery Induction of Aortic Regurgitation anesthesia->surgery confirmation Echocardiographic Confirmation surgery->confirmation grouping Grouping: - this compound - Vehicle Control - Sham confirmation->grouping drug_admin Drug/Vehicle Administration grouping->drug_admin assessment Assessment of Cardiac Function drug_admin->assessment data_analysis Comparative Analysis of Cardiac Parameters assessment->data_analysis

Experimental workflow for the rabbit model of heart failure.

Superior Anti-Inflammatory Effects of this compound on Endothelial Cells

In an in-vitro model of endothelial inflammation, this compound demonstrated a superior ability to suppress the expression of key adhesion molecules, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), compared to Captopril and Enalapril. The expression of these molecules on endothelial cells is a critical step in the development of atherosclerosis.

The inhibitory effect of this compound against 7-ketocholesterol or TNF-alpha-induced cell adhesion molecule expression was stronger than that of Captopril or Enalapril. Additionally, this compound was shown to inhibit the production of reactive oxygen species (ROS) in human aortic endothelial cells.

While the available research indicates a stronger effect of this compound, specific quantitative data from a single comparative study is not available to be presented in a tabular format.

Experimental Protocol: Endothelial Cell Inflammation Model

This in-vitro model investigates the inflammatory response of endothelial cells, which is relevant to the study of atherosclerosis.

  • Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured under standard laboratory conditions.

  • Inflammatory Stimulation: The cultured endothelial cells are stimulated with pro-inflammatory agents such as 7-ketocholesterol (7-KC) or Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.

  • Treatment: Prior to or concurrently with the inflammatory stimulus, the

Cross-study comparison of Alacepril's antihypertensive effects in different species

Author: BenchChem Technical Support Team. Date: November 2025

Alacepril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is metabolized in the body to its active form, captopril.[1][2][3] It is primarily utilized in the treatment of hypertension and congestive heart failure.[3][4] this compound exerts its therapeutic effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure.[1][4] This guide provides a comprehensive comparison of the antihypertensive effects of this compound across different species, supported by experimental data and detailed methodologies.

Mechanism of Action

This compound functions by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for converting angiotensin I into the potent vasoconstrictor, angiotensin II.[1][4] This inhibition leads to vasodilation (widening of blood vessels) and a subsequent reduction in blood pressure.[1] Furthermore, the reduction in angiotensin II levels decreases the secretion of aldosterone, a hormone that promotes sodium and water retention, further contributing to the antihypertensive effect.[4][5] this compound itself is inactive and is converted in the liver first to desacetyl-alacepril and then to its active metabolite, captopril, which exerts the ACE inhibitory effect.[1][6]

RAAS_Pathway substance substance enzyme enzyme process process drug drug effect effect Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone stimulates release Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_retention Sodium & Water Retention Aldosterone->Na_H2O_retention Renin Renin ACE ACE This compound This compound This compound->ACE inhibits Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_retention->Blood_Pressure

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Metabolic Activation of this compound

This compound is a prodrug, meaning it is administered in an inactive form and is metabolized within the body into an active drug.[1] This conversion happens in the liver, where this compound is first deacetylated to desacetyl-alacepril and subsequently transformed into captopril, the active ACE inhibitor.[1][6] This metabolic process allows for a more gradual onset and potentially longer duration of action.[1]

Alacepril_Metabolism cluster_liver Liver drug_inactive drug_inactive metabolite metabolite drug_active drug_active organ organ This compound This compound Desacetyl_this compound Desacetyl-alacepril This compound->Desacetyl_this compound Deacetylation Captopril Captopril Desacetyl_this compound->Captopril Conversion Liver Liver

References

Comparative analysis of the side effect profiles of Alacepril and ramipril in rats

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Alacepril and Ramipril Side Effect Profiles in Rats

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profiles of two angiotensin-converting enzyme (ACE) inhibitors, this compound and ramipril, based on preclinical studies in rat models. The information is intended to assist researchers and professionals in drug development in understanding the potential adverse effects of these compounds.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

Both this compound and ramipril are ACE inhibitors. They exert their therapeutic effects, as well as some of their side effects, by modulating the Renin-Angiotensin-Aldosterone System (RAAS). Their primary action is to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE inhibitors prevent the degradation of bradykinin, a vasodilator, which contributes to their antihypertensive effect but is also implicated in some side effects like cough.

RAAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Aldosterone Aldosterone Secretion AT1Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1Receptor->Vasoconstriction Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides ACE Renin Renin ACE ACE ACE_Inhibitors This compound / Ramipril ACE_Inhibitors->ACE

Diagram 1: Simplified RAAS pathway showing the site of action for ACE inhibitors.

Comparative Side Effect Profile

Side Effect CategoryThis compound in RatsRamipril in Rats
General Toxicity In a study on dogs with mitral valve disease, side effects included appetite loss, lethargy, and vomiting in one dog (2.4% of subjects)[1]. Similar general toxicity data in rats is limited.Acute toxicity is low with oral LD50 values greater than 10,000 mg/kg[2]. Chronic treatment revealed effects on the kidneys and hematopoietic system[3]. Species-specific lesions in the gastric fundal mucosa were noted exclusively in rats[3]. A no-adverse-effect dose was established at 0.25 mg/kg/day[3].
Renal Effects In a study on rats with renal injury induced by a high-cholesterol diet, this compound ameliorated the renal injury[4].Chronic administration has shown compound-related effects on the kidneys[3]. In a model of acute renal failure, ramipril showed a milder condition compared to the toxicant group[5]. Ramipril can decrease renal lithium excretion[6].
Hepatic Effects Data on hepatic side effects in rats is limited in the reviewed literature.Ramipril is associated with a low rate of transient serum aminotransferase elevations[7]. It is hydrolyzed in the liver to its active metabolite, ramiprilat[7].
Cardiovascular Effects In conscious renal hypertensive rats, this compound at doses of 3 and 10 mg/kg did not affect regional cerebral blood flow, in contrast to captopril which showed a significant decrease[8].In spontaneously hypertensive rats, ramipril treatment for 6 months significantly decreased systolic blood pressure[9].
Biochemical Markers This compound attenuated the elevation of malondialdehyde (MDA), a marker of lipid peroxidation, induced by a high-cholesterol diet[4].In a model of doxorubicin-induced testicular toxicity, ramipril markedly increased serum testosterone, glutathione (GSH), and nitric oxide (NO) levels while reducing MDA[10].

Experimental Protocols

Below are summaries of experimental methodologies from key studies investigating the effects of this compound and ramipril in rats.

General Experimental Workflow for Toxicity Studies

The following diagram illustrates a typical workflow for conducting toxicity studies in rat models, as synthesized from the methodologies of the reviewed literature.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar or Sprague-Dawley rats) Group_Allocation Random Group Allocation (Control, Vehicle, Test Groups) Animal_Acclimatization->Group_Allocation Dosing_Regimen Drug Administration (Oral gavage, specified dose and duration) Group_Allocation->Dosing_Regimen Monitoring In-life Monitoring (Clinical signs, body weight, food/water intake) Dosing_Regimen->Monitoring Sample_Collection Sample Collection (Blood, urine, tissues at specified time points) Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (Serum markers, oxidative stress) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination (Tissue processing, staining, and microscopic analysis) Sample_Collection->Histopathology Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

Diagram 2: Generalized experimental workflow for in vivo rat studies.
Specific Methodologies from Cited Studies

  • Ramipril Acute, Subchronic, and Chronic Toxicity Study:

    • Animal Model: Mice, rats, dogs, and monkeys were used. For chronic studies in rats, treatment periods were up to 6 months[3].

    • Dosing: Oral and intravenous administration routes were tested[3].

    • Parameters Measured: LD50 values were determined for acute toxicity. For longer-term studies, compound-related effects on the kidneys and hematopoietic system were observed, along with histopathological examination of various tissues, including the gastric mucosa[3].

  • This compound Cardiovascular Effects Study in Renal Hypertensive Rats:

    • Animal Model: Conscious renal hypertensive rats[8].

    • Dosing: Single oral administration of 3 and 10 mg/kg, and successive oral administration of 3 mg/kg/day for 7 days[8].

    • Parameters Measured: Regional cerebral blood flow in the frontal cortex and dorsal hippocampus was measured[8].

  • Ramipril in Glycerol-Induced Acute Renal Failure Model:

    • Animal Model: Twenty animals were divided into four groups of five[5].

    • Dosing: Ramipril was administered for 7 days, and on day 8, glycerol was administered to induce acute kidney injury[5].

    • Parameters Measured: Serum biochemical analysis for markers of oxidative stress, enzymatic and non-enzymatic antioxidants, creatinine, and blood urea nitrogen. Kidney tissues were harvested for histopathology and immunohistochemistry for caspase 3, renin receptor, NF-κB, and KIM-1[5].

Conclusion

Based on the available preclinical data in rats, both this compound and ramipril demonstrate a range of side effects, primarily related to their mechanism of action as ACE inhibitors. Ramipril has been more extensively studied for its long-term toxicity, with known effects on the kidneys and hematopoietic system, as well as species-specific gastric lesions in rats[3]. A "no adverse effect" level has been established for ramipril[3]. This compound has been shown to be potentially safer than captopril in terms of its effect on cerebral blood flow in hypertensive rats[8].

The lack of direct comparative studies necessitates a cautious interpretation of these findings. The side effect profile of each drug can be influenced by the specific experimental conditions, including the rat strain, dosage, and duration of treatment. Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative safety profiles of this compound and ramipril in rats. This information is crucial for guiding further drug development and selecting appropriate candidates for clinical trials.

References

Evaluating the differential effects of Alacepril and other ACE inhibitors on renal hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of Alacepril and other prominent Angiotensin-Converting Enzyme (ACE) inhibitors on renal hemodynamics. The information presented is collated from various experimental studies to assist researchers, scientists, and drug development professionals in their understanding of the nuanced renal effects of these compounds.

Introduction to this compound and its Mechanism of Action

This compound is an ACE inhibitor that functions as a prodrug. Following oral administration, it is metabolized in the liver to its active forms, Captopril and desacetyl-alacepril. This metabolic conversion is a key determinant of its pharmacokinetic and pharmacodynamic profile. Like other ACE inhibitors, this compound exerts its effects by inhibiting the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a subsequent reduction in blood pressure.

Comparative Quantitative Data on Renal Hemodynamics

The following tables summarize the quantitative effects of this compound, Captopril, Enalapril, and Lisinopril on key renal hemodynamic parameters, including Glomerular Filtration Rate (GFR), Renal Plasma Flow (RPF), Renal Vascular Resistance (RVR), and Filtration Fraction (FF). It is important to note that the data presented are derived from different studies with varying patient populations and experimental conditions, which should be taken into consideration when making direct comparisons.

Table 1: Effects of ACE Inhibitors on Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF)

ACE InhibitorStudy PopulationDosageBaseline GFR (ml/min/1.73m²)Change in GFRBaseline RPF (ml/min/1.73m²)Change in RPFCitation
This compound Hypertensive subjects50 mg/day for 12 weeks63.4 ± 22.2 69.1 ± 22.1438 ± 194~ 432 ± 148
Captopril Elderly patients with chronic heart failure12.5 mg bid for 6 months49.6 3.7 ml/minNo significant changeNo significant change
Enalapril Elderly patients with chronic heart failure2.5 mg bid for 6 months54.7 -6.0 ml/minNo significant changeNo significant change
Enalapril Hypertensive patients20 mg/day for 2 monthsNot specifiedNo change from 413 ± 19 to 445 ± 27
Lisinopril Hypertensive patients with impaired renal functionVariableNot specifiedDecreased in 2/3 of patients, stable in 1/3Increased in patients with stable GFR
Lisinopril Patients with moderate to severe primary hypertension20-80 mg q.d.Not specifiedNo change Significantly increased

Table 2: Effects of ACE Inhibitors on Renal Vascular Resistance (RVR) and Filtration Fraction (FF)

| ACE Inhibitor | Study Population | Change in RVR | Change in FF | Citation | |---|---|---|---| | This compound | Hypertensive subjects | Presumed decrease due to relaxation of renal vasoconstriction | Not specified | | | Captopril | Hypertensive patients with NIDDM and nephropathy | Not specified | Not specified | | | Enalapril | Hypertensive patients | Decreased | Decreased | | | Lisinopril | Patients with chronic renal disease | Tended to decrease | Tended to decrease | |

Experimental Protocols

Measurement of Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF) using Radioisotopic Clearance

A commonly cited method for determining GFR and RPF involves the use of radioisotopes.

  • Principle: This method is based on the clearance of specific tracers from the blood plasma by the kidneys. 99mTc-DTPA (diethylenetriaminepentaacetic acid) is primarily cleared by glomerular filtration and is used to measure GFR. 131I-hippuran is cleared by both glomerular filtration and tubular secretion, making it suitable for measuring RPF.

  • Procedure:

    • A mixture of 99mTc-DTPA and 131I-hippuran is administered intravenously as a bolus injection.

    • Sequential scintigraphic images of the kidneys are acquired using a gamma camera.

    • Blood samples are collected at specific time intervals to determine the plasma concentration of the radiotracers.

    • Urine samples can also be collected to measure the excretion rate of the tracers.

    • GFR and RPF are calculated using the plasma clearance rate of 99mTc-DTPA and 131I-hippuran, respectively, based on the rate of disappearance of the tracer from the plasma and/or its appearance in the urine.

Measurement of Renal Vascular Resistance (RVR) using Doppler Ultrasonography

Doppler ultrasonography provides a non-invasive method to assess renal vascular resistance.

  • Principle: This technique measures the Renal Resistive Index (RI), which is a reflection of the resistance to blood flow within the intrarenal arteries. The RI is calculated from the peak systolic velocity (PSV) and end-diastolic velocity (EDV) of blood flow.

  • Procedure:

    • The patient is positioned in a supine or lateral decubitus position.

    • A low-frequency ultrasound transducer is used to visualize the kidney and the intrarenal (segmental or interlobar) arteries.

    • Color or power Doppler is used to identify the arteries and guide the placement of the Doppler sample volume.

    • The Doppler angle is maintained at or below 60 degrees to ensure accurate velocity measurements.

    • Spectral Doppler waveforms are obtained, and the PSV and EDV are measured.

    • The Renal Resistive Index (RI) is calculated using the formula: RI = (PSV - EDV) / PSV .

    • Renal Vascular Resistance can be inferred from changes in the RI.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Angiotensin II and ACE Inhibition in Renal Arterioles

The following diagram illustrates the signaling cascade initiated by Angiotensin II (Ang II) in the smooth muscle cells of the renal efferent arteriole, leading to vasoconstriction, and how ACE inhibitors interrupt this pathway.

Caption: Ang II signaling and ACE inhibitor action in renal arterioles.

Experimental Workflow for Assessing Renal Hemodynamics

The diagram below outlines a typical experimental workflow for evaluating the effects of an ACE inhibitor on renal hemodynamics.

Experimental_Workflow cluster_Baseline Baseline Assessment cluster_Intervention Intervention cluster_Post_Intervention Post-Intervention Assessment cluster_Analysis Data Analysis B_GFR_RPF Measure GFR & RPF (e.g., 99mTc-DTPA & 131I-hippuran clearance) Administer_Drug Administer ACE Inhibitor (e.g., this compound) B_GFR_RPF->Administer_Drug B_RVR Measure RVR (e.g., Doppler Ultrasonography) B_RVR->Administer_Drug B_BP Measure Blood Pressure B_BP->Administer_Drug P_GFR_RPF Measure GFR & RPF Administer_Drug->P_GFR_RPF P_RVR Measure RVR Administer_Drug->P_RVR P_BP Measure Blood Pressure Administer_Drug->P_BP Compare_Data Compare Baseline vs. Post-Intervention Data P_GFR_RPF->Compare_Data Calculate_FF Calculate Filtration Fraction (FF = GFR / RPF) P_GFR_RPF->Calculate_FF P_RVR->Compare_Data P_BP->Compare_Data Compare_Data->Calculate_FF

Caption: Workflow for assessing ACE inhibitor effects on renal hemodynamics.

Discussion of Differential Effects

The available data suggests that while all ACE inhibitors share a common mechanism of action, their effects on renal hemodynamics can vary. This compound, through its active metabolite Captopril, has been shown to increase GFR without significantly altering RPF in hypertensive patients, suggesting a reduction in efferent arteriolar resistance. In contrast, some studies on Enalapril have reported either no change or a decrease in GFR, particularly in patients with chronic heart failure, while still increasing RPF in hypertensive individuals. Lisinopril has demonstrated an ability to increase renal blood flow, with variable effects on GFR depending on the patient's baseline renal function.

These differences may be attributed to several factors, including the pharmacokinetic properties of the individual drugs (e.g., prodrug versus active drug, half-life), the specific patient population being studied (hypertension vs. heart failure, degree of renal impairment), and the dosage and duration of treatment. The conversion of this compound to Captopril suggests that its renal hemodynamic profile would be similar to that of Captopril.

Conclusion

This guide provides a comparative overview of the renal hemodynamic effects of this compound and other ACE inhibitors based on available experimental data. While a definitive head-to-head comparison is challenging due to variations in study designs, the compiled information highlights both the common class effects and the potential for differential responses among these agents. For researchers and drug development professionals, a thorough understanding of these nuances is critical for the design of future studies and the development of novel

A comparative study of Alacepril and rentiapril on ACE inhibition in different tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the angiotensin-converting enzyme (ACE) inhibitory effects of Alacepril and its alternative, Rentiapril, with a focus on their activity in different tissues. Due to this compound being a prodrug that is metabolized into Captopril, this comparison will utilize experimental data for Captopril to represent this compound's active form.

The objective of this document is to present available experimental data on the tissue-specific ACE inhibition of these compounds, detail the methodologies used in such research, and visualize the underlying biochemical pathways and experimental processes.

Data Presentation: Comparative ACE Inhibition

Quantitative data on the half-maximal inhibitory concentration (IC50) of Captopril (the active metabolite of this compound) in various rat tissues is presented below. Despite a comprehensive literature search, specific IC50 values for Rentiapril in these tissues were not available.

TissueCaptopril (IC50)Rentiapril (IC50)Reference
Lung 2.86 x 10⁻⁷ MData Not Available[1]
Kidney Cortex 10.85 x 10⁻⁷ MData Not Available[1]
Aorta Similar dissociation constant to plasmaData Not Available[2]
Heart Inhibition demonstrated, specific IC50 not reportedData Not Available[3]
Brain Inhibition demonstrated, specific IC50 not reported[4]

Note: The IC50 values for Captopril were determined in rat tissues. One study reported a general IC50 value for Captopril as 20 nM[5].

Experimental Protocols

The following section details a typical experimental protocol for determining ex vivo ACE inhibition in various tissues, based on methodologies described in the scientific literature.

Tissue Preparation and Homogenization
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Tissue Extraction: Following euthanasia, target tissues (aorta, heart, lungs, kidneys, brain) are rapidly excised, rinsed in ice-cold saline to remove excess blood, blotted dry, and weighed.

  • Homogenization: Tissues are minced and homogenized in a cold buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4, containing 300 mM sucrose and 1 mM EDTA) using a Potter-Elvehjem homogenizer or a similar device. The homogenate is typically prepared as a 10% (w/v) solution.

  • Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant, which contains the ACE enzyme, is collected for the assay.

ACE Activity Assay (Spectrophotometric Method)

This protocol is based on the hydrolysis of the synthetic substrate Hippuryl-L-Histidyl-L-Leucine (HHL).

  • Reagents:

    • ACE (from rabbit lung, as a standard)

    • Hippuryl-L-Histidyl-L-Leucine (HHL) substrate solution

    • Sodium borate buffer (pH 8.3) containing NaCl

    • Inhibitor solutions (Captopril or Rentiapril at various concentrations)

    • 1 M HCl (to stop the reaction)

    • Ethyl acetate (for extraction)

    • Distilled water

  • Procedure:

    • Incubation: 50 µL of the tissue supernatant is pre-incubated with 50 µL of the inhibitor solution (or buffer for control) for 10 minutes at 37°C.

    • Reaction Initiation: 150 µL of the HHL substrate solution is added to initiate the enzymatic reaction. The mixture is incubated for 30-60 minutes at 37°C.

    • Reaction Termination: The reaction is stopped by the addition of 250 µL of 1 M HCl.

    • Extraction: The hippuric acid (HA) produced from the hydrolysis of HHL is extracted with 1.5 mL of ethyl acetate by vortexing for 15-30 seconds.

    • Separation: The mixture is centrifuged at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Quantification: 1 mL of the upper organic layer (containing the extracted hippuric acid) is transferred to a new tube and evaporated to dryness at 95°C. The residue is redissolved in 1 mL of distilled water.

    • Measurement: The absorbance of the redissolved hippuric acid is measured at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition: The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where:

    • A_control is the absorbance of the control sample (without inhibitor).

    • A_inhibitor is the absorbance of the sample with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors ACE Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Blood_Pressure Increased Blood Pressure Aldosterone->Blood_Pressure Na+ & H2O Retention Vasoconstriction->Blood_Pressure Alacepril_Rentiapril This compound (Captopril) & Rentiapril Alacepril_Rentiapril->ACE Inhibition G cluster_setup Experimental Setup cluster_tissue_prep Tissue Processing cluster_assay ACE Inhibition Assay cluster_analysis Data Analysis Animal_Model Sprague-Dawley Rat Drug_Admin Administer this compound or Rentiapril (or Vehicle Control) Animal_Model->Drug_Admin Tissue_Harvest Harvest Tissues (Aorta, Heart, Lung, Kidney, Brain) Drug_Admin->Tissue_Harvest Homogenization Homogenize Tissues in Cold Buffer Tissue_Harvest->Homogenization Centrifugation Centrifuge to obtain Supernatant (ACE source) Homogenization->Centrifugation Incubation Incubate Supernatant with HHL Substrate +/- Inhibitor Centrifugation->Incubation Reaction_Stop Stop Reaction (e.g., with HCl) Incubation->Reaction_Stop Extraction Extract Hippuric Acid (with Ethyl Acetate) Reaction_Stop->Extraction Measurement Measure Absorbance at 228 nm Extraction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Values Calculation->IC50

References

Alacepril Demonstrates a Longer Half-Life Compared to Captopril: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of pharmacokinetic data confirms that alacepril, a prodrug of captopril, exhibits a longer biological half-life than its active metabolite, captopril, when administered directly. This extended duration of action suggests potential advantages for this compound in clinical applications requiring sustained angiotensin-converting enzyme (ACE) inhibition. This guide provides a detailed comparison of the two drugs, supported by experimental data, for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Profile

A pivotal study investigating the pharmacokinetics of this compound revealed that after oral administration, it is rapidly converted to captopril. The study reported the biological half-life of free (unbound) captopril derived from this compound to be approximately 1.9 hours.[1] In contrast, studies on the direct oral administration of captopril have reported a shorter half-life for the unchanged drug, estimated to be between 1.4 to 2 hours in healthy subjects.[2][3]

The following table summarizes the key pharmacokinetic parameters for both this compound (as its active metabolite, captopril) and captopril itself.

ParameterThis compound (as free Captopril)Captopril (unchanged)
Biological Half-Life (t½) ~1.9 hours[1]~1.4 - 2 hours[2][3]
Time to Peak Plasma Concentration (Tmax) ~1 hour (for free Captopril)[1]~1 hour
Metabolism Prodrug, converted to captopril[1]Metabolized to disulfides
Primary Route of Elimination RenalRenal

Experimental Protocols for Half-Life Determination

The determination of the pharmacokinetic profiles of this compound and captopril involves a standardized experimental protocol. The following is a generalized methodology based on common practices in pharmacokinetic studies.

1. Subject Recruitment and Dosing:

  • A cohort of healthy human volunteers is recruited for the study.

  • Subjects are typically required to fast overnight prior to drug administration.

  • A single oral dose of either this compound or captopril is administered.

2. Blood Sample Collection:

  • Blood samples are collected via an indwelling catheter at predetermined time intervals.

  • Sampling times are scheduled to capture the absorption, distribution, metabolism, and elimination phases of the drug. A typical schedule might include samples at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

3. Plasma Preparation and Analysis:

  • Blood samples are centrifuged to separate the plasma.

  • The plasma concentrations of captopril and its metabolites are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC).

4. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject is plotted.

  • Pharmacokinetic parameters, including the elimination half-life (t½), are calculated using non-compartmental or compartmental analysis software. The elimination half-life is determined from the terminal elimination phase of the concentration-time curve.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for determining drug half-life and the signaling pathway through which both this compound and captopril exert their therapeutic effects.

Experimental_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Subject Recruitment Subject Recruitment Dosing Dosing Subject Recruitment->Dosing Oral Administration Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation HPLC Analysis HPLC Analysis Plasma Separation->HPLC Analysis Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling HPLC Analysis->Pharmacokinetic Modeling Data Input Half-Life Determination Half-Life Determination Pharmacokinetic Modeling->Half-Life Determination Calculation RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone_Secretion Angiotensin_II->Aldosterone_Secretion ACE Angiotensin-Converting Enzyme (ACE) Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone_Secretion->Increased_BP Alacepril_Captopril This compound / Captopril Alacepril_Captopril->ACE Inhibition

References

Comparative Proteomics of Tissues Treated with Alacepril Versus Other ACE Inhibitors: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the proteomic effects of Alacepril and other Angiotensin-Converting Enzyme (ACE) inhibitors on various tissues. Due to the limited availability of direct comparative proteomic studies, this document synthesizes findings from individual studies on this compound's active form, Captopril, as well as the ACE inhibitors Lisinopril and Benazepril. The objective is to offer a structured comparison of their impact on the proteome, supported by available experimental data and detailed methodologies.

Introduction to this compound and the Renin-Angiotensin System

This compound is a prodrug that is metabolized in the body to its active form, Captopril.[1][2] Captopril is an ACE inhibitor that plays a crucial role in the management of hypertension and heart failure.[3] ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS).[4] This inhibition leads to vasodilation and a reduction in blood pressure. The broader proteomic consequences of this inhibition are an area of active research, with implications for understanding the full therapeutic and potential off-target effects of these drugs.

Below is a diagram illustrating the mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.

cluster_kidney Kidney cluster_lungs Lungs Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone_Secretion->Blood_Pressure Renin Renin ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., this compound/Captopril) ACE_Inhibitors->ACE inhibits

Mechanism of ACE Inhibitors in the RAAS.

Quantitative Proteomic Data Summary

The following tables summarize the key quantitative proteomic findings from separate studies on Captopril, Lisinopril, and Benazepril. It is important to note that direct comparisons are challenging due to differences in experimental models, tissues, and analytical methods.

Table 1: Proteomic Effects of Captopril in Spontaneously Hypertensive Rats (SHR)

ProteinTissue/FluidChange in Expression in SHR vs. ControlEffect of Captopril TreatmentReference
Alpha-1-macroglobulin (A1MG)SerumSignificantly AlteredAbrogated (restored to normal levels)[3]
Alpha-1-antiproteinase (A1AT)SerumSignificantly AlteredAbrogated (restored to normal levels)[3]
Retinol binding protein 4SerumSignificantly AlteredNot specified[3]
Complement C3SerumSignificantly AlteredNot specified[3]
Albumin (19.9 kDa fragment)SerumSignificantly EnhancedNot specified[3]

Table 2: Proteomic Effects of Lisinopril and Benazepril in Neuroblastoma Cells

ProteinTreatmentChange in ExpressionReference
Low-density lipoprotein-receptor-related protein 1B (LRP1B)Lisinopril or Benazepril HClUpregulated[4]
14-3-3 protein zeta/deltaLisinopril or Benazepril HClUpregulated[4]
CalreticulinBenazepril HClPredominantly Upregulated[4]

Table 3: Effect of Lisinopril on ACE2 Protein Levels in Mice

TissueChange in ACE2 Protein Index with LisinoprilReference
Small IntestineIncreased[5][6]
KidneyIncreased[5][6]
LungIncreased[5][6]
BrainIncreased[5][6]

Experimental Protocols

This section details the methodologies used in the cited proteomic studies. Understanding these protocols is crucial for interpreting and comparing the data.

General Proteomics Workflow

The diagram below outlines a typical workflow for a mass spectrometry-based proteomics experiment used in studying the effects of drug treatments.

Tissue_Collection Tissue/Cell Collection (e.g., from treated and control groups) Protein_Extraction Protein Extraction Tissue_Collection->Protein_Extraction Protein_Quantification Protein Quantification (e.g., BCA or Bradford assay) Protein_Extraction->Protein_Quantification Digestion Protein Digestion (e.g., with Trypsin) Protein_Quantification->Digestion Peptide_Cleanup Peptide Cleanup and Labeling (optional, e.g., TMT) Digestion->Peptide_Cleanup LC_MS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Peptide_Cleanup->LC_MS Data_Analysis Data Analysis (Protein Identification and Quantification) LC_MS->Data_Analysis Bioinformatics Bioinformatics Analysis (Pathway and Functional Analysis) Data_Analysis->Bioinformatics

A generalized workflow for proteomic analysis.

Protocol for Captopril Study in SHR Serum [3]

  • Animal Model: Spontaneously hypertensive rats (SHR) and normotensive Sprague-Dawley rats (SDR) as controls. A group of SHR was treated with captopril.

  • Sample Collection: Blood was collected to obtain serum.

  • Protein Separation: Two-dimensional gel electrophoresis (2-DE) was used to separate serum proteins.

  • Protein Identification: Proteins with altered expression were identified using mass spectrometry and database searches.

  • Statistical Analysis: ANOVA was used to determine the significance of differences between the groups.

Protocol for Lisinopril and Benazepril HCl Study in Neuroblastoma Cells [4]

  • Cell Culture: Human neuroblastoma cells (SH-SY5Y) were cultured.

  • Treatment: Cells were treated with 20 μM of lisinopril or benazepril HCl for 48 hours.

  • Protein Identification: Protein identification was performed using nano-HPLC-ESI-MS/MS analysis of cell lysates. A search was conducted against the Swiss-Prot database.

  • Validation: The differential expression of selected proteins was verified by Western blotting.

Protocol for Lisinopril Study on ACE2 Levels in Mice [5][6]

  • Animal Model: Healthy male and female mice.

  • Treatment: Mice were treated for 21 days with drinking water containing lisinopril (10 mg/kg/day).

  • Sample Collection: Tissues from the small intestine, lung, kidney, and brain were collected.

  • Protein Quantification: ACE2 protein index (ratio of ACE2 protein to total protein) was determined for each tissue.

  • Statistical Analysis: Multivariate analysis of variance was used to test the effect of the treatment on tissue ACE2 protein index.

Comparative Analysis and Signaling Pathways

While a direct, side-by-side proteomic comparison of this compound (Captopril) with other ACE inhibitors from a single study is not currently available, the existing data provides some initial insights.

The study on Captopril in a hypertensive rat model points to its effects on modulating serum proteins associated with inflammation and proteinase inhibition (Alpha-1-macroglobulin and Alpha-1-antiproteinase).[3] This suggests a potential systemic anti-inflammatory effect beyond its primary role in blood pressure regulation.

In contrast, the research on Lisinopril and Benazepril in a neuronal cell line highlights their impact on proteins involved in neuroprotection and cell survival (LRP1B, 14-3-3 protein zeta/delta, and calreticulin).[4] These findings suggest a potential role for these ACE inhibitors in neurological health.

The study on Lisinopril's effect on ACE2 levels across various tissues is particularly relevant in the context of recent research. The upregulation of ACE2, the receptor for SARS-CoV-2, could have implications that warrant further investigation.[5][6]

The logical relationship for future comparative proteomic studies is outlined in the diagram below.

Comparative_Study Comparative Proteomic Study Design Model_System Select Model System (e.g., SHR, cell lines) Comparative_Study->Model_System ACE_Inhibitors Select ACE Inhibitors (this compound, Enalapril, Lisinopril, etc.) Comparative_Study->ACE_Inhibitors Treatment Administer Treatments (dose-response and time-course) Model_System->Treatment ACE_Inhibitors->Treatment Proteomic_Analysis Quantitative Proteomic Analysis (LC-MS/MS) Treatment->Proteomic_Analysis Data_Analysis Differential Protein Expression Analysis Proteomic_Analysis->Data_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis Data_Analysis->Pathway_Analysis Comparative_Insights Identify Common and Divergent Proteomic Signatures and Pathways Pathway_Analysis->Comparative_Insights

Logical workflow for future comparative studies.

Conclusion

The available proteomic data for this compound (via its active form, Captopril) and other ACE inhibitors like Lisinopril and Benazepril reveal distinct, tissue-specific effects that extend beyond their shared mechanism of ACE inhibition. While Captopril appears to modulate systemic inflammatory markers, Lisinopril and Benazepril show promise in upregulating neuroprotective proteins. Furthermore, Lisinopril has been shown to increase ACE2 levels in multiple tissues.

This guide underscores the need for direct, comprehensive comparative proteomic studies to fully elucidate the similarities and differences in the molecular impacts of various ACE inhibitors. Such research will be invaluable for drug development professionals and scientists in optimizing therapeutic strategies and understanding the broader biological consequences of these widely used medications.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Alacepril Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

Proper disposal of the angiotensin-converting enzyme (ACE) inhibitor Alacepril is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby minimizing environmental contamination and health risks. Adherence to these protocols is essential for regulatory compliance and fostering a culture of safety.

I. This compound Hazard Profile and Regulatory Overview

This compound, while a valuable tool in cardiovascular research, presents notable hazards that necessitate careful handling and disposal. It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] The disposal of this compound and other pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4] State and local regulations may impose more stringent requirements.[2][5]

Hazard Classification & Regulatory Information Reference
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.
Primary Regulatory Body U.S. Environmental Protection Agency (EPA)
Governing Legislation Resource Conservation and Recovery Act (RCRA)
Key Regulatory Requirement Hazardous pharmaceutical waste must be managed at a permitted treatment, storage, and disposal facility.

II. Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • Impervious laboratory coat

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular solid waste.[1][3] This is to prevent the contamination of water supplies and harm to aquatic organisms.[1]

  • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be segregated as hazardous pharmaceutical waste.

3. Containment and Labeling:

  • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The specific hazard characteristics (e.g., "Toxic," "Harmful if Swallowed")

    • The date of accumulation

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • The storage area should be cool, well-ventilated, and have secondary containment to prevent the spread of material in case of a leak.

5. Disposal through a Licensed Vendor:

  • Arrange for the collection and disposal of the this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Ensure the vendor will transport the waste to an approved waste disposal plant for incineration or other appropriate treatment as required by federal and state regulations.[1][3][4]

6. Accidental Spills: In the event of an this compound spill:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, contain the spill using an absorbent material such as diatomite or universal binders.[1]

  • Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Decontaminate the spill area with alcohol or another suitable solvent, and dispose of all cleaning materials as hazardous waste.[1]

  • Report the spill to your laboratory supervisor and EHS office.

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Alacepril_Disposal_Workflow cluster_start cluster_assessment Waste Assessment cluster_segregation Segregation & Containment cluster_storage_disposal Storage & Final Disposal cluster_end start Start: This compound Waste Generated is_contaminated Is the material contaminated with this compound? start->is_contaminated segregate Segregate as Hazardous Pharmaceutical Waste is_contaminated->segregate Yes non_hazardous non_hazardous contain Place in a labeled, leak-proof hazardous waste container segregate->contain store Store in a designated, secure area contain->store dispose Dispose via licensed hazardous waste vendor (e.g., incineration) store->dispose end_node End: Compliant Disposal dispose->end_node

References

Personal protective equipment for handling Alacepril

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Alacepril

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following PPE is mandatory when handling the compound, particularly in its powder form.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with powder-free nitrile or neoprene gloves is required. Change gloves immediately if contaminated, torn, or punctured.
Body Protection Lab Coat/GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield must be worn in addition to goggles when there is a risk of splashes or aerosol generation.
Respiratory Protection RespiratorFor handling powders or creating solutions, a fit-tested N95 or higher NIOSH-approved respirator is necessary to avoid inhalation.
Operational Plan for Safe Handling

Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures:

    • Powder: -20°C for up to 3 years.[2][3]

    • In solvent: -80°C for up to 6 months.[2]

2. Preparation and Use:

  • All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]

  • Before use, allow the product to equilibrate to room temperature for at least one hour.[4]

  • When preparing solutions, do so on the same day of use whenever possible.[4]

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water. Seek medical attention.[1]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth.[1]

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • Contain the spill and prevent it from entering waterways.

    • Collect the spillage using an absorbent material.

    • Place the collected material in a sealed container for hazardous waste disposal.

Disposal Plan

Due to its classification as very toxic to aquatic life with long-lasting effects, this compound and any contaminated materials must be disposed of as hazardous waste.[1]

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not dispose of this compound down the drain or in the general trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

Alacepril_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response start Receive this compound inspect Inspect Container for Damage start->inspect store Store at Appropriate Temperature (-20°C Powder, -80°C Solution) inspect->store don_ppe Don Full PPE (Double Gloves, Gown, Goggles, Respirator) store->don_ppe Begin Experiment fume_hood Work in Chemical Fume Hood don_ppe->fume_hood weigh_handle Weigh and Handle this compound fume_hood->weigh_handle prepare_solution Prepare Solution weigh_handle->prepare_solution spill Spill Occurs weigh_handle->spill exposure Personnel Exposure weigh_handle->exposure decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate dispose_waste Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end spill_response Follow Spill Cleanup Protocol spill->spill_response Yes exposure_response Follow First Aid Procedures and Seek Medical Attention exposure->exposure_response Yes

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.